molecular formula C38H60N12O15 B13903147 OVA (329-337)

OVA (329-337)

Cat. No.: B13903147
M. Wt: 925.0 g/mol
InChI Key: WDUIVGVJPMWQBK-DACHUPBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH is a synthetic nonapeptide supplied as a high-purity, lyophilized powder for Research Use Only. It is not intended for diagnostic or therapeutic applications. Research Applications and Value This peptide is of significant interest for biochemical research due to the presence of a central histidine residue. Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine, are recognized for their physiological roles as antioxidants and carbonyl scavengers . They can detoxify cytotoxic reactive carbonyl species produced from lipid peroxidation and sugar oxidation, forming unreactive adducts and helping to reverse protein glycation . This mechanism is a key area of investigation for conditions of elevated oxidative stress, such as metabolic syndrome . Furthermore, recent research highlights that endogenous histidine peptides are critical for protecting oligodendrocytes from oxidative cell death and preventing myelin loss in vivo, suggesting broader implications for the study of demyelinating diseases . Peptide Characteristics and Quality The sequence has been designed to be compatible with mass spectrometry-based analysis, adhering to guidelines for proteotypic peptides by avoiding problematic residues like cysteine and methionine to minimize issues with oxidation and modifications . The peptide is synthesized under rigorous quality control, and each batch is provided with a Certificate of Analysis (COA) that includes RP-HPLC chromatograms and Mass Spectrometry data to confirm identity and purity. For long-term stability, the lyophilized powder should be stored at -20°C or below.

Properties

Molecular Formula

C38H60N12O15

Molecular Weight

925.0 g/mol

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1

InChI Key

WDUIVGVJPMWQBK-DACHUPBLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

T-Cell Recognition of Ovalbumin Peptide 329-337: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and cellular mechanisms governing the recognition of the ovalbumin (OVA) peptide 329-337 by T-cells. This peptide serves as a model antigen in immunology, offering critical insights into antigen presentation, T-cell receptor (TCR) specificity, and the ensuing signaling cascades that orchestrate an immune response.

Core Concepts in OVA (329-337) T-Cell Recognition

The immune recognition of the OVA peptide spanning amino acid residues 329-337 is a well-characterized process involving its presentation by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells. The core epitope, encompassing residues 329-337, is recognized by specific T-cell clones, most notably DO11.10 and OT-II.[1][2] This interaction is a cornerstone of adaptive immunity, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

The OVA peptide 323-339 can be presented by the I-Ad MHC class II molecule in at least three different binding registers.[1][2] However, T-cell clones such as DO11.10 and OT-II are specific for the C-terminal epitope with the core sequence of amino acids 329-337.[1][2][3]

Quantitative Analysis of T-Cell Responses

The cellular response to OVA (329-337) has been quantified through various in vitro and in vivo assays. These studies have elucidated the critical residues for TCR interaction and the functional consequences of this recognition.

Experiment Cell Type Peptide Variant Endpoint Measured Key Finding Reference
T-cell Proliferation AssayDO11.10 RAG-/- T-cellsAlanine-substituted peptidesProliferationAmino acids 331, 333, and 335 are important for the DO11.10 response.[2][2]
T-cell Proliferation AssayOT-II T-cellsAlanine-substituted peptidesProliferationAmino acids 331, 333, and 336 are important for the OT-II response.[2][2]
IL-2 Secretion AssayDO11.10 hybridomaN-terminally truncated variantsIL-2 ReleaseN-terminal flanking residues are critical for stabilizing the weakly binding active register.[4]
In vivo T-cell ExpansionBALB/c miceOvalbumin proteinFrequency of register-specific T-cellsT-cells specific for each of the four potential registers of OVA 323-339 can be detected after immunization.[3][3]
T-cell Activation AssayOT-II tg T-cellsOVA 329-337 peptideLCK and ZAP70 activationCD146 is involved in proximal TCR signaling, and its absence leads to defective LCK and ZAP70 activation.[5][5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for the design of future studies.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • Cell Preparation: Isolate CD4+ T-cells from the spleens and lymph nodes of transgenic mice (e.g., DO11.10 or OT-II).

  • Antigen Presenting Cells (APCs): Prepare irradiated splenocytes as APCs.

  • Co-culture: Co-culture the purified T-cells with APCs in a 96-well plate.

  • Peptide Stimulation: Add the OVA peptide (wild-type or variants) at a range of concentrations.

  • Incubation: Incubate the cells for 72 hours.

  • Proliferation Measurement: Add a radioactive tracer (e.g., [3H]thymidine) or a fluorescent dye (e.g., CFSE) to the culture for the final 18 hours of incubation. Measure the incorporation of the tracer or the dilution of the dye to quantify cell proliferation.

MHC Class II Tetramer Staining

This technique is used to identify and quantify antigen-specific T-cells.

  • Cell Preparation: Obtain single-cell suspensions from lymphoid organs (e.g., spleen, lymph nodes).

  • Tetramer Staining: Incubate the cells with a phycoerythrin (PE)-conjugated I-Ab/OVA (329-337) tetramer for 2 hours at 37°C.[6][7]

  • Surface Marker Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD4, CD44, and CD69.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of tetramer-positive cells within the CD4+ T-cell population.

Signaling Pathways in T-Cell Recognition

The binding of the TCR to the OVA (329-337)-MHC complex initiates a cascade of intracellular signaling events, leading to T-cell activation.

T_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Recruitment & Activation CD4 CD4 CD4->LCK pMHC OVA(329-337)-MHC pMHC->TCR Binding ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) PLCg1->Transcription_Factors Second Messengers Gene_Expression Gene Expression (IL-2, IFN-γ) Transcription_Factors->Gene_Expression Nuclear Translocation

Caption: TCR signaling cascade upon OVA (329-337) recognition.

Experimental Workflow for Identifying Antigen-Specific T-Cells

The following diagram illustrates a typical workflow for the identification and characterization of OVA (329-337)-specific T-cells from an immunized mouse.

Experimental_Workflow Immunization Immunize Mouse with Ovalbumin Harvest Harvest Spleen & Lymph Nodes Immunization->Harvest Cell_Suspension Prepare Single-Cell Suspension Harvest->Cell_Suspension Tetramer_Staining Stain with OVA(329-337) MHC Class II Tetramer Cell_Suspension->Tetramer_Staining Antibody_Staining Stain with Fluorescent Antibodies (CD4, CD44) Tetramer_Staining->Antibody_Staining Flow_Cytometry Analyze by Flow Cytometry Antibody_Staining->Flow_Cytometry Data_Analysis Quantify Antigen-Specific T-Cell Population Flow_Cytometry->Data_Analysis T_Cell_Activation_Logic cluster_signals Activation Signals cluster_outcomes T-Cell Response Signal1 Signal 1: TCR/pMHC Interaction Activation T-Cell Activation Signal1->Activation Signal2 Signal 2: Co-stimulation (CD28/B7) Signal2->Activation Signal3 Signal 3: Cytokine Milieu Differentiation Effector & Memory Cell Differentiation Signal3->Differentiation Proliferation Clonal Expansion Activation->Proliferation Proliferation->Differentiation

References

Unraveling the Immunological Significance of Ovalbumin Epitopes: A Technical Guide to OVA (329-337) and SIINFEKL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two critical epitopes derived from chicken ovalbumin (OVA): the MHC class II-restricted epitope OVA (329-337) and the MHC class I-restricted epitope OVA (257-264), widely known as SIINFEKL. Ovalbumin has emerged as a cornerstone model antigen in immunology, and these epitopes are instrumental in dissecting the fundamental mechanisms of antigen processing, presentation, and T-cell activation. This guide offers a detailed exploration of their discovery, immunological significance, and the experimental protocols central to their study, tailored for researchers and professionals in drug development.

Core Concepts: Distinguishing OVA (329-337) and SIINFEKL

It is crucial to distinguish between the two primary OVA epitopes that are central to immunological research:

  • OVA (329-337): This peptide fragment is presented by MHC class II molecules (I-Ab and I-Ad in mice) to CD4+ T helper cells. Its recognition is a key event in initiating adaptive immune responses, including the activation of B cells and cytotoxic T lymphocytes. The core sequence recognized by the OT-II T-cell receptor (TCR) is contained within the larger 323-339 fragment.

  • SIINFEKL (OVA 257-264): This octapeptide is the immunodominant MHC class I-restricted epitope of ovalbumin. It is presented by the H-2Kb molecule in C57BL/6 mice and is recognized by the TCR of CD8+ cytotoxic T lymphocytes (CTLs), designated as OT-I. The SIINFEKL-OT-I interaction is a benchmark system for studying CTL responses, anti-tumor immunity, and vaccine efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the binding and recognition of these pivotal epitopes.

Table 1: MHC Binding Affinity of OVA Epitopes

EpitopePeptide SequenceMHC AlleleBinding Affinity (KD)Measurement Method
SIINFEKL S-I-I-N-F-E-K-LH-2Kb~10 nM[1]Kinetic analysis
OVA (329-337) A-A-H-A-E-I-N-E-AI-AbNot explicitly quantified in search resultsMHC Tetramer Staining[2]
OVA (323-339) I-S-Q-A-V-H-A-A-H-A-E-I-N-E-A-G-RI-AdNot explicitly quantified in search resultsT-cell proliferation assays[3]

Table 2: T-Cell Recognition and Activation Parameters

T-Cell SpecificityEpitopeMHC RestrictionKey TCR Contact Residues
OT-I SIINFEKLH-2KbNot explicitly detailed in search results
OT-II OVA (329-337) within 323-339I-Ab / I-AdAmino acid at position 333 is a primary TCR contact residue.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways and workflows.

Antigen Processing and Presentation Pathways

The presentation of OVA epitopes to T cells follows two distinct pathways depending on the MHC class.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Ovalbumin Ovalbumin Proteasome Proteasome Ovalbumin->Proteasome Ubiquitination & Degradation SIINFEKL_peptide SIINFEKL Peptide Proteasome->SIINFEKL_peptide TAP TAP Transporter SIINFEKL_peptide->TAP Peptide_Loading_Complex Peptide-Loading Complex (Calreticulin, Tapasin, ERp57) TAP->Peptide_Loading_Complex Peptide Translocation MHC_I MHC Class I (H-2Kb) MHC_I->Peptide_Loading_Complex Loaded_MHC_I H-2Kb-SIINFEKL Complex Peptide_Loading_Complex->Loaded_MHC_I Peptide Loading Presented_MHC_I Antigen Presentation to CD8+ T Cell (OT-I) Loaded_MHC_I->Presented_MHC_I Transport via Golgi

Caption: MHC Class I Antigen Presentation Pathway for SIINFEKL.

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_endosome Endocytic Pathway cluster_er_golgi ER & Golgi cluster_peptide_loading Peptide Loading cluster_surface Cell Surface Exogenous_OVA Exogenous Ovalbumin Endosome Endosome Exogenous_OVA->Endosome Endocytosis Phagolysosome Phagolysosome Endosome->Phagolysosome Fusion with Lysosome OVA_peptides OVA (329-337) Peptides Phagolysosome->OVA_peptides Proteolytic Cleavage CLIP_removal CLIP Removal by HLA-DM OVA_peptides->CLIP_removal MHC_II_Ii MHC Class II + Invariant Chain (Ii) MIIC MHC Class II Compartment MHC_II_Ii->MIIC Transport MIIC->CLIP_removal Loaded_MHC_II I-Ab/d-OVA(329-337) Complex CLIP_removal->Loaded_MHC_II Presented_MHC_II Antigen Presentation to CD4+ T Cell (OT-II) Loaded_MHC_II->Presented_MHC_II

Caption: MHC Class II Antigen Presentation Pathway for OVA (329-337).

Experimental Workflows

The following diagrams outline the typical workflows for key immunological assays used to study OVA epitope-specific T-cell responses.

ELISpot_Workflow Start Start Coat_Plate Coat PVDF plate with anti-cytokine capture Ab Start->Coat_Plate Block_Plate Block plate Coat_Plate->Block_Plate Add_Cells Add splenocytes/PBMCs (e.g., from immunized mouse) Block_Plate->Add_Cells Stimulate Stimulate with OVA peptide (SIINFEKL or 329-337) Add_Cells->Stimulate Incubate Incubate (24-48h) Stimulate->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Detection_Ab Add biotinylated detection Ab Lyse_Cells->Add_Detection_Ab Add_Enzyme Add Streptavidin-Enzyme conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add substrate, develop spots Add_Enzyme->Add_Substrate Analyze Analyze spots (each spot = 1 cytokine-secreting cell) Add_Substrate->Analyze End End Analyze->End

Caption: Workflow for ELISpot Assay.

Cytotoxicity_Assay_Workflow cluster_effector_prep Effector Cell Preparation cluster_target_prep Target Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis Isolate_OTI Isolate OT-I CD8+ T cells from transgenic mouse Activate_OTI Activate OT-I cells in vitro with SIINFEKL peptide Isolate_OTI->Activate_OTI Co_culture Co-culture activated OT-I cells with labeled, pulsed target cells at various E:T ratios Activate_OTI->Co_culture Label_Targets Label target cells (e.g., MC38) with fluorescent dye (e.g., CFSE) Pulse_Targets Pulse target cells with SIINFEKL peptide Label_Targets->Pulse_Targets Pulse_Targets->Co_culture Incubate_Culture Incubate (4-16h) Co_culture->Incubate_Culture Stain_Viability Stain with viability dye (e.g., Propidium Iodide) Incubate_Culture->Stain_Viability Flow_Cytometry Analyze by Flow Cytometry Stain_Viability->Flow_Cytometry Calculate_Lysis Calculate % specific lysis Flow_Cytometry->Calculate_Lysis

Caption: Workflow for a Flow Cytometry-Based Cytotoxicity Assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of OVA epitopes.

In Vitro T-Cell Activation and Proliferation Assay (OT-II)

This protocol is designed to assess the activation and proliferation of OVA (329-337)-specific CD4+ T cells.

  • Cell Preparation:

    • Isolate splenocytes from an OT-II transgenic mouse.

    • Enrich for CD4+ T cells using a magnetic bead-based negative selection kit.

    • Prepare antigen-presenting cells (APCs) by isolating splenocytes from a wild-type C57BL/6 mouse and irradiating them (e.g., 3000 rads) to prevent their proliferation.

  • Cell Culture:

    • In a 96-well round-bottom plate, co-culture 1 x 105 purified OT-II CD4+ T cells with 2 x 105 irradiated APCs per well.

    • Add varying concentrations of OVA (323-339) peptide (e.g., from 0.01 to 10 µg/mL).

    • Culture in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol.

    • Incubate at 37°C in a 5% CO2 incubator for 72 hours.

  • Proliferation Measurement:

    • For the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.

    • Harvest the cells onto a glass fiber filter and measure thymidine incorporation using a scintillation counter. Proliferation is proportional to the counts per minute (CPM).

    • Alternatively, label OT-II cells with a proliferation dye such as CFSE before culture and analyze dye dilution by flow cytometry after 72 hours.

  • Activation Marker Analysis:

    • After 24-48 hours of culture, harvest cells and stain for surface activation markers such as CD25 and CD69 using fluorescently labeled antibodies.

    • Analyze the percentage of CD25+ and CD69+ cells within the CD4+ T-cell population by flow cytometry.

ELISpot Assay for Cytokine Secretion

This protocol quantifies the number of cytokine-secreting T cells upon antigen-specific stimulation.

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or IL-2) overnight at 4°C.

    • Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes from an immunized mouse.

    • Add 2-5 x 105 cells per well.

    • Stimulate the cells with the relevant OVA peptide (SIINFEKL for CD8+ T-cell responses, OVA (323-339) for CD4+ T-cell responses) at an optimal concentration (typically 1-10 µg/mL).

    • Include positive control wells (e.g., stimulation with a mitogen like Concanavalin A) and negative control wells (no peptide).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Lyse the cells and wash the plate thoroughly.

    • Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.

    • Wash the plate and add a streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.

    • Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).

    • Stop the color development by washing with water once spots are visible.

  • Analysis:

    • Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

In Vitro Cytotoxicity Assay (OT-I)

This assay measures the ability of SIINFEKL-specific CD8+ T cells to kill target cells presenting the epitope.

  • Effector Cell Preparation:

    • Isolate CD8+ T cells from the spleen of an OT-I transgenic mouse.

    • Activate and expand the OT-I cells in vitro for 3-5 days by co-culturing with irradiated, SIINFEKL-pulsed splenocytes in the presence of IL-2.

  • Target Cell Preparation:

    • Use a suitable target cell line that expresses H-2Kb (e.g., MC38 or EL4).

    • Label the target cells with a fluorescent dye (e.g., 5 µM CFSE) for 10 minutes at 37°C.

    • Wash the cells and pulse one aliquot with 1 µM SIINFEKL peptide for 1 hour at 37°C. Leave another aliquot unpulsed as a control.

  • Co-culture:

    • In a 96-well U-bottom plate, co-culture the activated OT-I effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 3:1, 1:1).

    • Set up control wells with target cells alone (pulsed and unpulsed).

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Analysis by Flow Cytometry:

    • At the end of the incubation, add a viability dye that is excluded by live cells (e.g., Propidium Iodide or 7-AAD) to each well.

    • Acquire the samples on a flow cytometer.

    • Gate on the CFSE-positive target cell population and determine the percentage of dead cells (PI or 7-AAD positive).

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] * 100

      • Experimental Lysis: % dead target cells in the presence of effector cells.

      • Spontaneous Lysis: % dead target cells in the absence of effector cells.

Conclusion

The OVA (329-337) and SIINFEKL epitopes are indispensable tools in immunological research and the development of novel therapeutics. A thorough understanding of their distinct roles in CD4+ and CD8+ T-cell activation, coupled with proficiency in the experimental techniques outlined in this guide, is essential for advancing our knowledge of adaptive immunity and for the rational design of vaccines and immunotherapies. This guide provides a foundational resource for researchers and drug development professionals, enabling them to effectively leverage these model antigens in their scientific endeavors.

References

The Central Role of OVA (329-337) in Modern Immunological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ovalbumin peptide fragment 329-337 (OVA329-337) has become an indispensable tool in immunological studies, serving as a model antigen for dissecting the complexities of T-cell mediated immunity. This technical guide provides an in-depth overview of the core functionalities of OVA329-337, detailing its use in experimental protocols, presenting key quantitative data, and visualizing the associated immunological pathways and workflows.

Core Properties and Immunological Function

OVA329-337 is a nine-amino-acid peptide with the sequence AAHAEINEA.[1][2] It represents the core epitope of the larger, well-characterized ovalbumin peptide OVA323-339.[3][4][5] Its primary role in immunology stems from its ability to be presented by Major Histocompatibility Complex (MHC) class II molecules, specifically the mouse I-Ab and I-Ad alleles, to CD4+ T helper cells.[6][7] This interaction is crucial for initiating and shaping adaptive immune responses.

The specificity of this interaction is famously exploited in studies involving transgenic T cell receptor (TCR) mice, particularly the OT-II model. OT-II mice possess a transgenic TCR specifically engineered to recognize the OVA329-337 peptide when presented by I-Ab.[2][8][9] This provides researchers with a readily available and homogenous population of antigen-specific CD4+ T cells, facilitating highly controlled in vitro and in vivo experiments.

Quantitative Data Summary

The use of OVA329-337 in various experimental settings has generated a substantial amount of quantitative data. The tables below summarize key findings from the literature, providing a comparative overview of its application and the resulting immunological outcomes.

Table 1: In Vitro T Cell Proliferation and Stimulation

Cell TypePeptide Concentration for Half-Maximal ProliferationT Cell Stimulation Assay Peptide ConcentrationReference
DO11.1025 µM (for OVA329-339)1 µM (for OVA326-339)[3][7]
OT-II30 µM (for OVA329-339)0-10 µg/ml[3][10]

Table 2: In Vivo Immunization and T Cell Response

Animal ModelImmunization DoseAdjuvantRoute of ImmunizationAnalyzed TissuesReference
C57BL/6 mice200µg OVA protein50µg CpGIntraperitonealSpleen[7]
BALB/c mice10 µg OVA323-339Complete Freund's Adjuvant (CFA)Footpad and base of tailDraining lymph nodes[11]

Table 3: Naïve T Cell Precursor Frequencies

T Cell SpecificityNaïve CD4+ T Cells per MouseReference
OVA:I-Ab-binding~40[12]
2W:I-Ab-binding~260[12]
FliC:I-Ab-binding~20[12]
LLO190-201:I-Ab-binding~80[12]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of immunological research. The following sections outline common experimental protocols involving the OVA329-337 peptide.

In Vitro Antigen Presentation and T Cell Proliferation Assay

This protocol is designed to assess the ability of antigen-presenting cells (APCs) to process and present the OVA329-337 epitope to specific T cells, leading to their proliferation.

  • Preparation of Antigen-Presenting Cells (APCs):

    • Harvest bone marrow-derived dendritic cells (BMDCs) from mice.

    • Wash the cells with cold PBS and centrifuge at 279 x g for 5 minutes.

    • Resuspend the BMDCs in T cell medium at a concentration of 106 cells/ml.

    • Plate 100 µl of the BMDC suspension into a 96-well plate.

    • Pulse the BMDCs with 1 µg/ml of OVA329-337 peptide.[8]

  • Co-culture with T Cells:

    • Isolate CD4+ T cells from the spleen and lymph nodes of OT-II transgenic mice.

    • Add the isolated OT-II CD4+ T cells to the wells containing the peptide-pulsed BMDCs.

    • Incubate the co-culture for a designated period (e.g., 3 days).

  • Assessment of T Cell Proliferation:

    • Measure T cell proliferation using methods such as [3H]thymidine incorporation or proliferation dyes (e.g., CFSE).[10]

    • Alternatively, culture supernatants can be collected to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA as an indicator of T cell activation.[10]

In Vivo Mouse Immunization and Analysis of T Cell Response

This protocol outlines the steps for immunizing mice to elicit an OVA329-337-specific T cell response in vivo.

  • Immunization:

    • Prepare the immunogen by emulsifying the OVA protein or peptide with an appropriate adjuvant (e.g., Complete Freund's Adjuvant or CpG oligodeoxynucleotides).

    • Immunize mice (e.g., C57BL/6) via a suitable route, such as intraperitoneally or subcutaneously at the base of the tail and in the footpads.[7][11] A typical dose is 200 µg of OVA protein with 50 µg of CpG.[7]

  • T Cell Isolation and Analysis:

    • After a specific period (e.g., 6-8 days), sacrifice the mice and harvest the spleens and/or draining lymph nodes.[7][11]

    • Prepare single-cell suspensions from the harvested tissues.

    • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD44, CD69) and an I-Ab/OVA329-337 tetramer.[7]

    • Analyze the stained cells by flow cytometry to quantify the percentage and number of OVA-specific CD4+ T cells.

Visualizing Immunological Processes

Diagrams are essential for conceptualizing the complex interactions and workflows in immunological studies. The following Graphviz diagrams illustrate key processes involving OVA329-337.

AntigenPresentationPathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell (OT-II) OVA_protein Ovalbumin Protein Phagosome Phagosome OVA_protein->Phagosome Endocytosis Lysosome Lysosome Phagosome->Lysosome Fusion Peptide_Loading Peptide Loading (CLIP exchange) Lysosome->Peptide_Loading Proteolytic Processing MHCII MHC Class II MHCII->Peptide_Loading MHCII_Peptide I-Ab/OVA(329-337) Complex Peptide_Loading->MHCII_Peptide MHCII_Peptide->TCell_Membrane Transport to Cell Surface TCR TCR MHCII_Peptide->TCR Recognition CD4 CD4 MHCII_Peptide->CD4 TCell_Activation T Cell Activation TCR->TCell_Activation CD4->TCell_Activation

Caption: MHC Class II antigen presentation pathway of OVA (329-337).

ExperimentalWorkflow cluster_invivo In Vivo Immunization cluster_exvivo Ex Vivo Analysis cluster_invitro In Vitro Restimulation Immunization Immunize C57BL/6 Mouse with OVA Protein + Adjuvant Harvest Harvest Spleen/Lymph Nodes (Day 7) Immunization->Harvest Cell_Suspension Prepare Single-Cell Suspension Harvest->Cell_Suspension Staining Stain with Antibodies (CD4, CD44) & I-Ab/OVA Tetramer Cell_Suspension->Staining Restimulation Culture Cells with OVA(329-337) Peptide Cell_Suspension->Restimulation FACS Flow Cytometry Analysis Staining->FACS Cytokine_Assay Measure Cytokine Production (ELISA) Restimulation->Cytokine_Assay Proliferation_Assay Measure Proliferation (CFSE) Restimulation->Proliferation_Assay

References

A Technical Guide to the OVA (329-337) Peptide: Sequence, Structure, and Immunological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chicken ovalbumin (OVA) derived peptide, OVA (329-337). This nonapeptide is a cornerstone in immunological research, serving as a model class II major histocompatibility complex (MHC) restricted T-cell epitope. This document details its amino acid sequence, structural characteristics when bound to MHC molecules, and relevant experimental protocols for its use in research and development.

Amino Acid Sequence and Physicochemical Properties

The OVA (329-337) peptide is a nine-amino-acid sequence derived from the C-terminal region of the full-length chicken ovalbumin protein.[1][2][3]

Table 1: Amino Acid Sequence of OVA (329-337)

RepresentationSequence
One-Letter Code AAHAEINEA
Three-Letter Code Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala

Physicochemical Properties:

PropertyValue
Molecular Formula C38H60N12O15
Molecular Weight 925.0 g/mol

Structural Characteristics

The three-dimensional structure of the OVA (329-337) peptide is most relevant when it is in complex with an MHC class II molecule. While a crystal structure for the precise OVA (329-337) peptide in complex with H-2 IAb is not available in the Protein Data Bank (PDB), its binding characteristics can be inferred from studies of the larger OVA (323-339) peptide, of which it is the core epitope.[4]

The peptide binds to the groove of the MHC class II molecule, with specific amino acid side chains acting as anchors by fitting into pockets within the MHC binding groove. Other residues are exposed and are available for interaction with the T-cell receptor (TCR). For the related OVA (323-339) peptide, it has been shown to bind to the murine MHC class II molecule I-Ad in at least three different registers.[4][5] The core 329-337 sequence is crucial for the interaction with both DO11.10 (I-Ad restricted) and OT-II (I-Ab restricted) T-cells.[4]

Quantitative Data: MHC Binding Affinity

The binding affinity of the OVA (329-337) peptide to MHC class II molecules is a critical parameter for its immunogenicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the binding of the parent OVA (323-339) peptide to I-Ad and I-Ab, which contains the 329-337 core sequence. Lower IC50 values indicate higher binding affinity.

Table 2: MHC Class II Binding Affinity of OVA (323-339) Peptide

MHC AllelePeptideIC50 (μM)
I-AdOVA (323-339)1.2
I-AbOVA (323-339)15

Data adapted from Recognition of MHC-II peptide ligands that contain β-amino acids, PloS one, 2014.

Experimental Protocols

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for obtaining the OVA (329-337) peptide. The following is a generalized protocol.

Peptide_Synthesis_Workflow Resin Wang Resin Coupling1 Couple Fmoc-Ala-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Glu(OtBu)-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Asn(Trt)-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple Fmoc-Ile-OH Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Coupling5 Couple Fmoc-Glu(OtBu)-OH Deprotection4->Coupling5 Deprotection5 Fmoc Deprotection Coupling5->Deprotection5 Coupling6 Couple Fmoc-Ala-OH Deprotection5->Coupling6 Deprotection6 Fmoc Deprotection Coupling6->Deprotection6 Coupling7 Couple Fmoc-His(Trt)-OH Deprotection6->Coupling7 Deprotection7 Fmoc Deprotection Coupling7->Deprotection7 Coupling8 Couple Fmoc-Ala-OH Deprotection7->Coupling8 Deprotection8 Fmoc Deprotection Coupling8->Deprotection8 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection8->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Figure 1. Workflow for solid-phase synthesis of OVA (329-337).

Methodology:

  • Resin Preparation: Start with a suitable solid support, such as Wang resin.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids from the C-terminus (Alanine) to the N-terminus (Alanine). Activation of amino acids is typically achieved using HBTU and HOBt in the presence of DIPEA.

  • Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

T-Cell Activation Assay

This assay measures the activation of OVA (329-337)-specific T-cells, such as those from OT-II transgenic mice.

T_Cell_Activation_Assay APCs Antigen Presenting Cells (e.g., Splenocytes) Incubation Co-culture APCs->Incubation Peptide OVA (329-337) Peptide Peptide->Incubation TCells OT-II CD4+ T-Cells TCells->Incubation Supernatant Collect Supernatant Incubation->Supernatant Proliferation Proliferation Assay (e.g., [3H]-thymidine incorporation) Incubation->Proliferation ELISA Cytokine ELISA (e.g., IL-2) Supernatant->ELISA

Figure 2. Experimental workflow for a T-cell activation assay.

Methodology:

  • Cell Preparation: Isolate antigen-presenting cells (APCs), such as splenocytes, and OVA (329-337)-specific CD4+ T-cells from OT-II transgenic mice.

  • Peptide Pulsing: Incubate the APCs with varying concentrations of the OVA (329-337) peptide.

  • Co-culture: Co-culture the peptide-pulsed APCs with the OT-II T-cells.

  • Assay for Activation: After a suitable incubation period (e.g., 48-72 hours), assess T-cell activation by:

    • Cytokine Production: Measure the concentration of cytokines, such as Interleukin-2 (IL-2), in the culture supernatant by ELISA.

    • Proliferation: Measure T-cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution.

MHC Tetramer Staining

MHC tetramers loaded with the OVA (329-337) peptide can be used to identify and quantify OVA-specific T-cells by flow cytometry.

MHC_Tetramer_Staining Cells Lymphocytes (e.g., from immunized mouse) Incubation1 Incubate with Tetramer Cells->Incubation1 Tetramer I-Ab-OVA(329-337) Tetramer-PE Tetramer->Incubation1 Antibodies Fluorochrome-conjugated Antibodies (e.g., anti-CD4, anti-CD44) Incubation2 Incubate with Antibodies Antibodies->Incubation2 Incubation1->Incubation2 Wash Wash Cells Incubation2->Wash FlowCytometry Flow Cytometry Analysis Wash->FlowCytometry

Figure 3. Workflow for MHC tetramer staining of OVA-specific T-cells.

Methodology:

  • Cell Preparation: Obtain a single-cell suspension of lymphocytes from the tissue of interest (e.g., spleen or lymph nodes).

  • Tetramer Staining: Incubate the cells with a fluorochrome-labeled I-Ab/OVA(329-337) tetramer.

  • Surface Marker Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers, such as CD4, to identify the T-cell population of interest.

  • Washing: Wash the cells to remove unbound tetramer and antibodies.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of tetramer-positive cells within the CD4+ T-cell population.

Signaling Pathway

The recognition of the OVA (329-337)-I-Ab complex by the TCR on a CD4+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

T_Cell_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD4+ T-Cell MHC I-Ab + OVA(329-337) TCR TCR MHC->TCR Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca2+ release IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca->NFAT Activation T-Cell Activation (Cytokine production, Proliferation) NFkB->Activation NFAT->Activation AP1->Activation

Figure 4. Simplified signaling pathway of T-cell activation.

This guide provides a foundational understanding of the OVA (329-337) peptide, a vital tool in immunological research. The provided data and protocols serve as a starting point for designing and executing experiments in the fields of immunology and drug development.

References

An In-depth Technical Guide to the Primary TCR Contact Residues in Ovalbumin (329-337) for the DO11.10 T-Cell Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the critical interactions between the ovalbumin (OVA) peptide fragment 329-337 and the DO11.10 T-cell receptor (TCR), a widely utilized model system in immunology for studying CD4+ T-cell responses. The DO11.10 TCR recognizes this specific peptide presented by the murine major histocompatibility complex (MHC) class II molecule, I-A^d^. Understanding the key amino acid residues that mediate this interaction is crucial for designing altered peptide ligands, developing immunotherapies, and advancing our knowledge of T-cell activation.

Core Concepts of the DO11.10-OVA Interaction

The interaction between the DO11.10 TCR and the OVA (329-337) peptide presented by I-A^d^ is a cornerstone for studying T-cell specificity and activation. The peptide, with the sequence AAHAEINEA , binds to the peptide-binding groove of the I-A^d^ molecule. The DO11.10 TCR then recognizes the exposed amino acid residues of the peptide, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.

Extensive research has identified specific residues within the OVA (329-337) peptide that are paramount for TCR recognition. These "TCR contact residues" are the focal points of this guide.

Quantitative Analysis of TCR Contact Residues

The functional importance of each amino acid residue within the OVA (329-337) peptide for DO11.10 TCR recognition has been interrogated through systematic mutational analysis. The primary method for quantifying the impact of these mutations is the measurement of T-cell activation in response to altered peptides. This is often expressed as the effective concentration required to achieve 50% of the maximal response (EC50). A lower EC50 value indicates a more potent peptide.

While a complete quantitative alanine scan with EC50 values for every position is not available in a single publication, the following table summarizes the known quantitative and qualitative data on the key TCR contact residues.

PositionWild-Type ResidueSubstitutionRelative T-Cell Proliferation (at 1 µM)EC50 (µM)Role in TCR InteractionReference
329A---MHC Anchor/Secondary TCR Contact[1]
330A---Not a primary contact residue[2]
331HADecreased-Important Secondary TCR Contact [2]
332A---MHC Anchor[1]
333EASignificantly Decreased-Primary TCR Contact Residue [2]
334I---MHC Anchor[1]
335NADecreased-Important Secondary TCR Contact [2]
336EAModerately Decreased-Secondary TCR Contact[2]
337A---MHC Anchor[1]
Wild-TypeAAHAEINEA-100%~25-[3]

Experimental Protocols

The identification and characterization of TCR contact residues rely on robust in vitro assays that measure T-cell activation. Below are detailed methodologies for the key experiments cited.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells upon stimulation with the OVA peptide. Proliferation is quantified by the incorporation of radiolabeled thymidine into the DNA of dividing cells.

Materials:

  • DO11.10 T-cells (from DO11.10 TCR transgenic mice or hybridoma cell line)

  • Antigen-Presenting Cells (APCs), typically irradiated splenocytes from a syngeneic mouse strain (e.g., BALB/c)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • OVA (329-337) peptide and its synthetic variants

  • [³H]-Thymidine (1 µCi/well)

  • 96-well round-bottom culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of DO11.10 T-cells and APCs.

  • In a 96-well plate, co-culture 5 x 10⁴ DO11.10 T-cells with 2 x 10⁵ irradiated APCs per well.

  • Add serial dilutions of the OVA peptide or its variants to the wells. Include a no-peptide control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • During the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Data is typically plotted as counts per minute (CPM) versus peptide concentration to determine the EC50 value.

IL-2 Secretion Assay (ELISA)

This assay quantifies the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

Materials:

  • DO11.10 hybridoma cells

  • APCs (e.g., A20 cells)

  • RPMI 1640 medium (as described above)

  • OVA (329-337) peptide and its synthetic variants

  • 96-well flat-bottom culture plates

  • Mouse IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with anti-mouse IL-2 capture antibody overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • In a separate 96-well culture plate, co-culture 5 x 10⁴ DO11.10 hybridoma cells with 5 x 10⁴ A20 APCs per well.

  • Add serial dilutions of the OVA peptide or its variants and incubate for 24 hours at 37°C.

  • After incubation, centrifuge the culture plate and collect the supernatants.

  • Transfer the supernatants to the pre-coated ELISA plate and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated anti-mouse IL-2 detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Wash the plate and add the substrate solution. Allow the color to develop.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve using recombinant IL-2 to determine the concentration of IL-2 in the samples.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Identifying TCR Contact Residues

experimental_workflow cluster_peptide Peptide Synthesis cluster_assay T-Cell Activation Assays cluster_analysis Data Analysis WT_peptide Wild-Type OVA (329-337) T_cell_culture Co-culture DO11.10 T-cells with APCs and Peptides WT_peptide->T_cell_culture Mutant_peptides Single Amino Acid Substituted Peptides Mutant_peptides->T_cell_culture Proliferation Proliferation Assay ([³H]-Thymidine) T_cell_culture->Proliferation Cytokine IL-2 Secretion Assay (ELISA) T_cell_culture->Cytokine EC50 Determine EC50 Values Proliferation->EC50 Cytokine->EC50 Identification Identify Critical TCR Contact Residues EC50->Identification

Caption: Workflow for identifying TCR contact residues.

DO11.10 TCR Signaling Pathway

Upon recognition of the OVA (329-337) peptide presented by I-A^d^, the DO11.10 TCR initiates a complex intracellular signaling cascade. This leads to the activation of transcription factors that drive T-cell proliferation, differentiation, and effector functions.

TCR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_pMHC TCR : OVA(329-337)-I-A^d CD3 CD3 Complex (ITAMs) TCR_pMHC->CD3 Engagement CD4 CD4 Lck Lck CD4->Lck Recruitment Lck->CD3 Phosphorylates ITAMs ZAP70 ZAP70 CD3->ZAP70 Recruits & Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates AP1 AP-1 ZAP70->AP1 via MAPK pathway PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ influx IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_expression Gene Expression (IL-2, etc.) NFkB->Gene_expression NFAT->Gene_expression AP1->Gene_expression

References

Unraveling the Immunogenicity of OVA (329-337): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the immunogenicity of the ovalbumin (OVA) peptide fragment 329-337. This peptide serves as a critical model epitope in immunology, particularly for studying the mechanisms of CD4+ T-cell activation. Here, we consolidate key quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for professionals in immunological research and therapeutic development.

Core Concepts: Peptide Presentation and T-Cell Recognition

The immunogenicity of a peptide is fundamentally determined by its ability to be presented by Major Histocompatibility Complex (MHC) molecules and subsequently recognized by T-cell receptors (TCRs). The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, is a core epitope within the larger, well-characterized OVA (323-339) fragment. It is presented by the murine MHC class II molecule, I-A^b , to CD4+ T helper cells. The primary model for studying this interaction involves the use of T-cells from OT-II transgenic mice, which express a TCR specifically recognizing this peptide-MHC complex.

Quantitative Analysis of Immunogenicity

The response elicited by OVA (329-337) can be quantified through several key assays that measure the strength of MHC binding and the magnitude of the subsequent T-cell response.

Table 1: MHC Class II Binding Affinity
PeptideMHC AlleleBinding Affinity (IC50)Assay Method
OVA (323-339)I-A^d7 µMCompetitive Binding Assay

Note: This value serves as a proxy for the binding affinity of the core epitope.

Table 2: T-Cell Response to Antigenic Stimulation

The activation of OT-II CD4+ T-cells by the OVA peptide is a hallmark of its immunogenicity. The following data, derived from studies using the parent OVA (323-339) peptide, illustrates typical quantitative responses. Experiments were conducted using splenocytes from OT-II mice stimulated with the peptide.

ParameterAssayStimulusResult (vs. Control)
Early Activation Markers Flow Cytometry5 µg/mL OVA (323-339) for 24hSignificant increase in % and MFI of CD25 and CD69[1]
Cytokine Secretion ELISA5 µg/mL OVA (323-339) for 24hIL-2: ~1500 pg/mLIFN-γ: ~4000 pg/mL[1]
T-Cell Proliferation CFSE Dilution5 µg/mL OVA (323-339) for 72h>80% of CD4+ T-cells proliferated (CFSE^low)[1]

MFI: Median Fluorescence Intensity. Results are approximate values extracted from graphical data for illustrative purposes.[1]

Signaling and Experimental Frameworks

Visualizing the molecular pathways and experimental workflows is crucial for a deeper understanding of the processes governing immunogenicity.

Antigen Presentation and T-Cell Activation Pathway

The journey of the OVA peptide from uptake to T-cell activation involves a series of well-orchestrated cellular events. An antigen-presenting cell (APC), such as a dendritic cell, internalizes the ovalbumin protein, processes it into smaller peptide fragments, and loads the OVA (329-337) epitope onto an MHC class II (I-A^b) molecule. This complex is then transported to the cell surface for presentation to a specific CD4+ T-cell.

T_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD4+ T-Cell (OT-II) OVA_protein Ovalbumin Protein Endosome Endosome OVA_protein->Endosome Endocytosis Peptide OVA (329-337) Peptide Endosome->Peptide Proteolysis MHC_Peptide pMHC-II Complex Peptide->MHC_Peptide Loading MHC_II MHC Class II (I-Ab) MHC_II->Endosome Surface_Complex Presented pMHC-II MHC_Peptide->Surface_Complex TCR T-Cell Receptor (TCR) Surface_Complex->TCR Recognition CD4 CD4 Surface_Complex->CD4 Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 p LAT LAT Complex ZAP70->LAT p PLCg1 PLCγ1 LAT->PLCg1 TF Transcription Factors (NFAT, AP-1, NF-κB) PLCg1->TF Cytokines Cytokine Production (IL-2, IFN-γ) TF->Cytokines

Caption: Antigen processing, presentation, and T-cell activation cascade for OVA (329-337).

Key Experimental Protocols

Reproducible and robust data are contingent on meticulous experimental execution. Below are detailed protocols for two fundamental assays used to quantify the immunogenicity of the OVA (329-337) peptide.

Protocol 1: MHC Class II-Peptide Binding Assay (Competitive ELISA)

This assay quantifies the binding affinity of a test peptide to a specific MHC class II molecule by measuring its ability to compete with a labeled, known-binding reference peptide.

1. Plate Coating (Day 1):

  • Dilute a conformation-specific anti-MHC II antibody (e.g., anti-I-A^b) in coating buffer (e.g., PBS, pH 7.4).
  • Add 100 µL of the antibody solution to each well of a 96-well high-binding ELISA plate.
  • Seal the plate and incubate overnight at 4°C.

2. Binding Competition (Day 2):

  • Wash the coated plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
  • Prepare a solution containing a constant concentration of soluble, purified I-A^b molecules and a constant concentration of a biotinylated reference peptide known to bind I-A^b.
  • Prepare serial dilutions of the unlabeled test peptide (OVA 329-337).
  • In a separate polypropylene plate, mix the I-A^b/biotinylated-peptide solution with the different concentrations of the test peptide. Include controls with no competitor peptide (maximum binding) and no MHC molecules (background).
  • Incubate this competition reaction for 48-72 hours at 37°C in a humidified incubator.

3. Capture and Detection (Day 4):

  • Transfer the competition reaction mixtures from the polypropylene plate to the washed, antibody-coated ELISA plate.
  • Incubate for 2 hours at room temperature to allow the capture of peptide-MHC complexes.
  • Wash the plate 3-5 times with Wash Buffer.
  • Add a solution of streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate 5-7 times with Wash Buffer.
  • Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test peptide relative to the maximum binding control.
  • Plot the percent inhibition versus the log of the test peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

step1 [label="{Day 1|Coat ELISA plate\nwith anti-MHC Ab}"]; step2 [label="{Day 2|Incubate soluble MHC,\nbiotin-peptide, and\ncompetitor peptide (OVA 329-337)\nfor 48-72h}"]; step3 [label="{Day 4|Transfer mixture to\ncoated plate for capture}"]; step4 [label="{Day 4|Add Streptavidin-HRP\nand then substrate}"]; step5 [label="{Day 4|Read absorbance and\ncalculate IC50}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

step1 -> step2 -> step3 -> step4 -> step5; }

Caption: Workflow for a competitive MHC Class II peptide binding assay.

Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

1. Plate Preparation (Day 1):

  • Activate the PVDF membrane of a 96-well ELISpot plate by adding 15-50 µL of 35% ethanol per well for 30 seconds.
  • Wash the plate 5 times with sterile PBS.
  • Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) diluted in sterile PBS.
  • Seal the plate and incubate overnight at 4°C.

2. Cell Culture and Stimulation (Day 2):

  • Prepare a single-cell suspension of splenocytes from an OT-II mouse.
  • Wash the antibody-coated plate with sterile PBS to remove excess antibody, then add cell culture medium to block the plate for at least 1 hour at 37°C.
  • Remove the blocking medium and add the OT-II splenocytes to the wells (typically 2x10^5 to 5x10^5 cells/well).
  • Add the OVA (329-337) peptide at the desired concentration (e.g., 5 µg/mL). Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).
  • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

3. Detection and Development (Day 3):

  • Wash the plate to remove cells, using PBS with 0.05% Tween-20 (PBST).
  • Add a biotinylated detection antibody specific for the cytokine of interest.
  • Incubate for 2 hours at room temperature.
  • Wash the plate with PBST.
  • Add streptavidin-alkaline phosphatase (ALP) conjugate.
  • Incubate for 1 hour at room temperature.
  • Wash the plate thoroughly with PBST and then PBS.
  • Add the substrate solution (e.g., BCIP/NBT), which will form a colored precipitate (spot) at the site of cytokine secretion.
  • Monitor spot development and stop the reaction by washing extensively with distilled water.

4. Analysis:

  • Allow the plate to dry completely.
  • Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

start [label="Coat ELISpot Plate with\nCapture Antibody (Day 1)", fillcolor="#FBBC05", fontcolor="#202124"]; add_cells [label="Add OT-II Splenocytes &\nOVA (329-337) Peptide (Day 2)"]; incubate [label="Incubate 18-24h at 37°C"]; detect [label="Add Biotinylated Detection Ab,\nfollowed by Streptavidin-ALP (Day 3)"]; develop [label="Add Substrate (BCIP/NBT)\nto form spots"]; analyze [label="Wash, Dry, and Count Spots\nusing an ELISpot Reader", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_cells -> incubate -> detect -> develop -> analyze; }

Caption: Standard workflow for a T-cell ELISpot assay.

References

Methodological & Application

Application Notes and Protocols for In Vivo Immunization Studies Using OVA (329-337)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the ovalbumin (OVA) peptide 329-337 for in vivo immunization studies to elicit and analyze CD4+ T cell responses. The following sections detail experimental design, reagent preparation, immunization procedures, and methods for assessing the resulting immune response.

Introduction

The chicken ovalbumin peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant MHC class II epitope recognized by CD4+ T helper cells in C57BL/6 mice. It is frequently used as a model antigen in immunological research to study T cell activation, differentiation, and memory. In conjunction with OT-II transgenic T cells, which express a T cell receptor (TCR) specific for the OVA 323-339 peptide presented by I-Ab, this system allows for precise tracking of antigen-specific CD4+ T cell responses.[1][2] These studies are crucial for vaccine development and understanding the mechanisms of cellular immunity.

Data Presentation: Quantitative Parameters for In Vivo Immunization

The following tables summarize key quantitative data for designing in vivo immunization experiments with OVA and its peptides.

Table 1: In Vivo Immunization Parameters

ParameterDescriptionTypical Range/ValueCitation
Antigen Full-length ovalbumin protein10 - 200 µ g/mouse [3][4]
OVA (329-337) peptide50 - 100 µ g/mouse [1]
Adjuvant Incomplete Freund's Adjuvant (IFA)Emulsion (1:1 with antigen)[3]
Lipopolysaccharide (LPS)10 µ g/mouse [3]
CpG Oligodeoxynucleotides50 µ g/mouse [5]
Aluminum Hydroxide (Alum)85 µg of Al³⁺/mouse[4]
Route of Administration Subcutaneous (s.c.)Base of tail, flank[3]
Intraperitoneal (i.p.)[5]
Immunization Schedule Primary ImmunizationDay 0[3]
Booster ImmunizationDay 7, 14, or as required[3]
Analysis Timepoint Peak T cell response7 - 14 days post-immunization/boost[3]

Table 2: Ex Vivo T Cell Restimulation and Analysis

ParameterDescriptionTypical ConcentrationCitation
Antigen for Restimulation OVA (329-337) peptide1 - 10 µg/mL[1]
Full-length OVA protein10 - 100 µg/mL[3]
Cell Density for Culture Splenocytes or Lymph Node Cells1 - 2 x 10⁶ cells/well[1]
Tetramer Staining I-Ab/OVA (329-337) Tetramer15 - 30 nM[6]
Incubation Time (Tetramer) 1 - 2 hours at 37°C[5][6]
Incubation Time (ICS) With Brefeldin A/Monensin4 - 6 hours

Experimental Protocols

Protocol 1: In Vivo Immunization with OVA (329-337) Peptide

This protocol describes the immunization of mice to generate an OVA (329-337)-specific CD4+ T cell response.

Materials:

  • OVA (329-337) peptide (lyophilized)

  • Sterile, endotoxin-free PBS

  • Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA)

  • C57BL/6 mice (6-8 weeks old)

  • Syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized OVA (329-337) peptide in sterile, endotoxin-free PBS to a stock concentration of 1-2 mg/mL. Vortex briefly and ensure the peptide is fully dissolved. Store aliquots at -20°C or -80°C.

  • Antigen-Adjuvant Emulsion Preparation (with IFA):

    • In a sterile microfuge tube, mix the OVA (329-337) peptide solution with an equal volume of IFA (1:1 ratio).

    • Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by vortexing vigorously until a thick, stable emulsion is formed. A stable emulsion will not separate upon standing for several minutes.

  • Immunization:

    • Load the antigen-adjuvant emulsion into an insulin syringe with a 27-30 gauge needle.

    • Administer 100-200 µL of the emulsion subcutaneously (s.c.) at the base of the tail or on the flank of the mouse. This corresponds to a dose of 50-100 µg of peptide per mouse.

  • Booster Immunization (Optional): A booster immunization can be given 7-14 days after the primary immunization using the same procedure to enhance the immune response.

  • Monitoring: Monitor the mice for any adverse reactions at the injection site.

  • Analysis: Tissues (spleen, draining lymph nodes) can be harvested for analysis 7-14 days after the final immunization.

Protocol 2: Tetramer Staining for OVA (329-337)-Specific CD4+ T Cells

This protocol allows for the direct visualization and quantification of OVA (329-337)-specific CD4+ T cells by flow cytometry.

Materials:

  • Single-cell suspension from spleen or lymph nodes of immunized mice

  • PE- or APC-conjugated I-Ab/OVA (329-337) tetramer

  • Fluorochrome-conjugated antibodies against CD3, CD4, CD44, and a viability dye

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well V-bottom plate

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleen or draining lymph nodes of immunized mice. Count the cells and adjust the concentration to 1-2 x 10⁷ cells/mL in FACS buffer.

  • Tetramer Staining:

    • Add 1-2 x 10⁶ cells to each well of a 96-well V-bottom plate.

    • Add the I-Ab/OVA (329-337) tetramer at a pre-titrated optimal concentration (typically 15-30 nM).[6]

    • Incubate for 1-2 hours at 37°C in the dark.[5]

  • Surface Marker Staining:

    • Wash the cells once with FACS buffer.

    • Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD44) and a viability dye.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the samples on a flow cytometer.

  • Gating Strategy: Gate on live, single cells, then on CD3+CD4+ T cells. Within this population, identify the tetramer-positive cells, which may also be CD44high, indicative of an activated/memory phenotype.

Protocol 3: Intracellular Cytokine Staining (ICS)

This protocol is used to measure the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by OVA (329-337)-specific CD4+ T cells following ex vivo restimulation.

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • Complete RPMI medium

  • OVA (329-337) peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies against surface markers (CD3, CD4) and intracellular cytokines (IFN-γ, TNF-α, IL-2)

Procedure:

  • Cell Restimulation:

    • Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate in complete RPMI medium.

    • Stimulate the cells with OVA (329-337) peptide at a final concentration of 1-10 µg/mL. Include an unstimulated control.

    • Incubate for 1-2 hours at 37°C.

  • Inhibition of Cytokine Secretion: Add a protein transport inhibitor (e.g., Brefeldin A) to each well and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells and stain for surface markers (e.g., CD3, CD4) and a viability dye for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them according to the manufacturer's instructions for the fixation/permeabilization kit.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer for flow cytometry analysis.

  • Analysis: Gate on live CD3+CD4+ T cells and quantify the percentage of cells expressing specific cytokines in response to peptide stimulation compared to the unstimulated control.

Protocol 4: ELISpot Assay

The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level.

Materials:

  • ELISpot plate (PVDF membrane)

  • Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ)

  • Enzyme conjugate (e.g., Streptavidin-HRP) and substrate

  • Single-cell suspension from spleen or lymph nodes

  • OVA (329-337) peptide

Procedure:

  • Plate Preparation:

    • Pre-wet the ELISpot plate with 35% ethanol, then wash with sterile PBS.

    • Coat the plate with the capture antibody overnight at 4°C.

    • Wash and block the plate to prevent non-specific binding.

  • Cell Plating and Stimulation:

    • Add 2-5 x 10⁵ cells per well.

    • Add OVA (329-337) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive (mitogen) and negative (medium only) controls.

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate and add the substrate. Monitor for the development of spots.

    • Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an ELISpot reader.

Visualization of Experimental Workflow and Signaling Pathway

Antigen Presentation Pathway for OVA (329-337)

antigen_presentation cluster_apc extracellular_ova Extracellular OVA (329-337) Peptide apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) extracellular_ova->apc Endocytosis endosome Endosome peptide_loading Peptide Loading endosome->peptide_loading MHC II Fusion mhc_ii MHC Class II mhc_ii->peptide_loading peptide_mhc_complex Peptide-MHC II Complex peptide_loading->peptide_mhc_complex tcr T Cell Receptor (TCR) on CD4+ T Cell peptide_mhc_complex->tcr TCR Binding cd4 CD4 peptide_mhc_complex->cd4 Co-receptor Binding t_cell_activation T Cell Activation (Cytokine Production, Proliferation) tcr->t_cell_activation cd4->t_cell_activation

Caption: MHC Class II antigen presentation pathway for the OVA (329-337) peptide.

In Vivo Immunization and Analysis Workflow

immunization_workflow cluster_analysis start Start: C57BL/6 Mouse immunization Immunization (OVA 329-337 + Adjuvant) start->immunization wait Wait 7-14 Days immunization->wait tissue_harvest Harvest Spleen and Draining Lymph Nodes wait->tissue_harvest cell_suspension Prepare Single-Cell Suspension tissue_harvest->cell_suspension analysis Ex Vivo Analysis cell_suspension->analysis tetramer Tetramer Staining (Flow Cytometry) ics Intracellular Cytokine Staining (ICS) (Flow Cytometry) elispot ELISpot Assay results Quantification of Antigen-Specific CD4+ T Cell Response tetramer->results ics->results elispot->results

Caption: Workflow for in vivo immunization and subsequent ex vivo analysis.

References

Application Notes and Protocols for OVA (329-337) Peptide in T Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing the OVA (329-337) peptide to induce T cell proliferation, a critical assay in immunology research and drug development for screening potential immunomodulatory compounds.

Introduction

The ovalbumin peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-Ab. This makes it an invaluable tool for in vitro and in vivo studies of T cell activation, proliferation, and differentiation, particularly when using T cells from OT-II transgenic mice, which express a T cell receptor (TCR) specific for this peptide-MHC complex. This document outlines the principles, protocols, and expected outcomes for a standard T cell proliferation assay using the OVA (329-337) peptide.

Key Principles

T cell activation is initiated by the interaction of the T cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a signaling cascade that leads to T cell proliferation and cytokine production. The concentration of the peptide is a critical parameter that influences the magnitude of the T cell response.

Data Presentation: OVA (329-337) Peptide Concentration and T Cell Response

The optimal concentration of OVA (329-337) peptide can vary depending on the specific experimental conditions, including the type and number of T cells and APCs, and the chosen assay readout. The following table summarizes concentrations used in various studies to achieve significant T cell proliferation.

Peptide VariantT Cell TypeAPC TypePeptide ConcentrationAssay ReadoutReference
OVA (329-337)OT-IIBone Marrow-Derived Dendritic Cells (BMDC)1 µg/mlT cell proliferation[1]
OVA (329-337)OT-IISplenocytes0-10 µg/mlIL-2, IL-4, IFN-γ production; [3H]thymidine incorporation[2]
OVA (329-339)OT-IINot specified30 µM (for half-maximal proliferation)Proliferation[3]
I-Ab loaded with OVA (329-337)OT-IIArtificial APCs (aAPCs)80 ng/mLT cell division and proliferation[4]
OVA (326-339)Splenocytes from immunized miceSplenocytes1 µMProliferation (CFSE/CTV dilution)[5]
OVA (323-339)Naïve OT-II lymphocytesDendritic Cells1 nM - 1 µM (for DC pulsing)Proliferation[6]
OVA (323-339)DO11.10 CD4 T cellsCHO stimulator cells0.5 µg/mlProliferation (CFSE dilution)[7]

Signaling Pathway

The recognition of the OVA (329-337) peptide presented by an MHC class II molecule on an APC by the TCR on a CD4+ T cell initiates a complex intracellular signaling cascade.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC_Peptide MHC-II + OVA (329-337) TCR TCR MHC_Peptide->TCR Binding CD3 CD3 TCR->CD3 CD4 CD4 LCK LCK CD4->LCK CD3->LCK activates ZAP70 ZAP-70 LCK->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Grb2 Grb2 LAT->Grb2 Transcription_Factors NFAT, AP-1, NF-κB PLCg1->Transcription_Factors activates Grb2->Transcription_Factors activates Proliferation Proliferation & Cytokine Production Transcription_Factors->Proliferation leads to

Caption: T cell activation signaling pathway upon recognition of the OVA peptide.

Experimental Workflow

A typical T cell proliferation assay involves isolating T cells and APCs, co-culturing them with the peptide, and then measuring the proliferative response.

T_Cell_Proliferation_Workflow cluster_preparation Cell Preparation cluster_stimulation Co-culture and Stimulation cluster_incubation Incubation cluster_analysis Analysis Isolate_T_Cells Isolate OT-II CD4+ T Cells (e.g., from spleen/lymph nodes) Label_T_Cells Label T cells with proliferation dye (e.g., CFSE) Isolate_T_Cells->Label_T_Cells Co_culture Co-culture T cells and APCs Label_T_Cells->Co_culture Isolate_APCs Isolate APCs (e.g., splenocytes or BMDCs) Isolate_APCs->Co_culture Add_Peptide Add OVA (329-337) Peptide (various concentrations) Co_culture->Add_Peptide Incubate Incubate for 72-96 hours Add_Peptide->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analyze_Proliferation Analyze Proliferation by Flow Cytometry (CFSE dilution) Harvest_Cells->Analyze_Proliferation

Caption: Experimental workflow for a T cell proliferation assay.

Detailed Experimental Protocol

This protocol provides a method for assessing T cell proliferation using OT-II transgenic T cells and splenocytes as APCs, with CFSE dye dilution as the readout.

Materials:

  • OVA (329-337) peptide (lyophilized)

  • OT-II transgenic mouse

  • C57BL/6 mouse (wild-type)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell Lysis Buffer

  • CD4+ T Cell Isolation Kit (e.g., magnetic bead-based)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well round-bottom culture plates

  • Flow cytometer

Protocol:

  • Peptide Preparation:

    • Reconstitute the lyophilized OVA (329-337) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in complete RPMI-1640 medium to prepare working concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 to 10 µg/mL.

  • Isolation and Labeling of OT-II CD4+ T Cells:

    • Euthanize the OT-II mouse and aseptically harvest the spleen and lymph nodes.

    • Prepare a single-cell suspension by mechanical disruption.

    • Isolate CD4+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.

    • Resuspend the purified OT-II CD4+ T cells at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C in the dark.[1]

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

    • Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.

  • Preparation of Antigen-Presenting Cells (APCs):

    • Euthanize a wild-type C57BL/6 mouse and aseptically harvest the spleen.

    • Prepare a single-cell suspension.

    • Lyse red blood cells using a lysis buffer.

    • Wash the splenocytes twice with complete RPMI-1640 medium.

    • Resuspend the splenocytes in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.

  • T Cell Proliferation Assay Setup:

    • In a 96-well round-bottom plate, add 100 µL of the labeled OT-II CD4+ T cell suspension to each well (2 x 105 cells/well).

    • Add 50 µL of the APC suspension to each well (1 x 105 cells/well).

    • Add 50 µL of the OVA (329-337) peptide working solutions to the respective wells to achieve the desired final concentrations.

    • Include negative control wells (no peptide) and positive control wells (e.g., anti-CD3/CD28 beads or a mitogen like Concanavalin A).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis by Flow Cytometry:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against CD4 and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on the live, CD4+ T cell population and analyze the CFSE fluorescence. Proliferation is indicated by the serial halving of CFSE intensity in daughter cells.

Conclusion

The OVA (329-337) peptide is a robust and specific stimulus for inducing the proliferation of OT-II CD4+ T cells. The provided protocols and data serve as a comprehensive guide for researchers to design and execute T cell proliferation assays for various applications in immunology and drug discovery. The optimal peptide concentration should be determined empirically for each specific experimental system to achieve the desired level of T cell activation.

References

Application Notes and Protocols: In Vitro Stimulation of OT-II T Cells with OVA (329-337) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-II transgenic mice are a cornerstone model in immunology, expressing a T cell receptor (TCR) specific for the ovalbumin (OVA) peptide 323-339 presented by the MHC class II molecule I-A^b^. The core epitope recognized by OT-II T cells is located within the amino acid sequence 329-337 (AAHAEINEA).[1][2] This system provides a powerful tool to study the dynamics of CD4+ T cell activation, differentiation, proliferation, and cytokine production in a controlled in vitro setting. These application notes provide detailed protocols for the isolation and stimulation of OT-II T cells with the OVA (329-337) peptide, along with methods for analyzing the cellular response.

Core Principles

The in vitro stimulation of OT-II T cells relies on mimicking the physiological activation process. This involves the presentation of the specific peptide antigen (OVA 329-337) by antigen-presenting cells (APCs) to naive OT-II CD4+ T cells. Upon recognition of the peptide-MHC complex by the TCR, a signaling cascade is initiated, leading to T cell activation, proliferation, and differentiation into effector cells.

Data Summary

The following tables summarize quantitative data from representative studies on the in vitro stimulation of OT-II T cells. These data illustrate typical outcomes for proliferation and cytokine production.

Table 1: OT-II T Cell Proliferation in Response to OVA Peptide Stimulation

Antigen/StimulusConcentrationCulture DurationAssayResult (% Proliferating Cells)Reference
OVA (323-339)1, 5, 10 µg/mL72 hoursCFSE DilutionDose-dependent increase in CFSE^low^ CD4+ T cells[3][4]
OVA (323-339)50 ng/mL72 hoursCFSE DilutionSignificant T cell division observed[5]
I-A^b^/OVA (329-337) aAPCs80 ng/mL7 daysFold ProliferationSimilar proliferation to αCD3/αCD28 microbeads[6]
OVA (329-337)30 µMNot SpecifiedProliferation AssayHalf-maximal proliferation achieved[7]

Table 2: Cytokine Production by OT-II T Cells Following OVA Peptide Stimulation

Antigen/StimulusConcentrationCulture DurationCytokine MeasuredResultReference
OVA (323-339)5 µg/mL24 hoursIL-2, IFN-γIncreased levels detected by ELISA[3]
OVA (323-339)10^-2^ to 0.1 µg/mL48 hoursIFN-γ, IL-2Dose-dependent production measured by flow cytometry[8]
OVA (323-339) pulsed BMDCsNot Specified48 hours (re-stimulation)IL-17Secretion of IL-17 detected[9]
OVA loaded BMDCsNot SpecifiedNot SpecifiedIFN-γ, TNF-αProduction stimulated from OT-II T cells[10][11]

Experimental Protocols

Protocol 1: Isolation of OT-II CD4+ T Cells and Splenocytes as APCs

This protocol describes the isolation of naive CD4+ T cells from the spleen of an OT-II mouse and the preparation of total splenocytes to serve as APCs.

Materials:

  • Spleen from an OT-II mouse

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol (complete RPMI)

  • CD4+ T Cell Isolation Kit (negative selection)

  • Red Blood Cell Lysis Buffer

  • 70 µm cell strainer

  • Carboxyfluorescein succinimidyl ester (CFSE)

Procedure:

  • Aseptically harvest the spleen from an OT-II mouse and place it in a petri dish containing cold complete RPMI.

  • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Quench the lysis reaction by adding an excess of complete RPMI and centrifuge.

  • Resuspend the cell pellet in complete RPMI. A portion of this total splenocyte suspension can be used as APCs.

  • To isolate naive CD4+ T cells, proceed with a negative selection kit according to the manufacturer's instructions. This will deplete non-CD4+ T cells, B cells, macrophages, and other APCs.

  • For proliferation assays, label the isolated OT-II T cells with CFSE according to the manufacturer's protocol before co-culture.

Protocol 2: In Vitro Stimulation and Proliferation Assay

This protocol details the co-culture of OT-II T cells with peptide-pulsed APCs to induce activation and proliferation.

Materials:

  • Isolated OT-II CD4+ T cells (CFSE-labeled for proliferation)

  • Total splenocytes (as APCs) or Bone Marrow-Derived Dendritic Cells (BMDCs)

  • OVA (329-337) peptide (lyophilized, to be reconstituted)

  • 96-well U-bottom culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-CD69)

Procedure:

  • Prepare a stock solution of OVA (329-337) peptide in sterile PBS or cell culture medium.

  • Seed 1 x 10^5^ total splenocytes (APCs) per well in a 96-well plate.[3]

  • Add the OVA peptide to the wells containing APCs at desired final concentrations (e.g., 1-10 µg/mL).[3][4]

  • Add 1 x 10^5^ CFSE-labeled OT-II CD4+ T cells to each well.

  • Include negative controls (e.g., OT-II cells and APCs without peptide) and positive controls (e.g., stimulation with anti-CD3/CD28 antibodies).

  • Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 72-96 hours.[3][4]

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against cell surface markers like CD4.

  • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the CD4+ T cell population.

Protocol 3: Cytokine Production Analysis

This protocol describes how to measure cytokine secretion by activated OT-II T cells.

Materials:

  • Co-culture supernatant from Protocol 2

  • ELISA kit for desired cytokines (e.g., IL-2, IFN-γ)

  • For intracellular staining: Protein transport inhibitor (e.g., Brefeldin A or Monensin), fixation/permeabilization buffers, and fluorescently labeled anti-cytokine antibodies.

Procedure (ELISA):

  • Set up the stimulation culture as described in Protocol 2. Supernatants can be collected at various time points (e.g., 24, 48, 72 hours).[3]

  • Centrifuge the culture plate to pellet the cells and carefully collect the supernatant.

  • Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.

Procedure (Intracellular Cytokine Staining):

  • Set up the stimulation culture as described in Protocol 2.

  • For the final 4-6 hours of culture, add a protein transport inhibitor to the wells to cause cytokines to accumulate inside the cells.

  • Harvest the cells and stain for surface markers (e.g., CD4).

  • Fix and permeabilize the cells using a dedicated kit.

  • Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-2).

  • Analyze by flow cytometry, gating on the CD4+ T cell population.

Visualizations

OT-II T Cell Stimulation Workflow

G cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Analysis Isolate Splenocytes Isolate Splenocytes Pulse APCs with OVA peptide Pulse APCs with OVA peptide Isolate Splenocytes->Pulse APCs with OVA peptide Isolate OT-II CD4+ T Cells Isolate OT-II CD4+ T Cells Label T cells with CFSE Label T cells with CFSE Isolate OT-II CD4+ T Cells->Label T cells with CFSE Co-culture T cells and APCs Co-culture T cells and APCs Label T cells with CFSE->Co-culture T cells and APCs Pulse APCs with OVA peptide->Co-culture T cells and APCs Proliferation (Flow Cytometry) Proliferation (Flow Cytometry) Co-culture T cells and APCs->Proliferation (Flow Cytometry) Cytokine (ELISA / Intracellular Staining) Cytokine (ELISA / Intracellular Staining) Co-culture T cells and APCs->Cytokine (ELISA / Intracellular Staining)

Caption: Experimental workflow for in vitro OT-II T cell stimulation.

TCR Signaling Pathway in OT-II T Cell Activation

cluster_APC Antigen Presenting Cell cluster_TCell OT-II T Cell APC APC T_Cell OT-II T Cell MHCII_Peptide I-Ab + OVA (329-337) TCR OT-II TCR MHCII_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 PI3K PI3K CD28->PI3K CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 DAG_IP3->NFkB_NFAT_AP1 Akt->NFkB_NFAT_AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFkB_NFAT_AP1->Gene_Expression Proliferation Proliferation & Differentiation Gene_Expression->Proliferation

Caption: Simplified TCR signaling cascade in OT-II T cells.

References

Application Notes: OVA (329-337) Peptide for Induction of Antigen-Specific T Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ovalbumin (OVA) peptide, specifically the amino acid sequence 329-337 (AAHAEINEA), is a well-characterized, immunodominant epitope used extensively as a model antigen in immunological research.[1][2][3] This peptide is presented by the Major Histocompatibility Complex (MHC) class II molecule, I-A_b_ or I-A_d_, and is recognized by the T cell receptor (TCR) on CD4+ T helper cells, particularly those from OT-II transgenic mice.[3][4][5][6] The interaction between the OVA (329-337)-MHC II complex and the OT-II TCR is a cornerstone for studying the mechanisms of CD4+ T cell activation, differentiation, proliferation, and cytokine release.

For a comprehensive study of adaptive immunity, OVA (329-337) is often used in conjunction with the MHC class I-restricted OVA peptide (257-264), known as SIINFEKL.[7][8] While OVA (329-337) activates CD4+ T helper cells, SIINFEKL activates CD8+ cytotoxic T lymphocytes (CTLs) from OT-I transgenic mice, allowing researchers to investigate the interplay between both arms of the T cell-mediated immune response.[9][10] These application notes provide an overview and detailed protocols for utilizing the OVA (329-337) peptide to induce and analyze antigen-specific T cell responses.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for designing experiments using the OVA (329-337) peptide.

Table 1: Typical Reagent Concentrations for T Cell Assays

ReagentApplicationTypical ConcentrationSource(s)
OVA (329-337) Peptide In Vitro DC/APC Pulsing1 - 10 µg/mL[5][11][12]
In Vitro T Cell Restimulation1 µg/mL[6]
ELISpot Assay10 µg/mL[13][14]
SIINFEKL (OVA 257-264) Positive Control (In Vitro)0.1 - 1 µg/mL[7][15][16]
Brefeldin A Intracellular Cytokine Staining1-10 µg/mL (final)[17]
Anti-CD3/CD28 Beads Positive Control (Polyclonal)Manufacturer's recommendation[15]
Recombinant IL-2 T Cell Culture10 ng/mL or 30 U/mL[10][14]

Table 2: Typical Cell Numbers and Ratios for Co-culture Experiments

Assay TypeCell TypeTypical Number per Well (96-well plate)Source(s)
T Cell Proliferation Bone Marrow-Derived DCs (BMDCs)1 x 10^5[11]
OT-II CD4+ T Cells5 x 10^5[11]
ELISpot Peripheral Blood Mononuclear Cells (PBMCs)1 x 10^5 to 3 x 10^5[14][17]
Purified T Cells2 x 10^5[14]
Dendritic Cells (DCs)2 x 10^4[14]
In Vitro Stimulation CD8+ T Cells5 x 10^4[7]
BMDCs5 x 10^4[7]

Table 3: Typical Incubation Times and Conditions

ExperimentParameterDurationSource(s)
DC/APC Peptide Pulsing Incubation Time1 - 24 hours[4][12]
T Cell Co-culture Proliferation/Activation Assay66 - 72 hours[7]
Intracellular Cytokine Staining Peptide Stimulation5 - 6 hours[17]
Brefeldin A Treatment3 - 4 hours[17]
ELISpot Assay Cell Incubation18 - 24 hours[14][17]

Experimental Protocols

Protocol 1: Reconstitution and Handling of OVA (329-337) Peptide

This protocol describes the proper reconstitution of lyophilized OVA (329-337) peptide for use in cell culture.

Materials:

  • Lyophilized OVA (329-337) peptide

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, endotoxin-free deionized water or PBS

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[17]

  • Add a small amount of pure DMSO to the vial to dissolve the peptide (e.g., 40 µL for a 1 mg vial).[17] Vortex thoroughly. Gentle warming (<40°C) can aid dissolution.[17]

  • Dilute the peptide stock solution with sterile, endotoxin-free water or PBS to a desired concentration (e.g., 1 mg/mL). This creates a high-concentration stock solution.

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term use.[7]

  • For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate sterile cell culture medium. Ensure the final DMSO concentration in the cell culture is below 1% (v/v) to prevent cytotoxicity.[17]

Protocol 2: In Vitro Stimulation of OT-II T Cells with Peptide-Pulsed Dendritic Cells

This protocol details how to pulse Bone Marrow-Derived Dendritic Cells (BMDCs) with OVA (329-337) peptide and co-culture them with OT-II CD4+ T cells to measure activation and proliferation.

Materials:

  • Bone Marrow-Derived Dendritic Cells (BMDCs)

  • Splenocytes or purified CD4+ T cells from an OT-II mouse

  • Complete RPMI medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol)

  • OVA (329-337) peptide working solution (e.g., 10 µg/mL)

  • 96-well flat-bottom tissue culture plates

  • Positive control: Anti-CD3/CD28 beads or Concanavalin A

  • Negative control: Unpulsed BMDCs or BMDCs pulsed with an irrelevant peptide

Procedure:

  • Prepare BMDCs: Culture and differentiate bone marrow cells to generate immature BMDCs using appropriate cytokines (e.g., GM-CSF and IL-4). Mature the BMDCs with a stimulus like LPS (e.g., 200 ng/mL) for 24 hours if required for the experiment.[7]

  • Peptide Pulsing: Harvest mature BMDCs and resuspend them in complete RPMI medium. Add the OVA (329-337) peptide to the BMDC suspension at a final concentration of 1-10 µg/mL.[5][12] Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.[4]

  • Wash and Plate: After incubation, wash the BMDCs three times with sterile PBS or culture medium to remove excess, unbound peptide. Resuspend the washed, peptide-pulsed BMDCs and plate them in a 96-well plate at 5 x 10^4 to 1 x 10^5 cells/well.[11]

  • Prepare T Cells: Isolate splenocytes from an OT-II mouse. If desired, purify CD4+ T cells using a magnetic bead separation kit. Label T cells with a proliferation dye like CFSE or CellTrace™ Violet according to the manufacturer's protocol, if measuring proliferation.

  • Co-culture: Add 2-5 x 10^5 OT-II splenocytes or purified T cells to each well containing the peptide-pulsed BMDCs.[11]

  • Controls: Include wells with T cells and unpulsed BMDCs (negative control) and T cells stimulated with anti-CD3/CD28 beads (positive control).

  • Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.[7]

  • Analysis: After incubation, harvest cells for analysis by flow cytometry to assess proliferation (dye dilution) or expression of activation markers (e.g., CD69, CD25, CD44).[9][18] Supernatants can be collected to measure cytokine secretion (e.g., IL-2, IFN-γ) by ELISA or CBA.

Protocol 3: Assessment of T Cell Response using IFN-γ ELISpot

The Enzyme-Linked Immunospot (ELISpot) assay quantifies the number of antigen-specific T cells that secrete a particular cytokine, such as IFN-γ, at a single-cell level.[19]

Materials:

  • Commercially available mouse IFN-γ ELISpot kit (contains capture Ab, detection Ab, enzyme conjugate, and substrate)

  • PVDF membrane 96-well ELISpot plate

  • Splenocytes from immunized or control mice

  • OVA (329-337) peptide working solution (e.g., 20 µg/mL for a 2X stock)

  • Complete RPMI medium

  • Positive control: PHA or anti-CD3 antibody

  • Negative control: Medium only

Procedure:

  • Plate Preparation: Pre-wet the PVDF membrane in each well with 15-35 µL of 70% ethanol for 1 minute.[14] Wash the plate 3-5 times with sterile PBS.

  • Coating: Coat the plate with the anti-IFN-γ capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: The next day, wash the plate to remove unbound antibody. Block the membrane with blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.[14]

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Resuspend cells in complete RPMI medium.

  • Discard the blocking medium from the plate. Add 50 µL of the OVA (329-337) peptide working solution (at 2X final concentration) to the appropriate wells.[17] Add 50 µL of medium for negative control wells and 50 µL of a suitable mitogen for positive control wells.

  • Add 50 µL of the cell suspension (containing 2 x 10^5 to 4 x 10^5 cells) to each well.[17] The final volume should be 100 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[14] Do not disturb the plate during this time to ensure distinct spot formation.[14]

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's instructions.

  • Wash the plate again and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate.

  • Development: Wash the plate thoroughly. Add the substrate solution and incubate until distinct spots develop. Stop the reaction by washing with deionized water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFC) per million plated cells.[14]

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell (OT-II) APC_surface APC Surface Antigen Ovalbumin Protein Phagosome Phagosome Antigen->Phagosome Uptake Peptide OVA (329-337) Peptide Phagosome->Peptide Processing MHC_II MHC Class II Peptide->MHC_II Loading pMHC_II Peptide-MHC II Complex MHC_II->pMHC_II Transport to Surface TCR TCR pMHC_II->TCR Signal 1: Recognition CD4 CD4 pMHC_II->CD4 TCell_surface T Cell Surface Activation T Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28 CD28 CD28->Activation B7 B7 (CD80/86) B7->CD28 Signal 2: Co-stimulation In_Vitro_Workflow prep_peptide 1. Reconstitute OVA (329-337) Peptide pulse_apc 3. Pulse APCs with Peptide (1-2 hours) prep_peptide->pulse_apc prep_apc 2. Prepare APCs (e.g., BMDCs) prep_apc->pulse_apc coculture 5. Co-culture APCs and T Cells (48-72 hours) pulse_apc->coculture prep_tcell 4. Isolate OT-II T Cells (Optional: Label with CFSE) prep_tcell->coculture analysis 6. Analyze T Cell Response coculture->analysis flow Flow Cytometry (Activation, Proliferation, ICS) analysis->flow elispot ELISpot (Cytokine Secretion) analysis->elispot elisa ELISA / CBA (Supernatant Cytokines) analysis->elisa Assay_Selection_Logic start What is the research question? q1 Measure frequency of cytokine-secreting cells? start->q1 q2 Analyze multiple markers simultaneously? q1->q2  No elispot Use ELISpot q1->elispot  Yes q3 Quantify cell proliferation? q2->q3  No flow Use Flow Cytometry q2->flow  Yes q4 Measure secreted cytokine concentration? q3->q4  No q3->flow  Yes (CFSE/CTV) q5 Characterize cell surface phenotype? q4->q5  No elisa Use ELISA / CBA q4->elisa  Yes q5->flow  Yes

References

Application Notes and Protocols for MHC Class II Tetramer Staining with OVA (329-337) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) class II tetramers are powerful reagents for the detection and quantification of antigen-specific CD4+ T cells, which play a crucial role in orchestrating adaptive immune responses.[1][2][3] This technique allows for the direct visualization and phenotyping of rare T cell populations by flow cytometry, providing valuable insights into infectious diseases, autoimmune disorders, cancer immunology, and vaccine development.[1][2] The principle relies on the multivalent binding of four MHC-peptide complexes, assembled on a streptavidin core, to T cell receptors (TCRs) with the corresponding specificity.[2] This multimerization significantly increases the avidity of the interaction, enabling stable detection of low-affinity TCRs.[2]

This document provides detailed application notes and protocols for staining cells with MHC class II tetramers loaded with the ovalbumin (OVA) peptide 329-337 (sequence: AAHAEINEA).[4][5] This peptide is a well-characterized epitope presented by the mouse MHC class II molecule I-A(b) and is recognized by OT-II TCR transgenic T cells.[4][6][7]

Signaling Pathways and Experimental Workflow

MHC Class II Antigen Presentation Pathway

MHC_Class_II_Pathway MHC Class II Antigen Presentation Pathway cluster_APC Antigen Presenting Cell (APC) Antigen Antigen Endosome Endosome Antigen->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Peptides Peptides Lysosome->Peptides Proteolysis MIIC MHC class II compartment Peptides->MIIC MHC_II_CLIP MHC-II + CLIP MIIC->MHC_II_CLIP Ii degradation, leaves CLIP MHC_II_Ii MHC-II + Invariant Chain (Ii) MHC_II_Ii->MIIC CLIP CLIP HLA_DM HLA-DM pMHC_II Peptide-MHC-II Complex Cell_Surface Cell Surface Presentation pMHC_II->Cell_Surface Transport to surface pMHC_II->Cell_Surface MHC_II_CLIPPeptides MHC_II_CLIPPeptides MHC_II_CLIPPeptides->pMHC_II Peptide Exchange (facilitated by HLA-DM)

Caption: MHC Class II Antigen Presentation Pathway.

Experimental Workflow for MHC Class II Tetramer Staining

Tetramer_Staining_Workflow Experimental Workflow for MHC Class II Tetramer Staining Cell_Prep Prepare single-cell suspension (PBMCs, splenocytes, etc.) Tetramer_Incubation Incubate cells with MHC class II tetramer Cell_Prep->Tetramer_Incubation Surface_Staining Stain for surface markers (e.g., CD4, CD44) Tetramer_Incubation->Surface_Staining Viability_Staining Add viability dye Surface_Staining->Viability_Staining Wash Wash cells Viability_Staining->Wash Acquisition Acquire data on flow cytometer Wash->Acquisition Analysis Analyze data Acquisition->Analysis

Caption: Experimental Workflow for MHC Class II Tetramer Staining.

Quantitative Data Summary

Successful MHC class II tetramer staining is dependent on several factors that require optimization. The following tables summarize typical ranges for key experimental parameters.

Table 1: Recommended Staining Conditions for MHC Class II Tetramers

ParameterRecommended RangeNotes
Tetramer Concentration 1 - 20 µg/mLOptimal concentration should be determined by titration. A common starting point is 2 µg/mL.[8]
Incubation Temperature 4°C to 37°C37°C often yields better results for class II tetramers, but can increase cell death.[8] 4°C can also be used, but may require longer incubation times.[1][9]
Incubation Time 30 minutes to 20 hoursA common starting point is 2-3 hours at 37°C.[8] For 4°C incubations, 30-60 minutes is often sufficient.[1][9]
Cell Concentration 2 x 10^5 to 2 x 10^6 cells per sampleFor rare cell populations, a higher cell number is recommended.[2][9]

Table 2: Example Antibody Panel for Flow Cytometry

AntibodyFluorochromePurpose
I-A(b) OVA (329-337) TetramerPE or APCDetection of OVA-specific CD4+ T cells
Anti-CD4e.g., FITC, PerCPIdentification of CD4+ T cells
Anti-CD8e.g., PerCPExclusion of CD8+ T cells
Anti-CD44e.g., APCIdentification of activated/memory T cells
Viability Dyee.g., Propidium Iodide (PI), 7-AADExclusion of dead cells[8][10]
Anti-CD19, Anti-B220e.g., BV421Dump channel to exclude B cells
Anti-CD11b, Anti-CD11ce.g., BV421Dump channel to exclude myeloid cells

Experimental Protocols

Reagent and Buffer Preparation
  • FACS Buffer (FB): Phosphate-buffered saline (PBS) supplemented with 2% fetal calf serum (FCS) and 0.1% sodium azide.[9]

  • Complete RPMI (CTM): RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]

  • Viability Dye Solution: Prepare a stock solution of propidium iodide (PI) or 7-AAD according to the manufacturer's instructions. A final concentration of 0.5 µg/mL for PI is often effective.[8]

  • Fixation Buffer: 1% paraformaldehyde (PFA) in PBS.[9] Caution: PFA is a hazardous chemical. Handle with appropriate personal protective equipment.

Cell Preparation
  • Prepare a single-cell suspension from your tissue of interest (e.g., spleen, lymph nodes, or peripheral blood mononuclear cells (PBMCs)) using standard laboratory protocols.[2][9]

  • Count the cells and resuspend them in cold FACS buffer at a concentration of 2-5 x 10^7 cells/mL.[9]

  • For experiments with frozen cells, thaw them rapidly in a 37°C water bath, transfer to warm complete medium, and rest for 1-2 hours at 37°C to allow for surface marker recovery before staining.[12]

MHC Class II Tetramer Staining Protocol

This protocol is a general guideline and may require optimization for your specific experimental system.

  • Aliquot 2 x 10^5 to 2 x 10^6 cells in 25 µL of FACS buffer into a 96-well U-bottom plate or flow cytometry tubes.[9]

  • Centrifuge the MHC class II tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes before use to remove aggregates.[12]

  • Add the I-A(b) OVA (329-337) tetramer at the predetermined optimal concentration. A common starting point is 2 µg/mL.[8]

  • Incubate for 2-3 hours at 37°C, protected from light.[8][13] Alternatively, incubate for 60 minutes at room temperature or on ice.[1][9]

  • While the tetramer incubation is ongoing, prepare a cocktail of surface-staining antibodies at their optimal concentrations in FACS buffer.

  • After the tetramer incubation, wash the cells once with 150-200 µL of cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C.[11]

  • Decant the supernatant and resuspend the cell pellet in the antibody cocktail.

  • Incubate for 30 minutes on ice, protected from light.[9]

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 100-200 µL of FACS buffer containing a viability dye (e.g., PI or 7-AAD).

  • Acquire events on a flow cytometer as soon as possible. If immediate analysis is not possible, cells can be fixed in 1% PFA and stored at 4°C for up to 24 hours.[9][10] Note: Fixing cells prior to tetramer staining is not recommended as it can abolish binding.[10]

Flow Cytometry Analysis
  • Gate on the lymphocyte population based on forward and side scatter properties.[8]

  • Gate on single cells to exclude doublets.[10]

  • Gate on live cells by excluding events positive for the viability dye.[8][10]

  • Gate on CD4+ T cells.

  • Within the live, single, CD4+ gate, identify tetramer-positive cells.

  • Use a negative control tetramer (e.g., loaded with an irrelevant peptide or a CLIP peptide) to set the gate for background staining.[8][10]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak staining Low frequency of antigen-specific cellsIncrease the number of cells stained. Consider in vitro expansion or enrichment of antigen-specific cells.[14]
Low affinity of TCRMHC class II tetramer staining is generally more challenging than class I due to lower TCR affinities. Ensure optimal staining conditions (temperature, time, concentration).[2][14]
Incorrect tetramer or peptideVerify that the MHC allele and peptide sequence are correct for your experimental system.[15]
Degraded tetramerStore tetramers at 4°C and protect from light. Do not freeze.[9]
High background/non-specific staining Tetramer aggregatesCentrifuge the tetramer before use.[12]
Dead cellsUse a viability dye and gate on live cells.[8][12]
Fc receptor bindingInclude an Fc block in your staining protocol.[10]
Non-specific antibody bindingTitrate all antibodies to determine the optimal concentration.

Concluding Remarks

MHC class II tetramer staining with the OVA (329-337) peptide is a robust method for identifying and characterizing antigen-specific CD4+ T cells. Careful optimization of the staining protocol, including tetramer concentration, incubation time, and temperature, is crucial for obtaining reliable and reproducible results. The inclusion of appropriate controls, such as a negative control tetramer and viability dyes, is essential for accurate data interpretation. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this powerful technology to advance their understanding of CD4+ T cell biology.

References

Application Notes and Protocols: Adoptive Transfer of OVA (329-337)-Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the adoptive transfer of T cells specific for the ovalbumin (OVA) peptide 329-337. This model is a cornerstone in immunological research, offering a robust system to study T cell activation, differentiation, tolerance, and anti-tumor immunity. The OVA(329-337) peptide represents a core epitope of the longer OVA(323-339) peptide, which is recognized by CD4+ T cells in the context of the I-Ab or I-Ad MHC class II molecules.[1][2][3][4] This system is widely utilized with T cells from OT-II transgenic mice, which express a T cell receptor (TCR) specific for this peptide-MHC complex.[5][6][7]

Core Applications

  • In vivo T Cell Tracking and Proliferation: Monitoring the migration, expansion, and fate of antigen-specific T cells in response to immunization or disease.

  • Cancer Immunotherapy Models: Evaluating the efficacy of adoptively transferred T cells in recognizing and eliminating tumors expressing the OVA antigen.[8][9][10][11]

  • Autoimmunity and Tolerance Studies: Investigating the mechanisms of T cell anergy, exhaustion, and the induction of peripheral tolerance.[12][13]

  • Vaccine Adjuvant and Delivery System Testing: Assessing the ability of novel adjuvants and delivery platforms to enhance antigen-specific T cell responses.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the adoptive transfer of OVA-specific T cells, providing a reference for expected outcomes.

Table 1: In Vivo Expansion of Adoptively Transferred T Cells

ParameterExperimental ConditionResultReference
T Cell Accumulation Posterior chamber injection of OVA antigenAccumulation of KJ1-26+ (OVA-specific) T cells in the draining submandibular lymph node within 3 days.[15]
T Cell Proliferation Subcutaneous immunization with OVA protein and adjuvantDetection of T cells specific for each of the 4 OVA(323-339) registers in draining lymph nodes at day 8.[1]
T Cell Proliferation ID8-OVA tumor-bearing miceProliferation of adoptively transferred OT-3 CD8+ T cells in the tumor-draining lymph node 72 hours post-transfer.[9]
Antigen-Specific CD4+ T Cell Enumeration Naive miceAn average of 100 naive CD4+ T cells specific for OVAC1W:I-Ab tetramer detected.[16]

Table 2: Cytokine Production by OVA-Specific T Cells

CytokineStimulation ConditionT Cell SourceTypical ConcentrationReference
IL-2 In vitro stimulation with OVA(323-339) peptideSplenocytes from OVA-sensitized miceNot specified, but detectable[17]
IFN-γ In vitro stimulation with OVA(323-339) peptideSplenocytes from OVA-sensitized miceNot specified, but detectable[17]
IL-4 In vitro stimulation with OVA(323-339) peptideSplenocytes from OVA-sensitized miceNot specified, but detectable[17]
IL-2 In vitro stimulation with OVAp2 (OVA 329-337)T cells from mice reconstituted with TCR-transduced hematopoietic stem cellsPeak production at ~2.5 days post-stimulation[18]
IFN-γ In vitro stimulation with OVAp2 (OVA 329-337)T cells from mice reconstituted with TCR-transduced hematopoietic stem cellsPeak production at ~3.5 days post-stimulation[18]

Signaling Pathways

The activation of OVA(329-337)-specific CD4+ T cells is initiated by the interaction of the T cell receptor (TCR) with the OVA peptide presented by an MHC class II molecule on an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a complex intracellular signaling cascade.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC_Peptide MHC-II + OVA(329-337) TCR TCR MHC_Peptide->TCR Signal 1 CD4 CD4 MHC_Peptide->CD4 B7 B7 CD28 CD28 B7->CD28 Signal 2 CD3 CD3 TCR->CD3 LCK Lck CD4->LCK CD3->LCK ZAP70 ZAP-70 LCK->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates Signaling_Modules Downstream Signaling (e.g., MAPK, NF-κB, NFAT) LAT->Signaling_Modules recruits adaptors Activation T Cell Activation (Proliferation, Cytokine Production) Signaling_Modules->Activation Adoptive_Transfer_Workflow cluster_Preparation T Cell Preparation cluster_Transfer Adoptive Transfer cluster_Challenge_and_Analysis Challenge and Analysis T_Cell_Source 1. T Cell Source (e.g., Spleen/Lymph Nodes from OT-II Mouse) T_Cell_Isolation 2. T Cell Isolation (e.g., Magnetic Bead Separation) T_Cell_Source->T_Cell_Isolation T_Cell_Labeling 3. (Optional) T Cell Labeling (e.g., CFSE, CellTrace Violet) T_Cell_Isolation->T_Cell_Labeling Adoptive_Transfer 5. Adoptive Transfer (e.g., Intravenous Injection) T_Cell_Labeling->Adoptive_Transfer Recipient_Mouse 4. Recipient Mouse (e.g., Naive, Tumor-bearing) Recipient_Mouse->Adoptive_Transfer Antigen_Challenge 6. Antigen Challenge (e.g., Immunization with OVA or Tumor Inoculation) Adoptive_Transfer->Antigen_Challenge Tissue_Harvest 7. Tissue Harvest (e.g., Spleen, Lymph Nodes, Tumor) Antigen_Challenge->Tissue_Harvest Analysis 8. Analysis (e.g., FACS, Tetramer Staining, Cytokine Assay, Histology) Tissue_Harvest->Analysis

References

Application Notes: OVA (329-337) Peptide as a Positive Control in ELISpot Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1] A critical component of a robust ELISpot assay is the inclusion of appropriate positive controls to ensure assay validity and proper execution. The Ovalbumin (OVA) peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant MHC class II-restricted T-cell epitope derived from chicken ovalbumin.[2] It is widely used as a positive control in ELISpot assays, particularly when working with splenocytes from OVA-immunized mice or transgenic T-cell receptor (TCR) mouse models like the OT-II mouse.[3] This document provides detailed application notes and protocols for the use of OVA (329-337) peptide as a positive control in IFN-γ ELISpot assays.

Principle of Use

The OVA (329-337) peptide is presented by antigen-presenting cells (APCs) on MHC class II molecules to CD4+ T-helper cells.[4] In animal models, particularly OT-II mice which have a transgenic TCR specific for the OVA 323-339 epitope, this peptide serves as a potent stimulant for T-cell activation and subsequent cytokine secretion.[3] In an IFN-γ ELISpot assay, the recognition of the OVA (329-337)-MHC II complex by specific CD4+ T-cells triggers the release of IFN-γ. This secreted cytokine is captured by an anti-IFN-γ antibody coated on the surface of the ELISpot plate, leading to the formation of a distinct spot for each cytokine-producing cell. The number of these spots, or Spot Forming Units (SFUs), provides a quantitative measure of the antigen-specific T-cell response.[5]

Data Presentation

The following tables summarize typical quantitative data and parameters for using OVA (329-337) peptide as a positive control in a mouse IFN-γ ELISpot assay.

Table 1: OVA (329-337) Peptide Specifications

ParameterDescription
SequenceAAHAEINEA
Amino Acid CompositionAlanine (A), Histidine (H), Glutamic Acid (E), Isoleucine (I), Asparagine (N)
MHC RestrictionI-A**b
Responding CellsCD4+ T-cells (e.g., from OT-II mice)

Table 2: Typical Experimental Parameters for OVA (329-337) in Mouse IFN-γ ELISpot

ParameterRecommended Range/ValueNotes
Cell TypeMouse SplenocytesCan be from OVA-immunized C57BL/6 mice or OT-II transgenic mice.
Cell Seeding Density2 x 10^5 - 5 x 10^5 cells/wellOptimal density should be determined empirically.
OVA (329-337) Peptide Concentration1 - 10 µg/mLA dose-response titration is recommended to determine the optimal concentration.
Incubation Time18 - 24 hoursAt 37°C in a humidified 5% CO2 incubator.
Negative ControlMedium alone or irrelevant peptideEssential for determining background spot formation.
Positive Control (Mitogen)Concanavalin A (2 µg/mL) or PHA (5 µg/mL)To confirm cell viability and functionality.

Table 3: Representative ELISpot Results

Control/StimulantCell SourcePeptide ConcentrationExpected SFU per 10^6 Splenocytes
Negative Control (Medium)OT-II SplenocytesN/A< 10
OVA (329-337) Peptide OT-II Splenocytes 5 µg/mL > 200
Positive Control (ConA)OT-II Splenocytes2 µg/mL> 500 (often "Too Numerous To Count")
Negative Control (Medium)Naive C57BL/6 SplenocytesN/A< 10
OVA (329-337) PeptideNaive C57BL/6 Splenocytes5 µg/mL< 20

Note: SFU counts are representative and can vary based on the specific experimental conditions, mouse strain, and immunization protocol. A response is generally considered positive if the number of spots is significantly above the negative control background (e.g., > 50 spots/10^6 cells).[5]

Experimental Protocols

Preparation of OVA (329-337) Peptide Stock Solution
  • Reconstitution: The lyophilized OVA (329-337) peptide should be reconstituted in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it in sterile cell culture medium to the desired final concentration.

IFN-γ ELISpot Assay Protocol for Mouse Splenocytes

This protocol is adapted from standard IFN-γ ELISpot procedures.[6]

Day 1: Plate Coating

  • Pre-wet the PVDF membrane of a 96-well ELISpot plate with 15 µL of 35% ethanol for 30 seconds.

  • Wash the plate three times with 200 µL/well of sterile PBS.

  • Coat the wells with 100 µL/well of anti-mouse IFN-γ capture antibody diluted in sterile PBS (typically 5-15 µg/mL).

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

  • Aseptically decant the coating antibody solution.

  • Wash the plate three times with 200 µL/well of sterile PBS.

  • Block the membrane by adding 200 µL/well of complete RPMI-1640 medium (containing 10% FBS, penicillin/streptomycin, and L-glutamine) to each well.

  • Incubate for at least 2 hours at 37°C.

  • Prepare a single-cell suspension of mouse splenocytes in complete RPMI-1640 medium.

  • Count viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to the desired density (e.g., 4 x 10^6 cells/mL for a final concentration of 2 x 10^5 cells per 50 µL).

  • Decant the blocking solution from the ELISpot plate.

  • Add 50 µL of your cell suspension to the appropriate wells.

  • Add 50 µL of the 2x concentrated OVA (329-337) peptide working solution to the positive control wells.

  • Add 50 µL of medium alone or an irrelevant peptide to the negative control wells.

  • Add 50 µL of a 2x concentrated mitogen (e.g., Concanavalin A) to the mitogen positive control wells.

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

Day 3: Detection and Development

  • Decant the cell suspension from the plate.

  • Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Add 100 µL/well of biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 1% BSA.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add 100 µL/well of streptavidin-alkaline phosphatase (or streptavidin-HRP) diluted in PBS with 1% BSA.

  • Incubate for 1 hour at room temperature.

  • Wash the plate four times with PBST, followed by two washes with PBS.

  • Add 100 µL/well of the substrate solution (e.g., BCIP/NBT for AP or AEC for HRP).

  • Monitor spot development (typically 5-20 minutes). Stop the reaction by washing thoroughly with distilled water.

  • Allow the plate to dry completely in the dark.

  • Count the spots using an automated ELISpot reader or a dissecting microscope.

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell MHC_Peptide MHC class II-OVA (329-337) TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD3 CD3 CD4 CD4 CD4->MHC_Peptide Lck Lck CD4->Lck Recruits ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Ca2+ influx IFNg_Gene IFN-γ Gene Transcription NFAT->IFNg_Gene Activate AP1->IFNg_Gene Activate NFkB->IFNg_Gene Activate IFNg_Secretion IFN-γ Secretion IFNg_Gene->IFNg_Secretion Leads to ELISpot_Workflow cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Stimulation cluster_Day3 Day 3: Detection & Analysis A Pre-wet PVDF Plate with Ethanol B Wash Plate with PBS A->B C Coat with Anti-IFN-γ Capture Antibody B->C D Incubate Overnight at 4°C C->D E Wash & Block Plate F Prepare Splenocyte Suspension E->F G Add Cells to Plate F->G H Add OVA (329-337) Peptide & Controls G->H I Incubate 18-24 hours at 37°C H->I J Wash Plate K Add Biotinylated Detection Antibody J->K L Add Streptavidin-Enzyme Conjugate K->L M Add Substrate & Develop Spots L->M N Wash to Stop Reaction M->N O Dry Plate & Count Spots (SFU) N->O

References

Application Notes and Protocols for In Vivo Studies Using OVA (329-337) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin peptide fragment 329-337 (OVA329-337), with the amino acid sequence AAHAEINEA, is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-Ab. This makes it an invaluable tool in immunological research, particularly for studies involving T-cell activation, differentiation, and function in vivo. These application notes provide detailed protocols for the preparation and in vivo use of the OVA (329-337) peptide, tailored for researchers in immunology and drug development.

Peptide Characteristics and Quality Control

For in vivo studies, the purity and quality of the peptide are paramount to ensure reproducible and reliable results, free from confounding variables.

Table 1: Recommended Quality Control Specifications for In Vivo Grade OVA (329-337) Peptide

ParameterSpecificationMethodRationale
Purity >95%High-Performance Liquid Chromatography (HPLC)Ensures that the biological effects observed are due to the target peptide and not contaminants.[1]
Identity Correct Molecular WeightMass Spectrometry (MS)Confirms the correct synthesis of the AAHAEINEA sequence.
Endotoxin Level ≤ 0.01 EU/µgLimulus Amebocyte Lysate (LAL) AssayMinimizes non-specific immune activation caused by bacterial endotoxins.[2][3]
Counter-ion Content ReportedAmino Acid Analysis or Ion ChromatographyImportant for accurate determination of the net peptide content for precise dosing.
Form Lyophilized Powder-Provides long-term stability.
Storage -20°C to -80°C (Lyophilized)-Prevents degradation of the peptide.[4]

Protocol 1: Reconstitution of Lyophilized OVA (329-337) Peptide

Proper solubilization of the peptide is critical for its biological activity. The AAHAEINEA sequence contains both acidic (E) and basic (H) residues, which influences its solubility.

Materials:

  • Lyophilized OVA (329-337) peptide

  • Sterile, endotoxin-free water

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1% Acetic Acid in sterile water (optional)

  • 0.1% Ammonium Hydroxide in sterile water (optional)

  • Dimethyl sulfoxide (DMSO), cell culture grade (optional)

  • Sonicator

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Initial Solubilization Attempt:

    • Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Add a small amount of sterile, endotoxin-free water to the vial.

    • Gently vortex or pipette to mix.

  • Aiding Solubilization (if necessary):

    • If the peptide does not fully dissolve, sonicate the solution for 10-15 seconds.

    • The net charge of AAHAEINEA is close to neutral, which can make it challenging to dissolve. If solubility in water is poor, a small amount of a volatile acid or base can be used. Given the presence of both acidic and basic residues, trying a neutral pH buffer like PBS is a reasonable next step.

    • For highly aggregated peptides, a small amount of organic solvent may be necessary. Dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL) and then slowly add sterile PBS or water to the desired final concentration while vortexing. Note: Ensure the final DMSO concentration is compatible with your in vivo model (typically <1%).

  • Storage of Stock Solution:

    • Once dissolved, sterile-filter the peptide solution through a 0.22 µm filter.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store aliquots at -20°C or -80°C. Reconstituted peptides in solution have limited stability.[4]

Experimental Workflows

The following diagram illustrates a typical workflow for an in vivo immunization study using the OVA (329-337) peptide.

G cluster_prep Preparation cluster_admin In Vivo Administration cluster_analysis Analysis P1 Reconstitute Lyophilized OVA (329-337) Peptide P3 Mix Peptide and Adjuvant P1->P3 P2 Prepare Adjuvant Emulsion P2->P3 A1 Administer Peptide/Adjuvant Mixture to Mice (e.g., s.c., i.p.) P3->A1 AN1 Harvest Spleen and Lymph Nodes A1->AN1 After 7-14 days AN2 Isolate Lymphocytes AN1->AN2 AN3 Analyze T-cell Response (ELISpot, ICS, Tetramer) AN2->AN3 G cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus APC APC TCell CD4+ T-Cell (OT-II) MHCII_Peptide MHC-II + OVA(329-337) TCR TCR MHCII_Peptide->TCR Binding Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca Ca2+ Flux IP3->Ca NFkB NF-κB PKC->NFkB MAPK MAPK Pathway RasGRP->MAPK Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (e.g., IL-2, IFN-γ) NFkB->Gene MAPK->Gene NFAT->Gene

References

Application Notes and Protocols for Studying T Cell Activation Using OVA (329-337)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin peptide 329-337 (OVA329-337), with the amino acid sequence AAHAEINEA, is a well-characterized, immunodominant MHC class II-restricted epitope of chicken ovalbumin.[1] It is specifically recognized by the T cell receptor (TCR) of CD4+ T cells from OT-II transgenic mice, making the OVA329-337/OT-II system a robust and widely used model to study the mechanisms of T cell activation, differentiation, and effector functions. Upon recognition of the OVA329-337 peptide presented by antigen-presenting cells (APCs), OT-II T cells undergo a series of molecular events leading to the upregulation of activation markers, cytokine production, and proliferation. These application notes provide detailed protocols for utilizing the OVA329-337 peptide to investigate T cell activation markers.

Signaling Pathways in T Cell Activation

T cell activation is initiated by the engagement of the T cell receptor (TCR) with the peptide-MHC complex on an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to cellular proliferation, differentiation, and cytokine production. The binding of the TCR to the OVA329-337-I-Ab complex initiates the activation of Src family kinases, such as Lck, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This phosphorylation creates docking sites for ZAP-70, which, upon recruitment, becomes activated and phosphorylates downstream adaptor proteins like LAT and SLP-76. This leads to the activation of multiple signaling pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, culminating in the activation of transcription factors that drive the expression of genes associated with T cell activation.

T_Cell_Activation_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD4 CD4 pMHC OVA(329-337)-MHCII pMHC->TCR Signal 1 CD28 CD28 PI3K PI3K Pathway CD28->PI3K B7 B7 B7->CD28 Signal 2 ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca2+ Ca²⁺ IP3->Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Activation_Markers Activation_Markers Gene_Expression->Activation_Markers CD25, CD69 Cytokines Cytokines Gene_Expression->Cytokines IL-2, IFN-γ

Caption: T Cell Receptor (TCR) signaling cascade initiated by OVA(329-337)-MHCII.

Experimental Workflow

The general workflow for studying T cell activation using OVA329-337 involves isolating T cells and APCs, co-culturing them with the peptide, and then analyzing the expression of activation markers and cytokines.

Experimental_Workflow Start Start Isolate_Splenocytes Isolate Splenocytes from OT-II Mouse Start->Isolate_Splenocytes Isolate_APCs Isolate/Generate APCs (e.g., Dendritic Cells) Start->Isolate_APCs Isolate_T_Cells Isolate CD4+ T Cells Isolate_Splenocytes->Isolate_T_Cells Pulse_APCs Pulse APCs with OVA(329-337) Peptide Isolate_APCs->Pulse_APCs Co_culture Co-culture T Cells and Pulsed APCs Isolate_T_Cells->Co_culture Pulse_APCs->Co_culture Analyze_Activation Analyze T Cell Activation Co_culture->Analyze_Activation Flow_Cytometry Flow Cytometry for CD25 & CD69 Analyze_Activation->Flow_Cytometry ELISA_ELISpot ELISA/ELISpot for IFN-γ & IL-2 Analyze_Activation->ELISA_ELISpot End End Flow_Cytometry->End ELISA_ELISpot->End

Caption: General experimental workflow for OVA(329-337)-mediated T cell activation studies.

Data Presentation

The following tables summarize quantitative data on the expression of T cell activation markers following stimulation with OVA329-337.

Table 1: Upregulation of Surface Activation Markers on OT-II CD4+ T Cells

Peptide ConcentrationStimulation Time (hours)% CD25+ CellsMFI of CD25% CD69+ CellsMFI of CD69Reference
5 µg/mL24~40%~1500~60%~2500[2]
10 µg/mL24~50%~1800~70%~3000[2]
0.1 µM24IncreasedIncreasedIncreasedIncreased[3]
10 µM24Higher IncreaseHigher IncreaseHigher IncreaseHigher Increase[3]

MFI: Mean Fluorescence Intensity. Data are estimated from graphical representations in the cited literature and should be considered approximate.

Table 2: Cytokine Production by OT-II CD4+ T Cells

Peptide ConcentrationStimulation Time (hours)IL-2 (pg/mL)IFN-γ (pg/mL)Reference
5 µg/mL24~1500~400[2]
50 nM72-Increased[4][5]
Not Specified72IncreasedIncreased[6]

Cytokine concentrations are estimates from graphical data and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes and Enrichment of CD4+ T Cells

This protocol describes the preparation of a single-cell suspension from a mouse spleen and the subsequent isolation of CD4+ T cells.[7][8]

Materials:

  • Mouse spleen

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • CD4+ T Cell Isolation Kit (e.g., magnetic bead-based negative selection)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Aseptically harvest the spleen from an OT-II mouse and place it in a petri dish containing cold RPMI-1640 medium.

  • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 1-2 minutes at room temperature.

  • Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge as before.

  • Discard the supernatant and resuspend the splenocytes in PBS with 2% FBS.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Isolate CD4+ T cells using a commercial negative selection kit according to the manufacturer's instructions.

  • Assess the purity of the isolated CD4+ T cells by flow cytometry.

Protocol 2: Preparation of Antigen-Presenting Cells (APCs) and Peptide Pulsing

This protocol outlines the use of splenocytes as APCs. Alternatively, bone marrow-derived dendritic cells (BMDCs) can be used for more potent antigen presentation.[9]

Materials:

  • Splenocytes from a wild-type mouse (e.g., C57BL/6)

  • OVA329-337 peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

Procedure:

  • Prepare a single-cell suspension of splenocytes from a non-transgenic mouse as described in Protocol 1 (steps 1-7).

  • Resuspend the splenocytes in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

  • Add OVA329-337 peptide to the desired final concentration (e.g., 1-10 µg/mL).

  • Incubate the splenocytes with the peptide for at least 4 hours at 37°C in a humidified 5% CO2 incubator. For some applications, overnight incubation may be used.[9]

  • After incubation, wash the peptide-pulsed APCs twice with complete RPMI-1640 to remove excess peptide.

  • Resuspend the pulsed APCs in fresh complete RPMI-1640 and count the cells.

Protocol 3: T Cell and APC Co-culture for Activation Assay

This protocol describes the co-culture of isolated OT-II CD4+ T cells with peptide-pulsed APCs.[9][10]

Materials:

  • Purified OT-II CD4+ T cells (from Protocol 1)

  • Peptide-pulsed APCs (from Protocol 2)

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plate

Procedure:

  • Resuspend the purified OT-II CD4+ T cells and the pulsed APCs in complete RPMI-1640 medium.

  • In a 96-well plate, add 1 x 105 OT-II CD4+ T cells per well.

  • Add the pulsed APCs to the wells at a desired T cell to APC ratio (e.g., 1:1, 1:5, or 1:10).[9]

  • Bring the final volume in each well to 200 µL with complete RPMI-1640.

  • Include appropriate controls:

    • T cells alone (no APCs)

    • T cells with unpulsed APCs

    • T cells with a positive control stimulus (e.g., anti-CD3/CD28 antibodies)

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24-72 hours).

Protocol 4: Flow Cytometry Analysis of T Cell Activation Markers

This protocol details the staining of T cells for the surface markers CD25 and CD69.

Materials:

  • Co-cultured cells (from Protocol 3)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against CD4, CD25, and CD69

  • Flow cytometer

Procedure:

  • Harvest the cells from the 96-well plate and transfer them to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.

  • Add the fluorochrome-conjugated antibodies against CD4, CD25, and CD69 at the manufacturer's recommended concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1 mL of FACS buffer.

  • Resuspend the cells in 200-300 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the CD4+ T cell population and quantifying the percentage and mean fluorescence intensity (MFI) of CD25 and CD69 expression.

Protocol 5: ELISA for Cytokine Quantification

This protocol describes the measurement of secreted IFN-γ and IL-2 in the culture supernatant.

Materials:

  • Culture supernatant (from Protocol 3)

  • IFN-γ and IL-2 ELISA kits

  • Microplate reader

Procedure:

  • After the desired co-culture period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Store the supernatant at -20°C or proceed directly with the ELISA.

  • Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the culture supernatants and standards.

    • Incubating with a detection antibody.

    • Adding a substrate for color development.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Calculate the concentration of IFN-γ and IL-2 in the samples based on the standard curve.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing OVA(329-337) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OVA(329-337) peptide to stimulate T cells while avoiding the induction of T cell anergy.

Frequently Asked Questions (FAQs)

Q1: What is T cell anergy and why is it a concern when using OVA(329-337)?

A1: T cell anergy is a state of hyporesponsiveness where T cells are unable to proliferate or produce key cytokines, such as IL-2, upon re-exposure to their specific antigen.[1][2] This is a critical concern when using the immunodominant OVA(329-337) peptide, as supraoptimal concentrations can inadvertently lead to anergy rather than robust T cell activation, compromising experimental outcomes.[3]

Q2: What is the optimal concentration range for OVA(329-337) to induce T cell activation without causing anergy?

A2: The optimal concentration of OVA(329-337) can vary depending on the specific experimental system, including the T cell source (e.g., OT-II transgenic T cells), the type of antigen-presenting cells (APCs), and the culture conditions. However, based on published data, a starting range of 0.1 µg/mL to 1.0 µg/mL is often effective for T cell activation.[4] It is crucial to perform a dose-response titration to determine the optimal concentration for your specific assay.

Q3: What are the key signaling pathways involved in T cell activation versus anergy induction?

A3: T cell activation requires two signals: Signal 1 through the T cell receptor (TCR) recognizing the OVA(329-337)-MHC complex, and Signal 2, a co-stimulatory signal from molecules like CD28 on the T cell interacting with B7 on the APC.[5] In the absence of adequate co-stimulation (Signal 2), strong or prolonged TCR signaling (Signal 1), as can occur with high peptide concentrations, can lead to anergy.[1][2] This anergic state is often characterized by a block in the Ras/MAP kinase pathway and repression of mTOR activation.[1]

Q4: How can I visually distinguish between T cell activation and anergy in my experiments?

A4: T cell activation is typically characterized by robust proliferation (measured by CFSE dilution or [3H]thymidine incorporation) and the production of effector cytokines like IFN-γ and IL-2.[4] In contrast, anergic T cells will show poor proliferation and reduced or absent IL-2 production upon restimulation.[6] Anergic cells may also upregulate inhibitory receptors like CTLA-4.[6]

Troubleshooting Guides

Problem 1: Low T cell proliferation despite using OVA(329-337) peptide.

Possible Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response curve with OVA(329-337) peptide, typically ranging from 0.01 µg/mL to 10 µg/mL, to identify the optimal concentration for your specific T cells and APCs.[4]
Poor APC Function Ensure APCs (e.g., dendritic cells, splenocytes) are viable and properly activated. Use a positive control for APC function, such as stimulation with a known mitogen like LPS.
T Cell Anergy If high concentrations of OVA(329-337) were used previously, T cells may have become anergic. Rest T cells in cytokine-free media for 24-48 hours before restimulation with an optimal peptide concentration. Consider adding IL-2 to the culture to potentially reverse the anergic state.[1]
Incorrect Peptide Sequence Confirm the sequence and purity of your OVA(329-337) peptide. The core epitope is AAHAEINEA.[7]

Problem 2: High initial T cell activation followed by a rapid decline in responsiveness.

Possible Cause Troubleshooting Step
High-Dose Antigen-Induced Anergy This is a classic sign of anergy induction due to excessive TCR stimulation. Reduce the concentration of OVA(329-337) in subsequent experiments.[3]
Activation-Induced Cell Death (AICD) Prolonged high-level stimulation can also lead to AICD. Assess apoptosis using techniques like Annexin V staining. Reduce the peptide concentration or the duration of stimulation.
Nutrient Depletion/Cell Crowding Ensure adequate cell culture volume and media changes to support sustained proliferation. Monitor cell density and split cultures as needed.

Quantitative Data Summary

The following table summarizes OVA peptide concentrations and corresponding T cell responses from various studies.

Peptide Concentration Cell Type Assay Outcome Reference
OVAp2 (329-337)0 - 10 µg/mLOT-II T cellsProliferation, Cytokine ProductionDose-dependent response observed.[4]
OVAp2 (329-337)1 µg/mLOT-II T cellsTime-course of Cytokine ProductionUsed for kinetic analysis of IL-2, IL-4, IFN-γ.[4]
I-Ab-OVA(329-337)80 ng/mLOT-II CD4+ T cellsProliferation (7 days)Similar proliferation to αCD3/αCD28 beads.[8]
OVA(326-339)1 µMSplenocytes from immunized miceIn vitro restimulationInduced proliferation in memory T cells.[9]
OVA(329–337)50 µMOT-II T cells with Dendritic CellsIn vitro proliferationUsed to pulse dendritic cells for T cell stimulation.[10]

Experimental Protocols

Protocol 1: In Vitro T Cell Proliferation Assay using OVA(329-337)

This protocol is adapted from a study investigating antigen dosage response.[4]

  • Cell Preparation: Isolate splenocytes from an OT-II mouse, which contain CD4+ T cells transgenic for the OVA(323-339) epitope.

  • Cell Culture: Plate 2 x 105 splenocytes per well in a 96-well flat-bottom plate in complete T cell culture medium.

  • Peptide Stimulation: Add OVA(329-337) peptide to the wells at final concentrations ranging from 0 to 10 µg/mL.

  • Incubation: Culture the cells for 3 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment:

    • For cytokine analysis, collect supernatants to measure IL-2, IL-4, or IFN-γ by ELISA.

    • For proliferation, pulse the cells with 1 µCi of [3H]thymidine for the final 18 hours of culture. Harvest the cells and measure thymidine incorporation using a scintillation counter.

    • Alternatively, label cells with CFSE prior to culture and analyze dye dilution by flow cytometry on day 3.

Mandatory Visualizations

T_Cell_Activation_vs_Anergy cluster_activation Optimal Antigen Concentration (Activation) cluster_anergy Supraoptimal Antigen Concentration (Anergy) TCR_act TCR Engagement (Signal 1) PI3K_act PI3K/AKT Pathway TCR_act->PI3K_act CD28_act CD28 Co-stimulation (Signal 2) CD28_act->PI3K_act mTOR_act mTOR Activation PI3K_act->mTOR_act Proliferation Proliferation & Effector Function mTOR_act->Proliferation TCR_anergy Strong/Prolonged TCR Engagement (Signal 1) NFAT_anergy Calcineurin/NFAT Pathway TCR_anergy->NFAT_anergy No_CD28 Insufficient Co-stimulation No_CD28->NFAT_anergy Block_MAPK Block in Ras/MAPK Pathway NFAT_anergy->Block_MAPK mTOR_repression mTOR Repression NFAT_anergy->mTOR_repression Anergy Anergy (Hyporesponsiveness) Block_MAPK->Anergy mTOR_repression->Anergy

Caption: T Cell Activation vs. Anergy Signaling Pathways.

Experimental_Workflow start Isolate OT-II Splenocytes culture Culture with varying OVA(329-337) concentrations start->culture incubation Incubate for 72 hours culture->incubation analysis Analyze T Cell Response incubation->analysis proliferation Assess Proliferation (CFSE or [3H]thymidine) analysis->proliferation Activation cytokines Measure Cytokines (ELISA) analysis->cytokines Activation end Determine Optimal Concentration proliferation->end cytokines->end

Caption: Workflow for Optimizing OVA(329-337) Concentration.

References

Technical Support Center: Troubleshooting Non-Specific Activation with OVA (329-337)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific activation with the OVA (329-337) peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific activation in the context of OVA (329-337) peptide stimulation?

A1: Non-specific activation refers to the stimulation of T-cells or other immune cells in a manner that is independent of the specific recognition of the OVA (329-337) peptide by its cognate T-cell receptor (TCR). This can manifest as high background signals, unexpected cytokine production, or proliferation in negative control groups, leading to false-positive results and misinterpretation of data.[1][2]

Q2: What are the common causes of non-specific activation with synthetic peptides like OVA (329-337)?

A2: Several factors can contribute to non-specific activation:

  • Peptide Impurities: Synthetic peptides are seldom 100% pure. Impurities such as deletion sequences (peptides missing one or more amino acids), truncated or elongated sequences, or peptides with protecting groups still attached can be immunogenic.[3][4][5] Cross-contamination with other synthetic peptides during manufacturing is also a significant concern.[2][6]

  • Endotoxin Contamination: Endotoxins, which are lipopolysaccharides (LPS) from the cell walls of gram-negative bacteria, are potent activators of immune cells.[1][7] Even trace amounts of endotoxin in a peptide preparation can lead to strong, non-specific inflammatory responses through Toll-like receptor 4 (TLR4) signaling.[1]

  • Counter-ions: Synthetic peptides are often supplied as salts with counter-ions like trifluoroacetic acid (TFA), which is used during peptide cleavage and purification.[8][9][10] While TFA itself is generally not considered immunostimulatory at low concentrations, it can have biological effects, including influencing cell growth and altering the inflammatory response in synergy with the peptide.[8][11]

  • High Peptide Concentration: Using an excessively high concentration of the OVA (329-337) peptide can lead to non-specific cell activation and may even induce T-cell anergy or apoptosis.

Troubleshooting Guides

Below are common issues encountered during experiments with OVA (329-337) and steps to resolve them.

Issue 1: High Background in Negative Control Wells of an ELISpot or Proliferation Assay

High background in wells containing cells and media alone, or cells with an irrelevant control peptide, can obscure antigen-specific responses.

Troubleshooting Workflow

G start High Background Observed check_reagents 1. Check Reagents for Contamination start->check_reagents check_peptide 2. Assess Peptide Quality check_reagents->check_peptide Reagents Clear end_fail Issue Persists: Contact Support check_reagents->end_fail Contamination Found optimize_conc 3. Optimize Peptide and Cell Concentrations check_peptide->optimize_conc Peptide OK check_peptide->end_fail Impurities Detected refine_protocol 4. Refine Assay Protocol optimize_conc->refine_protocol Optimization Complete optimize_conc->end_fail Optimization Fails end_success Background Reduced refine_protocol->end_success Protocol Refined

Caption: Troubleshooting workflow for high background. (Max Width: 760px)

Potential Causes and Solutions

Potential Cause Recommended Solution
Contaminated Media or Serum Use fresh, sterile media and reagents. Test different lots of fetal bovine serum (FBS) for low background stimulation. Heat-inactivate FBS to denature complement and other potentially activating proteins.
Endotoxin Contamination Use endotoxin-free water and reagents for all steps. Test the OVA (329-337) peptide stock solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. If contaminated, obtain a new, certified endotoxin-free batch of the peptide.[7][9]
Peptide Impurities Request a certificate of analysis (CoA) from the manufacturer with HPLC and mass spectrometry data to verify purity.[12][13] If purity is questionable, consider re-purifying the peptide or purchasing from a different supplier with stringent quality control.[3][4]
High Cell Density Titrate the number of cells per well to find the optimal density that provides a good signal-to-noise ratio.[14][15]
Sub-optimal Washing Steps Ensure thorough but gentle washing of cells and plates to remove any residual activating substances before adding the detection reagents.[14][15]
Issue 2: False-Positive Results with OVA (329-337) Peptide

Observing a response in cells that should not be reactive to OVA (329-337) (e.g., from a non-immunized animal or cells with a different TCR specificity).

Logical Relationship Diagram

G cluster_0 Potential Causes cluster_1 Mechanism cluster_2 Outcome impurity Peptide Impurity (e.g., deletion peptide, endotoxin) tlr_activation TLR Activation (e.g., TLR4 by endotoxin) impurity->tlr_activation cross_contamination Cross-Contamination (with another peptide) non_specific_tcr Non-Specific TCR/ Co-receptor Interaction cross_contamination->non_specific_tcr counter_ion Counter-ion Effects (e.g., TFA) false_positive False-Positive T-Cell Activation counter_ion->false_positive tlr_activation->false_positive non_specific_tcr->false_positive

Caption: Causes of false-positive results. (Max Width: 760px)

Potential Causes and Solutions

Potential Cause Recommended Solution
Cross-Contamination If using multiple peptides in the lab, ensure strict protocols to avoid cross-contamination of stock solutions and equipment. When possible, use fresh, unopened vials of peptide for critical experiments.[2][6]
Presence of Mitogenic Impurities Some impurities from peptide synthesis can be mitogenic, directly stimulating cell division. Analyze the peptide by mass spectrometry to identify potential impurities.[3][4][5]
Inappropriate Negative Control Use a scrambled or irrelevant peptide of similar length and composition, and from the same supplier, as a more stringent negative control than media alone.

Signaling Pathways

Antigen-Specific vs. Non-Specific Activation

Understanding the signaling pathways involved can help diagnose the source of non-specific activation.

Diagram of Signaling Pathways

G cluster_0 Antigen-Specific Activation cluster_1 Non-Specific Activation (Example: Endotoxin) ova OVA (329-337) mhc MHC-II ova->mhc tcr TCR mhc->tcr pMHC signal_specific Signal Transduction (Lck, ZAP-70, etc.) tcr->signal_specific cd4 CD4 cd4->signal_specific activation_specific Specific T-Cell Activation (Proliferation, Cytokine Release) signal_specific->activation_specific apc APC endotoxin Endotoxin (LPS) Impurity tlr4 TLR4 endotoxin->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb activation_nonspecific Non-Specific Inflammatory Response (Cytokine Storm) nfkb->activation_nonspecific apc2 APC

Caption: Specific vs. non-specific signaling. (Max Width: 760px)

Experimental Protocols

Protocol: Quality Control of OVA (329-337) Peptide

To minimize the risk of non-specific activation, perform the following quality control steps upon receiving a new batch of OVA (329-337) peptide.

  • Reconstitution: Reconstitute the lyophilized peptide in sterile, endotoxin-free water or a suitable buffer (e.g., PBS) to a high concentration (e.g., 1-10 mg/mL). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Purity Verification (Optional but Recommended):

    • Submit a small sample for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    • HPLC: Should show a major peak corresponding to the full-length peptide, with purity ≥95% being ideal for most immunological assays.[16]

    • MS: Should confirm the correct molecular weight of the OVA (329-337) peptide (925.0 g/mol ).[17] This can also help identify major impurities if their masses are known.[18][19][20]

  • Endotoxin Testing:

    • Use a commercial Limulus Amebocyte Lysate (LAL) assay kit to quantify endotoxin levels in the reconstituted peptide stock.

    • Aim for an endotoxin level of ≤0.01 EU/µg of peptide for cellular assays.[7]

Protocol: OT-II T-Cell Stimulation with OVA (329-337)

This protocol provides a general framework for the in vitro stimulation of OVA-specific CD4+ T-cells (from OT-II transgenic mice) for assays such as proliferation or cytokine analysis.

  • Prepare Antigen Presenting Cells (APCs):

    • Isolate splenocytes from a wild-type mouse (e.g., C57BL/6).

    • To enrich for APCs and prevent their proliferation, you can irradiate the splenocytes (e.g., 3000 rads) or treat them with mitomycin C.

    • Resuspend the APCs in complete RPMI-1640 medium.

  • Prepare OT-II T-Cells:

    • Isolate splenocytes or lymph node cells from an OT-II mouse.

    • Enrich for CD4+ T-cells using a negative selection magnetic bead kit for the highest purity.

  • Set up the Co-culture:

    • Plate the APCs at a density of 2-5 x 10^5 cells/well in a 96-well flat-bottom plate.

    • Add the OVA (329-337) peptide to the wells with APCs at a range of concentrations to determine the optimal dose (e.g., 0.1, 1, and 10 µg/mL).[21] A dose-response curve is crucial.

    • Include a "no peptide" control (APCs only) and a positive control (e.g., anti-CD3/CD28 beads or Concanavalin A).

    • Incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC-II.

    • Add the purified OT-II CD4+ T-cells to the wells at a density of 1-2 x 10^5 cells/well.

  • Incubation and Analysis:

    • Incubate the co-culture for 48-72 hours at 37°C in a humidified CO2 incubator.

    • For proliferation assays, add a pulse of ³H-thymidine or a fluorescent dye like CFSE prior to or at the start of the culture, respectively.

    • For cytokine analysis, collect the supernatant at the end of the incubation period for ELISA or CBA, or perform intracellular cytokine staining.

References

Technical Support Center: Enhancing the Stability of OVA (329-337) Peptide in Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the OVA (329-337) peptide, also known as SIINFEKL, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the OVA (329-337) peptide and why is its stability in culture important?

The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, is a core epitope of ovalbumin. It is crucial for in vitro and in vivo studies of antigen presentation and T-cell activation.[1][2][3][4] Maintaining its stability in cell culture is essential for reproducible and accurate experimental outcomes, as degradation can lead to a loss of biological activity.

Q2: What are the primary factors that affect the stability of the OVA (329-337) peptide in cell culture?

Several factors can influence the stability of peptides in culture:

  • Enzymatic Degradation: Proteases and peptidases present in cell culture media, especially when supplemented with serum, are major contributors to peptide degradation.[5]

  • pH of the Culture Medium: The optimal pH for peptide stability can vary. Deviations from this optimal pH can lead to chemical degradation, such as hydrolysis.

  • Temperature: Higher temperatures can accelerate the rate of peptide degradation.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide.

  • Adsorption: Peptides can adsorb to the surfaces of culture vessels, reducing their effective concentration in the medium.

Q3: How can I enhance the stability of the OVA (329-337) peptide in my experiments?

Several strategies can be employed to improve peptide stability:

  • Use of Serum-Free or Low-Serum Media: This minimizes the concentration of proteases that can degrade the peptide.

  • Addition of Protease Inhibitors: A cocktail of protease inhibitors can be added to the culture medium to prevent enzymatic degradation.

  • pH Buffering: Ensure the culture medium is well-buffered to maintain a stable pH.

  • Optimized Storage and Handling: Store the peptide stock solution at -20°C or -80°C and minimize freeze-thaw cycles. When in use, keep the peptide solution on ice.

  • Chemical Modifications: For applications where it is permissible, chemical modifications such as N-terminal acetylation or C-terminal amidation can increase resistance to exopeptidases.[5]

  • Use of Peptide Analogs: In some research contexts, analogs with modified amino acids (e.g., D-amino acids) can be used to increase resistance to proteolysis.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of T-cell activation or inconsistent results in peptide pulsing experiments. Peptide degradation in the culture medium.- Reduce serum concentration or use serum-free medium during peptide pulsing.- Add a broad-spectrum protease inhibitor cocktail to the medium.- Minimize the incubation time of the peptide with cells to what is necessary for uptake and presentation.
Peptide adsorption to plasticware.- Use low-adsorption plasticware.- Prepare peptide dilutions in a protein-containing solution (e.g., medium with low serum or BSA) to reduce non-specific binding.
Variability between experiments. Inconsistent peptide concentration due to degradation during storage or handling.- Aliquot peptide stock solutions to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a frozen stock.- Perform a stability test on the stock solution over time.
Low or no detectable peptide in culture supernatant after incubation. Rapid enzymatic degradation.- Perform a time-course experiment to determine the half-life of the peptide in your specific culture conditions (see Experimental Protocols).- Consider using a higher initial peptide concentration if the degradation rate is high.

Experimental Protocols

Protocol for Assessing OVA (329-337) Peptide Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for determining the stability of the OVA (329-337) peptide in a specific cell culture medium.

Materials:

  • OVA (329-337) peptide standard

  • Cell culture medium of interest (with and without serum)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • Microcentrifuge tubes

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of the OVA (329-337) peptide in the culture medium to generate a standard curve.

  • Sample Preparation:

    • Add the OVA (329-337) peptide to the cell culture medium (e.g., with 10% FBS and without FBS) to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C in a cell culture incubator.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.

  • Sample Quenching and Processing:

    • Immediately add the quenching solution to the collected aliquot to stop enzymatic degradation.

    • Centrifuge the samples to pellet any precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the peptide using a gradient of Mobile Phase B. A typical gradient could be 5% to 95% Mobile Phase B over 30 minutes.

    • Detect the peptide by UV absorbance at 214 nm.

  • Data Analysis:

    • Quantify the amount of intact peptide at each time point by comparing the peak area to the standard curve.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the half-life.

Visualizations

Peptide_Degradation_Pathways cluster_factors Degradation Factors Peptide Intact OVA (329-337) Peptide Degraded Degraded/Inactive Fragments Peptide->Degraded Degradation Enzymes Proteases/Peptidases (e.g., in serum) pH Suboptimal pH Temp High Temperature

Caption: Major factors contributing to peptide degradation in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Start Prepare Peptide Solution in Culture Medium Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Enzymatic Activity Sample->Quench HPLC Analyze by HPLC Quench->HPLC Analyze Quantify Remaining Peptide & Determine Half-life HPLC->Analyze

Caption: Workflow for assessing peptide stability using HPLC.

References

Technical Support Center: OVA (329-337) T Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in OVA (329-337) T cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of OVA (329-337) peptide for stimulating T cell proliferation?

A1: The optimal concentration of OVA (329-337) peptide can vary between different T cell clones and experimental conditions. For OT-II T cells, a concentration of 1 µg/ml is often used for pulsing bone marrow-derived dendritic cells (BMDCs) as antigen-presenting cells (APCs).[1] It is always recommended to perform a dose-response curve to determine the optimal peptide concentration for your specific experimental setup.

Q2: What are the key sources of variability in T cell proliferation assays?

A2: Variability in T cell proliferation assays can arise from several factors, including:

  • Cell health and viability: The initial health and viability of the T cells and APCs are critical.[2]

  • Cell counting and plating density: Inaccurate cell counting can lead to significant variability.[3]

  • Reagent quality and concentration: This includes the quality of the OVA peptide, proliferation dyes (e.g., CFSE), antibodies, and culture medium.

  • Stimulation conditions: The type and activation state of APCs, as well as the duration of stimulation, can impact results.

  • Assay technique: Variations in pipetting, washing steps, and incubation times can introduce errors.

  • Data analysis: Inconsistent gating strategies in flow cytometry can be a major source of variability.

Q3: How long should I culture the T cells after stimulation?

A3: For CFSE-based proliferation assays, a culture period of 3 to 5 days is generally sufficient to observe multiple rounds of cell division.[4] However, the optimal culture time can depend on the strength of the stimulus and the specific T cell population being studied. It is advisable to perform a time-course experiment (e.g., harvesting cells on days 3, 4, and 5) to determine the optimal duration for your experiment.

Q4: What are the best controls to include in my T cell proliferation assay?

A4: To ensure the validity of your results, it is essential to include the following controls:

  • Unstained cells: To set the background fluorescence for flow cytometry.[5]

  • Stained, unstimulated cells: To determine the baseline proliferation and the fluorescence intensity of the undivided parent generation.[5]

  • Positive control: A strong, non-specific stimulus like anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA) to confirm that the T cells are capable of proliferating.[3][6]

  • Negative control: T cells cultured with APCs that have not been pulsed with the OVA peptide.[1]

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent cell numbersEnsure accurate cell counting using a reliable method (e.g., automated cell counter). Be meticulous with pipetting to ensure equal cell numbers in each well.
Uneven distribution of cells/stimuliGently mix cell suspensions before plating. For adherent APCs, ensure a uniform monolayer.
Edge effects in culture platesAvoid using the outer wells of the culture plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Technical variability in stainingEnsure consistent timing and temperature during dye labeling and antibody staining steps.
Issue 2: Weak or No T Cell Proliferation
Possible Cause Troubleshooting Step
Suboptimal peptide concentrationPerform a titration experiment to determine the optimal concentration of the OVA (329-337) peptide.
Poor APC functionUse healthy, mature APCs (e.g., bone marrow-derived dendritic cells). Ensure proper antigen loading and activation of APCs.
Low T cell viabilityCheck cell viability before and after the assay. Ensure proper handling and culture conditions to maintain cell health.
Ineffective T cell stimulationConfirm the responsiveness of your T cells using a positive control stimulus (e.g., anti-CD3/CD28 beads).
T cell anergy or exhaustionIf T cells have been repeatedly stimulated in vivo, they may become unresponsive in vitro.[1]
Issue 3: High Background Proliferation in Unstimulated Controls
Possible Cause Troubleshooting Step
Serum componentsSome lots of fetal bovine serum (FBS) can contain mitogenic factors. Test different lots of FBS or use serum-free media.
ContaminationCheck for microbial contamination in your cell cultures, which can induce non-specific T cell activation.
APC activationAPCs may be activated non-specifically, leading to T cell proliferation. Ensure proper handling and culture of APCs.
Issue 4: Poor Resolution of Proliferation Peaks in Flow Cytometry
Possible Cause Troubleshooting Step
Suboptimal dye concentrationTitrate the concentration of the proliferation dye (e.g., CFSE). Too high a concentration can be toxic, while too low a concentration will not provide a bright enough signal.[6][7]
Uneven dye labelingEnsure a single-cell suspension before labeling. Mix cells gently but thoroughly during the labeling process.
Inappropriate flow cytometer settingsAdjust the voltage for the fluorescence channel to ensure the undivided peak is on scale and there is enough space to resolve subsequent peaks.
Cell death and debrisGate on live, single cells to exclude dead cells and debris, which can interfere with the analysis.[5]

Data Tables

Table 1: Recommended Starting Conditions for CFSE-Based T Cell Proliferation Assays

ParameterRecommended RangeNotes
CFSE Concentration 0.5 - 5 µMTitration is crucial. Higher concentrations can be toxic.[7][8]
Cell Staining Density 1 x 10⁶ to 20 x 10⁶ cells/mLHigher densities may require higher dye concentrations.[8][9]
Staining Time 5 - 20 minutesLonger times can increase toxicity.[5][8]
Staining Temperature Room Temperature or 37°C37°C may facilitate faster dye uptake.[5][8]
T Cell Plating Density 1 x 10⁵ - 5 x 10⁵ cells/well (96-well plate)Optimize for your specific T cell and APC combination.
APC:T Cell Ratio 1:1 to 1:10The optimal ratio depends on the type and potency of the APC.
Incubation Period 3 - 5 daysPerform a time-course experiment to determine the optimal duration.[4]

Experimental Protocols

Detailed Methodology for OVA (329-337) T Cell Proliferation Assay using CFSE

This protocol outlines the key steps for assessing the proliferation of OVA-specific T cells (e.g., from OT-II mice) in response to OVA (329-337) peptide presented by APCs.

1. Preparation of Antigen-Presenting Cells (APCs)

  • Isolate bone marrow cells from mice and differentiate them into dendritic cells (BMDCs) by culturing in the presence of GM-CSF and IL-4 for 6-8 days.

  • On day 6 or 7, mature the BMDCs by adding a stimulating agent (e.g., LPS) for 18-24 hours.

  • On the day of the assay, harvest the mature BMDCs, wash them, and pulse them with 1 µg/ml of OVA (329-337) peptide in serum-free media for 2 hours at 37°C.[1]

  • Wash the peptide-pulsed BMDCs to remove excess peptide.

2. Isolation and CFSE Labeling of T Cells

  • Isolate splenocytes from an OT-II mouse and prepare a single-cell suspension.

  • Enrich for CD4+ T cells using a negative selection magnetic bead kit.

  • Resuspend the purified T cells at a concentration of 10 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at room temperature in the dark, with gentle mixing every 2 minutes.[10]

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS.

  • Wash the cells twice with complete RPMI medium to remove any unbound dye.

  • Resuspend the CFSE-labeled T cells in complete RPMI medium.

3. Co-culture and T Cell Proliferation

  • Plate the peptide-pulsed BMDCs in a 96-well round-bottom plate at a density of 2 x 10⁴ cells/well.

  • Add the CFSE-labeled T cells to the wells at a density of 2 x 10⁵ cells/well (for a 1:10 APC:T cell ratio).

  • Include appropriate controls (see FAQs).

  • Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

4. Flow Cytometry Analysis

  • Harvest the cells from the culture plates.

  • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) and a viability dye.[5]

  • Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for robust analysis.

  • Analyze the data using appropriate software. Gate on live, single, CD4+ T cells and visualize the CFSE fluorescence on a histogram to identify distinct generations of proliferating cells.

Mandatory Visualizations

T_Cell_Proliferation_Workflow APC_Prep 1. APC Preparation (e.g., BMDCs) Peptide_Pulse 2. Peptide Pulsing (OVA 329-337) APC_Prep->Peptide_Pulse Co_Culture 5. Co-culture (APCs + T Cells) Peptide_Pulse->Co_Culture T_Cell_Isolation 3. T Cell Isolation (e.g., OT-II CD4+) CFSE_Labeling 4. CFSE Labeling T_Cell_Isolation->CFSE_Labeling CFSE_Labeling->Co_Culture Incubation 6. Incubation (3-5 Days) Co_Culture->Incubation Staining 7. Antibody Staining (Surface Markers + Viability Dye) Incubation->Staining Flow_Cytometry 8. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 9. Data Analysis (Gating & Proliferation) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for an OVA (329-337) T cell proliferation assay.

TCR_Signaling_Pathway TCR TCR Lck Lck TCR->Lck pMHC Peptide-MHC (OVA 329-337) pMHC->TCR Signal 1 CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Proliferation T Cell Proliferation NFkB->Proliferation NFAT->Proliferation AP1->Proliferation

Caption: Simplified TCR signaling pathway leading to T cell proliferation.

References

Technical Support Center: OT-II T Cell Recognition of Ovalbumin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with OT-II T cells and ovalbumin (OVA) peptides.

Frequently Asked Questions (FAQs)

Q1: What is the correct peptide sequence and register of ovalbumin (OVA) for OT-II T cell recognition?

A1: The recognized peptide is OVA residues 323-339 (ISQAVHAAHAEINEAGR).[1][2][3] The core epitope for OT-II T cell recognition is located within amino acids 329-337.[4][5] Studies have identified amino acid 333 as a primary T cell receptor (TCR) contact residue.[6][7] It is important to note that the OVA 323-339 peptide can be presented by the MHC class II molecule I-Ab in multiple registers.[6][8]

Q2: What is the difference between using the full OVA protein versus the OVA323-339 peptide in T cell activation assays?

A2: The full OVA protein requires uptake, processing, and presentation by antigen-presenting cells (APCs) to display the relevant peptide epitope on MHC class II molecules. This process mimics the natural in vivo antigen presentation pathway. In contrast, the OVA323-339 peptide can be directly loaded onto MHC class II molecules on the surface of APCs, bypassing the need for intracellular processing. Using the peptide often results in a more potent and rapid T cell activation in vitro.

Q3: What are the expected outcomes of successful OT-II T cell activation?

A3: Successful activation of OT-II T cells leads to a cascade of cellular events, including:

  • Upregulation of activation markers: Early markers like CD69 and CD25 (the alpha chain of the IL-2 receptor) are upregulated on the cell surface.

  • Cytokine production: Activated OT-II T cells, which are CD4+ helper T cells, primarily produce cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4).

  • Proliferation: Following activation, OT-II T cells will undergo clonal expansion, which can be measured by assays such as CFSE dilution.

Troubleshooting Guides

Low or No OT-II T Cell Activation in vitro

Problem: I am not observing significant OT-II T cell proliferation or cytokine production in my in vitro assay.

Potential Cause Troubleshooting Suggestion
Incorrect Peptide Sequence or Purity Verify that you are using the correct OVA323-339 peptide sequence (ISQAVHAAHAEINEAGR) and that the peptide purity is high (>95%).
Suboptimal Peptide Concentration Perform a dose-response titration of the OVA peptide. Typical concentrations for in vitro stimulation range from 1 to 10 µg/mL.
Insufficient or Inefficient Antigen-Presenting Cells (APCs) Ensure a sufficient number of healthy, functional APCs (e.g., splenocytes, bone marrow-derived dendritic cells) are present in your co-culture. The ratio of APCs to T cells is critical; a common starting point is a 1:1 or 2:1 ratio. Consider using irradiated splenocytes as feeder cells to provide a source of APCs without their proliferation confounding the results.
Poor MHC Class II Peptide Loading Ensure your APCs are capable of presenting the peptide. For whole protein experiments, ensure APCs are competent for antigen processing. For peptide experiments, pulsing APCs with the peptide for at least 30 minutes to a few hours at 37°C before co-culture can enhance presentation.
Issues with T Cell Viability or Purity Check the viability of your OT-II T cells before starting the experiment. Ensure a high purity of CD4+ T cells if you are isolating them from OT-II mice.
Inappropriate Culture Conditions Use appropriate T cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol. Ensure proper CO2 levels and temperature in the incubator.
High Background Activation in Control Wells

Problem: My unstimulated OT-II T cells (negative control) are showing signs of activation.

Potential Cause Troubleshooting Suggestion
Contamination of Cell Cultures Check for signs of bacterial or fungal contamination. Use sterile techniques and consider testing your media and reagents for endotoxin contamination.
Serum-Induced Activation Some batches of fetal bovine serum (FBS) can be mitogenic. Test different lots of FBS or consider using a serum-free medium.
Stressful Cell Handling Over-pipetting or harsh centrifugation can stress cells and lead to non-specific activation. Handle cells gently.

Quantitative Data Summary

The following tables summarize representative quantitative data for OT-II T cell activation in response to OVA323-339 peptide. Note that results can vary depending on the specific experimental conditions.

Table 1: In Vitro OT-II T Cell Proliferation (CFSE Assay)

Peptide Concentration (µg/mL)% Proliferating Cells (72 hours)
0 (Unstimulated)< 5%
140-60%
570-90%
10> 90%

Table 2: In Vitro Cytokine Production by OT-II T Cells (ELISA of Supernatant at 48 hours)

Peptide Concentration (µg/mL)IFN-γ (pg/mL)IL-4 (pg/mL)
0 (Unstimulated)< 50< 20
1500 - 1500100 - 300
52000 - 5000400 - 800
10> 5000> 800

Experimental Protocols & Methodologies

T Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps for measuring OT-II T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

  • Isolate OT-II T Cells: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-II transgenic mouse. Isolate CD4+ T cells using a negative selection kit for the highest purity.

  • CFSE Labeling: Resuspend the isolated T cells at 1-10 x 106 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench Staining: Add 5 volumes of ice-cold culture medium (containing 10% FBS) to the cells to quench the staining reaction. Incubate on ice for 5 minutes.

  • Wash Cells: Wash the cells 2-3 times with complete culture medium to remove any unbound CFSE.

  • Co-culture with APCs and Peptide: Plate the CFSE-labeled OT-II T cells with APCs (e.g., irradiated splenocytes) at a suitable ratio (e.g., 1:1). Add the OVA323-339 peptide at the desired concentrations.

  • Incubate: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD4+ T cell population.

Intracellular Cytokine Staining (ICS)

This protocol allows for the detection of cytokine production within individual OT-II T cells.

  • Activate T Cells: Co-culture OT-II T cells with APCs and OVA323-339 peptide for 4-6 hours.

  • Inhibit Protein Secretion: For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture. This will cause cytokines to accumulate in the Golgi apparatus.

  • Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4) with fluorescently labeled antibodies.

  • Fix and Permeabilize: Wash the cells and then fix them with a fixation buffer (e.g., 2-4% paraformaldehyde). After fixation, wash the cells and permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent).

  • Intracellular Staining: Add fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, IL-4) to the permeabilized cells and incubate.

  • Wash and Analyze: Wash the cells to remove unbound antibodies and analyze by flow cytometry.

Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the frequency of cytokine-secreting OT-II T cells.

  • Coat ELISpot Plate: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.

  • Block Plate: Wash the plate and block with a blocking solution (e.g., PBS with 1% BSA) to prevent non-specific binding.

  • Add Cells and Stimulant: Add OT-II T cells and APCs to the wells, along with the OVA323-339 peptide.

  • Incubate: Culture the cells for 18-24 hours at 37°C in a humidified CO2 incubator. Cytokines secreted by activated T cells will be captured by the antibodies on the plate membrane.

  • Detect Cytokine: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine.

  • Add Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

  • Develop Spots: Wash the plate and add a substrate that will be converted by the enzyme into an insoluble colored precipitate. Each spot that develops represents a single cytokine-secreting cell.

  • Analyze: Count the spots in each well using an ELISpot reader.

Visualizations

MHC_Class_II_Antigen_Presentation MHC Class II Antigen Presentation of OVA Peptide cluster_APC Antigen Presenting Cell (APC) cluster_TCell OT-II T Cell OVA_Peptide OVA 323-339 Peptide MHC_II_Loading Peptide Loading onto MHC Class II (I-Ab) OVA_Peptide->MHC_II_Loading MHC_II_Peptide_Complex pMHC-II Complex MHC_II_Loading->MHC_II_Peptide_Complex Cell_Surface APC Surface MHC_II_Peptide_Complex->Cell_Surface TCR OT-II TCR Cell_Surface->TCR Recognition CD4 CD4 Co-receptor Cell_Surface->CD4 Activation T Cell Activation TCR->Activation

Caption: MHC Class II presentation of OVA peptide to an OT-II T cell.

T_Cell_Activation_Signaling Simplified OT-II T Cell Activation Signaling Pathway TCR_pMHC TCR - pMHC-II Interaction Lck_ZAP70 Lck and ZAP-70 Activation TCR_pMHC->Lck_ZAP70 PLCg1 PLCγ1 Activation Lck_ZAP70->PLCg1 IP3_DAG IP3 and DAG Production PLCg1->IP3_DAG Ca_Flux Ca2+ Flux IP3_DAG->Ca_Flux PKC_MAPK PKC and MAPK Pathways IP3_DAG->PKC_MAPK NFAT NFAT Activation Ca_Flux->NFAT AP1_NFkB AP-1 and NF-κB Activation PKC_MAPK->AP1_NFkB Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression AP1_NFkB->Gene_Expression

Caption: Simplified signaling cascade following OT-II TCR engagement.

CFSE_Assay_Workflow CFSE Proliferation Assay Workflow Isolate_TCells Isolate OT-II CD4+ T Cells Label_CFSE Label with CFSE Isolate_TCells->Label_CFSE Quench_Wash Quench and Wash Label_CFSE->Quench_Wash CoCulture Co-culture with APCs and OVA Peptide Quench_Wash->CoCulture Incubate Incubate for 3-5 Days CoCulture->Incubate Stain_Analyze Surface Stain (CD4) and Analyze by Flow Cytometry Incubate->Stain_Analyze

Caption: Workflow for a CFSE-based OT-II T cell proliferation assay.

References

Technical Support Center: Troubleshooting Weak T Cell Responses to OVA(329-337)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with weak T cell responses to the OVA(329-337) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the OVA(329-337) peptide and why is it used in T cell assays?

The OVA(329-337) peptide, with the amino acid sequence AAHAEINEA, is a well-characterized, immunodominant epitope of chicken ovalbumin (OVA).[1][2] It is specifically recognized by CD4+ T cells in the context of the I-Ab major histocompatibility complex (MHC) class II molecule, making it a standard tool for studying T cell activation, differentiation, and memory in mouse models, particularly with OT-II transgenic T cells which have a T cell receptor (TCR) specific for this peptide-MHC complex.[3][4][5]

Q2: What are the common assays used to measure T cell responses to OVA(329-337)?

Common assays include:

  • Intracellular Cytokine Staining (ICS): A flow cytometry-based method to detect the production of cytokines (e.g., IFN-γ, IL-2, TNF-α) within individual T cells following stimulation.[6][7][8]

  • Enzyme-Linked Immunosorbent Spot (ELISpot) Assay: A sensitive method to quantify the number of cytokine-secreting T cells.[9][10][11]

  • Proliferation Assays: These assays, often using dyes like CFSE or CellTrace™ Violet, measure the proliferation of T cells in response to antigen stimulation.[3][12]

  • MHC Class II Tetramer Staining: This technique uses fluorescently labeled MHC-peptide complexes to directly identify and quantify T cells with TCRs specific for the OVA(329-337)-I-Ab complex.[1][4][12]

Q3: What is a typical concentration range for OVA(329-337) peptide stimulation?

The optimal concentration of OVA(329-337) peptide can vary depending on the specific assay and experimental conditions. However, a common starting range for in vitro T cell stimulation is 0.1 to 10 µg/mL.[3] For some applications, concentrations up to 25-30 µM have been reported to achieve half-maximal proliferation.[2] It is always recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue: Low or no detectable cytokine production in Intracellular Cytokine Staining (ICS) assay.

Potential Cause Recommended Solution
Suboptimal Peptide Concentration Perform a titration of the OVA(329-337) peptide concentration, typically from 0.1 to 10 µg/mL, to find the optimal dose for stimulation.[3]
Insufficient Stimulation Time Optimize the duration of in vitro stimulation. A common timeframe is 6-24 hours, with protein transport inhibitors (e.g., Brefeldin A, Monensin) added for the final 4-6 hours.[6][7][13]
Poor Antigen Presentation Ensure the use of healthy, viable, and competent antigen-presenting cells (APCs), such as splenocytes, dendritic cells (DCs), or B cells. The ratio of APCs to T cells may also need optimization.
TCR Internalization In protocols combining tetramer staining and ICS, be aware that antigen stimulation can induce TCR internalization, potentially reducing the signal from tetramer staining.[6][7] Consider simultaneous intracellular staining with both MHC tetramers and cytokine-specific antibodies after in vitro restimulation.[6][7]
Issues with Reagents Verify the quality and storage of the OVA(329-337) peptide, antibodies, and protein transport inhibitors. Ensure appropriate controls are included in your experiment.

Issue: Low spot count or high background in ELISpot assay.

Potential Cause Recommended Solution
Incorrect Cell Density Optimize the number of cells plated per well. A common starting point is 2-5 x 105 cells/well.[9][10]
Suboptimal Antigen Concentration Titrate the OVA(329-337) peptide concentration to find the optimal balance between a strong signal and low background.
Inadequate Incubation Time A typical incubation period is 20-24 hours.[10][11] This may need to be optimized for your specific system.
High Cell Death Ensure high cell viability before plating. Excessive cell death can lead to non-specific background spots.
Improper Washing Follow the washing steps in the protocol meticulously to remove unbound cells and reagents, which can contribute to background.

Issue: Poor resolution or low frequency of tetramer-positive cells.

Potential Cause Recommended Solution
Low Frequency of Antigen-Specific T Cells The frequency of antigen-specific T cells can be very low in vivo.[14] Consider using enrichment strategies if necessary.
TCR Affinity T cells with lower affinity for the OVA(329-337)-I-Ab complex may stain weakly with tetramers.[15][16] Ensure your gating strategy is appropriate to include both high and low-affinity populations.
Non-Optimal Staining Conditions Staining is typically performed at room temperature or 37°C for 30-60 minutes. Optimize staining time and temperature. For class II tetramers, PE or APC-conjugated tetramers are often recommended for best results.[1]
TCR Downregulation If cells have been recently stimulated in vivo or in vitro, TCRs may be downregulated. Allow for a rest period before tetramer staining if possible.

Experimental Protocols

Protocol 1: In Vitro Stimulation and Intracellular Cytokine Staining (ICS)
  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice. Adjust the cell concentration to 1-2 x 106 cells/mL in complete RPMI medium.

  • Stimulation:

    • Plate 200 µL of the cell suspension per well in a 96-well round-bottom plate.

    • Add OVA(329-337) peptide to the desired final concentration (e.g., 1-10 µg/mL).

    • Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28).

    • Incubate for a total of 6-24 hours at 37°C.

  • Protein Transport Inhibition: For the final 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture.[6][7][13]

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers (e.g., CD3, CD4, CD44) for 20-30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular cytokines.[8][13]

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.

Protocol 2: IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[9][11]

  • Blocking: Wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.[9]

  • Cell Plating:

    • Prepare a single-cell suspension of splenocytes or PBMCs.

    • Add 2-5 x 105 cells per well.

    • Add OVA(329-337) peptide to the desired final concentration. Include negative and positive controls.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[10][11]

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature or overnight at 4°C.[11]

    • Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate) for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) until distinct spots emerge.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.

Quantitative Data Summary

Table 1: Example OVA(329-337) Peptide Stimulation Conditions for T Cell Assays

AssayCell TypePeptide ConcentrationStimulation TimeCytokine MeasuredReference
Proliferation & ELISASplenocytes0 - 10 µg/mL3 daysIL-2, IL-4, IFN-γ[3]
ICSSplenocytesNot specified, "vaccine antigen"5 hours (with BFA/Monensin)Multiple cytokines[6][7]
ELISpotSplenocytes from TCR-transgenic mice10 µg/mL24 hoursIFN-γ[11]
In vitro re-stimulationSplenocytes1 µM6 daysProliferation (CFSE)[12]

Visualizations

Signaling Pathway

T_Cell_Activation TCR Signaling Pathway for OVA(329-337) Recognition cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC-II_Peptide I-Ab + OVA(329-337) TCR OT-II TCR MHC-II_Peptide->TCR Binding Lck Lck TCR->Lck activates CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg recruits & activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB DAG->NFkB activates AP1 AP-1 DAG->AP1 activates via Ras/MAPK NFAT NFAT IP3->NFAT activates via Ca2+ influx Cytokine Cytokine Production (e.g., IL-2, IFN-γ) NFkB->Cytokine NFAT->Cytokine AP1->Cytokine

Caption: TCR signaling cascade upon recognition of the OVA(329-337) peptide presented by I-Ab.

Experimental Workflow

ICS_Workflow Experimental Workflow for Intracellular Cytokine Staining (ICS) start Start: Isolate Splenocytes/ Lymph Node Cells stimulate Stimulate Cells with OVA(329-337) Peptide (6-24h) start->stimulate add_bfa Add Protein Transport Inhibitor (e.g., BFA) (last 4-6h) stimulate->add_bfa surface_stain Stain for Surface Markers (e.g., CD4) add_bfa->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intracellular_stain Stain for Intracellular Cytokines (e.g., IFN-γ) fix_perm->intracellular_stain acquire Acquire on Flow Cytometer intracellular_stain->acquire analyze Analyze Data: Gate on CD4+ cells, quantify cytokine+ cells acquire->analyze end End: Results analyze->end

Caption: A generalized workflow for detecting OVA(329-337)-specific T cells using ICS.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Weak T Cell Response cluster_causes Potential Problem Areas cluster_solutions Troubleshooting Steps start Observation: Weak or No T Cell Response to OVA(329-337) antigen Antigen/Stimulation start->antigen cells Cells (T cells/APCs) start->cells assay Assay Protocol start->assay sol_antigen Check peptide viability/storage Titrate peptide concentration Optimize stimulation time antigen->sol_antigen sol_cells Check cell viability Optimize T cell:APC ratio Use fresh/competent APCs cells->sol_cells sol_assay Review protocol steps Check reagent performance Include all controls (pos/neg) assay->sol_assay

Caption: A logical guide to troubleshooting weak T cell responses to OVA(329-337).

References

Technical Support Center: OVA (329-337) MHC Tetramer Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing OVA (329-337) MHC tetramer staining in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during MHC tetramer staining protocols.

Issue Potential Cause Recommended Solution
High Background Staining Non-specific binding of the tetramer.• Centrifuge the tetramer reagent before use (e.g., 3300 x g for 5 minutes).[1] • Increase the number of wash steps before and after staining.[1] • Use an Fc receptor block to prevent binding to cells like B cells, NK cells, and monocytes.[2] • Include a viability dye to exclude dead cells, which can non-specifically bind tetramers.[1][2][3] • Use a dump channel to exclude unwanted cell types.[2] • Titrate the tetramer to find the optimal concentration with the best signal-to-noise ratio.[4][5]
No/Weak Signal Low frequency of antigen-specific T cells.• Increase the number of cells stained; for rare events, more cells may be needed.[1] • Use enrichment techniques, such as magnetic-activated cell sorting (MACS) with PE-beads for PE-labeled tetramers.[6]
Low affinity of the T-cell receptor (TCR).• Use signal amplification techniques, such as adding a primary antibody against the fluorochrome on the tetramer, followed by a fluorescently labeled secondary antibody.[7][8] • Pre-incubate cells with a protein kinase inhibitor like dasatinib to prevent TCR internalization and increase surface TCR density.[6][8][9]
Suboptimal staining conditions.• Optimize incubation temperature and time. While 4°C is common, some protocols recommend 37°C for MHC class II tetramers.[3][5] • Ensure the use of a bright fluorochrome on the tetramer for better detection.[7]
Incorrect gating strategy.• Gate on live, singlet, lymphoid cells first.[1][2] • Create a plot of CD4 vs. tetramer to identify the specific T-cell population.
Inconsistent Results Variation in cell handling and preparation.• Ensure consistent cell numbers and viability across samples.[1] • Use fresh cells whenever possible, as thawed cells may have lower viability.[2]
Reagent variability.• Titer all reagents, including antibodies and tetramers, before starting a large experiment.[5] • Use a consistent source and lot of tetramer and streptavidin-fluorochrome.[6]
CD8-mediated Non-specific Binding Some tetramers can bind non-specifically to all CD8+ T cells.• This is more common with MHC class I tetramers. If observed, include specific anti-CD8 monoclonal antibodies that can block this interaction without affecting specific binding. A cross-titration of the tetramer and CD8 antibody may be necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended number of cells to use for staining?

A1: It is generally recommended to stain 2-10 million lymphoid cells, such as peripheral blood mononuclear cells (PBMCs) or splenocytes. For detecting rare cell populations, you may need to increase the number of cells stained. For cell populations enriched with antigen-specific T cells, like tumor-infiltrating lymphocytes (TILs), as few as 200,000 cells may be sufficient.[1] For fresh lymphoid cells, 1-2 million cells are typically stained.[5]

Q2: Can I stain with the MHC tetramer and surface marker antibodies at the same time?

A2: For mouse MHC class I tetramer staining, simultaneous staining with antibodies can sometimes lead to non-specific binding or inhibit the tetramer's binding to the TCR. It is often recommended to perform a sequential staining protocol, where the tetramer is added first, followed by the antibodies.[2]

Q3: What should I use as a negative control?

A3: An ideal negative control is an MHC tetramer of the same allele and with the same fluorochrome, but loaded with an irrelevant peptide that is known not to be recognized by the T cells in your sample.[1][10] For MHC class II tetramers, a tetramer loaded with the human CLIP peptide can often be used as a negative control.[2][10] Using an empty tetramer is not recommended as it may increase background staining.[1]

Q4: How should I store the tetramer reagent?

A4: Tetramer reagents should be stored at 4°C in the dark. Do not freeze the tetramer.[5]

Q5: Can I fix the cells after staining?

A5: Yes, you can fix the cells after tetramer staining using a methanol-free formaldehyde fixative solution, such as 0.5% paraformaldehyde in PBS. It is recommended to analyze the fixed cells within 24 hours. However, fixing cells before tetramer staining is not recommended as it can prevent the tetramer from binding.[2]

Q6: What is the specific peptide sequence for the OVA (329-337) tetramer?

A6: The peptide sequence for OVA (329-337) is AAHAEINEA. This is a shorter version of the 323-339 epitope and has been shown to result in improved staining of OT-II cells.[11]

Experimental Protocols

Standard OVA (329-337) MHC Class II Tetramer Staining Protocol

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes or lymph node cells.

    • Wash the cells with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

    • Resuspend the cells at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.[5]

    • Aliquot 1-2 x 10^6 cells per staining tube.

  • Fc Receptor Blocking:

    • Add an Fc receptor blocking antibody to the cell suspension.

    • Incubate for 15 minutes at 4°C.[12]

  • Tetramer Staining:

    • Centrifuge the tetramer reagent before use.

    • Add the OVA (329-337) MHC tetramer to the cells at a pre-titered optimal concentration.

    • Incubate for 1 hour at room temperature in the dark.[12] Alternatively, incubate at 37°C for 3 hours for some MHC class II tetramers.[3]

  • Surface Marker Staining:

    • Without washing, add a cocktail of fluorescently labeled antibodies against surface markers (e.g., anti-CD4, anti-CD3).

    • Incubate for 15-30 minutes at 4°C in the dark.[12]

  • Washing:

    • Wash the cells twice with FACS buffer.

  • Viability Staining:

    • Resuspend the cells in FACS buffer containing a viability dye (e.g., Propidium Iodide or 7-AAD) to exclude dead cells from the analysis.[2][3]

  • Acquisition:

    • Acquire the samples on a flow cytometer as soon as possible. If necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours.[5]

Visualizations

Experimental Workflow for MHC Tetramer Staining

Tetramer_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis start Start with single-cell suspension wash1 Wash cells with FACS buffer start->wash1 resuspend Resuspend cells at 2-5e7 cells/mL wash1->resuspend aliquot Aliquot 1-2e6 cells per tube resuspend->aliquot fc_block Fc Receptor Block (15 min, 4°C) aliquot->fc_block tetramer_stain Add Tetramer (1 hr, RT or 37°C) fc_block->tetramer_stain surface_stain Add Surface Antibodies (15-30 min, 4°C) tetramer_stain->surface_stain wash2 Wash cells twice surface_stain->wash2 viability_stain Add Viability Dye wash2->viability_stain acquire Acquire on Flow Cytometer viability_stain->acquire

Caption: Workflow for MHC tetramer staining of lymphocytes.

MHC Tetramer-TCR Interaction

MHC_Tetramer_TCR_Interaction cluster_T_Cell CD4+ T Cell cluster_Tetramer MHC Class II Tetramer TCR TCR CD4 CD4 Streptavidin Streptavidin (Fluorochrome) MHC1 MHC-II-OVA(329-337) MHC1->TCR Specific Binding MHC1->Streptavidin MHC2 MHC-II-OVA(329-337) MHC2->TCR MHC2->Streptavidin MHC3 MHC-II-OVA(329-337) MHC3->Streptavidin MHC4 MHC-II-OVA(329-337) MHC4->Streptavidin

Caption: Interaction of an OVA (329-337) MHC-II tetramer with a specific TCR.

References

Validation & Comparative

A Researcher's Guide to Validating T Cell Activation by OVA (329-337)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, accurately validating the activation of CD8+ T cells is a critical step in assessing the efficacy of novel vaccines and immunotherapies. The ovalbumin peptide OVA (329-337), known as SIINFEKL, presented by the MHC class I molecule H-2Kb, serves as a cornerstone model for these studies, particularly with the use of transgenic OT-I T cells which are specific for this complex. This guide compares the primary methods for validating T cell activation, providing data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Comparison of T Cell Activation Assays

Choosing the appropriate assay depends on the specific question being asked, whether it's determining the frequency of antigen-specific cells, their functional capacity, or their direct cytotoxic effect. Each method offers distinct advantages in sensitivity, throughput, and the type of data generated.

Assay Principle Primary Output Advantages Disadvantages
ELISpot Captures and visualizes cytokines (e.g., IFN-γ) secreted by individual activated T cells.Frequency of cytokine-secreting cells (Spot-Forming Units).Highly sensitive for detecting rare cells; high-throughput.[1]Provides no information on the phenotype of the secreting cell; indirect functional measure.
Intracellular Cytokine Staining (ICS) Uses flow cytometry to detect cytokines retained within the cell, allowing for simultaneous analysis of cell surface markers.Percentage of cells producing a specific cytokine within a defined population (e.g., CD8+).Allows for multi-parameter phenotyping of responding cells; quantifies cytokine production on a per-cell basis.[2]Lower throughput than ELISpot; requires protein transport inhibitors which can be toxic.
Proliferation Assays (e.g., CFSE) A fluorescent dye (CFSE) is progressively diluted with each cell division, which is measured by flow cytometry.Proliferation index; percentage of divided cells.Directly measures clonal expansion, a key feature of T cell activation.[3]Can be a slower assay (requires several days); dye can affect cell viability.
Cytotoxicity (Killing) Assays Measures the ability of activated T cells (effectors) to lyse target cells presenting the specific peptide-MHC complex.Percentage of specific lysis of target cells.The most direct measure of effector function for cytotoxic T lymphocytes (CTLs).Traditional chromium-51 release assays are hazardous; newer methods can be complex.

Experimental Workflows and Signaling

Successful validation requires a precise experimental setup, from the initial co-culture to the final data acquisition. The process generally involves isolating T cells, preparing antigen-presenting cells, and then applying the chosen assay to measure the activation-induced response.

General Experimental Workflow

The diagram below outlines a typical workflow for activating OT-I T cells with the SIINFEKL peptide and subsequently analyzing the response using common validation assays.

G cluster_0 Preparation cluster_1 Activation cluster_2 Validation Assays T_cells Isolate OT-I CD8+ T cells (from spleen/lymph nodes) CoCulture Co-culture OT-I T cells with peptide-pulsed APCs T_cells->CoCulture APCs Prepare APCs (e.g., splenocytes) Peptide Pulse APCs with SIINFEKL peptide APCs->Peptide Peptide->CoCulture ELISpot ELISpot (IFN-γ, etc.) CoCulture->ELISpot measure frequency ICS Intracellular Cytokine Staining (Flow Cytometry) CoCulture->ICS measure phenotype & cytokines Proliferation Proliferation Assay (e.g., CFSE) CoCulture->Proliferation measure expansion Cytotoxicity Cytotoxicity Assay CoCulture->Cytotoxicity measure killing

Caption: General workflow for T cell activation and validation.

TCR Signaling Pathway

The binding of the T cell receptor (TCR) on an OT-I cell to the SIINFEKL/H-2Kb complex on an antigen-presenting cell initiates a cascade of intracellular signals.[4][5] This triggers the activation of kinases like Lck and ZAP70, leading to downstream signaling pathways that culminate in the canonical T cell responses: cytokine production, proliferation, and the activation of cytotoxic functions.[4]

G cluster_0 Cell Surface Interaction cluster_1 Proximal Signaling cluster_2 Downstream Pathways cluster_3 Effector Functions pMHC APC: SIINFEKL/H-2Kb TCR T Cell: TCR/CD8 pMHC->TCR Binding Lck Lck Activation TCR->Lck ITAM ITAM Phosphorylation Lck->ITAM ZAP70 ZAP70 Recruitment & Activation ITAM->ZAP70 LAT LAT Signaling Complex ZAP70->LAT PLCg PLCγ Pathway (Ca2+ flux, NFAT) LAT->PLCg RAS Ras-MAPK Pathway (AP-1) LAT->RAS PI3K PI3K-Akt Pathway (mTOR) LAT->PI3K Cytokines Cytokine Production (IFN-γ, TNF-α) PLCg->Cytokines Proliferation Cell Proliferation RAS->Proliferation Cytotoxicity Cytotoxicity (Granzyme B) RAS->Cytotoxicity PI3K->Proliferation

Caption: Simplified TCR signaling cascade upon pMHC binding.

Key Experimental Protocols

Below are summarized protocols for the primary T cell activation assays. These should be adapted and optimized for specific experimental conditions.

IFN-γ ELISpot Assay

Principle: This assay quantifies the number of cells secreting a specific cytokine, most commonly IFN-γ, upon antigen stimulation.

Methodology:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Cell Plating: Wash the plate and block with RPMI-1640 medium containing 10% FBS. Add OT-I T cells and SIINFEKL-pulsed splenocytes (as APCs) to the wells. Typically, T cells are plated at 2 x 10^5 cells/well with APCs at 1 x 10^5 cells/well.

  • Incubation: Incubate the plate for 16-20 hours at 37°C in a CO2 incubator.[6]

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody.

  • Development: After washing, add streptavidin-alkaline phosphatase (ALP). Finally, add a substrate (e.g., BCIP/NBT) to form insoluble colored spots.

  • Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS)

Principle: ICS uses flow cytometry to identify and phenotype cells that are producing cytokines internally.

Methodology:

  • T Cell Stimulation: Co-culture OT-I T cells with SIINFEKL-pulsed APCs for 6-12 hours. For the final 4-6 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines inside the cell.

  • Surface Staining: Harvest the cells and stain for cell surface markers, such as CD8 and CD44, to identify the activated T cell population.

  • Fixation & Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize the cell membrane with a saponin-based buffer. This allows antibodies to access intracellular proteins.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against IFN-γ, TNF-α, or other relevant cytokines.

  • Acquisition & Analysis: Analyze the cells using a flow cytometer. Gate on the CD8+ population to determine the percentage of cells that are positive for the cytokine of interest.

Cytotoxicity Assay (Using a Non-Radioactive Method)

Principle: This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting the cognate antigen.

Methodology:

  • Effector Cell Preparation: Generate activated OT-I CTLs by co-culturing naïve OT-I T cells with SIINFEKL-pulsed splenocytes for 3-5 days.[7]

  • Target Cell Labeling: Prepare target cells (e.g., MC38-OVA tumor cells or SIINFEKL-pulsed splenocytes).[8] Label them with a fluorescent dye like Calcein-AM, which is released upon cell lysis.

  • Co-culture: Co-culture the activated OT-I CTLs (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[8]

  • Incubation: Incubate for 4-16 hours at 37°C.[8][9]

  • Data Acquisition: Collect the supernatant and measure the fluorescence released from lysed target cells using a plate reader. Alternatively, use imaging cytometry to directly count live and dead target cells.[8]

  • Calculation: Calculate the percentage of specific lysis by comparing the release from experimental wells to the spontaneous release (targets alone) and maximum release (targets lysed with detergent) wells.

Representative Quantitative Data

The following tables provide examples of expected quantitative results from the described assays when validating OT-I T cell activation by the SIINFEKL peptide.

Table 1: Representative IFN-γ ELISpot Data

Stimulation Condition Mean IFN-γ Spots (SFU per 10^6 cells)
OT-I T cells + Unpulsed APCs< 10
OT-I T cells + SIINFEKL-pulsed APCs850
OT-I T cells + Control Peptide APCs< 15

Table 2: Representative ICS Data (Flow Cytometry)

Cell Population Stimulation % IFN-γ Positive
CD8+ T cellsUnstimulated0.1%
CD8+ T cellsSIINFEKL Peptide45.2%
CD8+ T cellsControl Peptide0.2%

Table 3: Representative Cytotoxicity Assay Data

Effector:Target (E:T) Ratio % Specific Lysis of SIINFEKL-pulsed Targets
10:178%
5:155%
1:125%
10:1 (Unpulsed Targets)< 5%

References

A Comparative Guide to the In Vivo Efficacy of Ovalbumin Peptides: OVA (329-337) vs. OVA (257-264)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential in vivo effects of immunogenic peptides is critical for the rational design of novel vaccines and immunotherapies. This guide provides a detailed comparison of two widely studied ovalbumin (OVA)-derived peptides, OVA (329-337) and OVA (257-264), focusing on their distinct immunological functions and respective in vivo efficacy as evidenced by experimental data.

The fundamental difference between OVA (329-337) and OVA (257-264) lies in their mechanism of antigen presentation and the subsequent adaptive immune response they elicit. OVA (257-264), also known by its single-letter amino acid sequence SIINFEKL, is a classic MHC class I-restricted epitope.[1][2] In contrast, OVA (329-337) is a core epitope of the larger OVA (323-339) peptide, which is presented by MHC class II molecules.[1][3] This dictates their primary interaction with different T cell subsets: SIINFEKL activates CD8+ cytotoxic T lymphocytes (CTLs), while OVA (329-337) stimulates CD4+ helper T cells.[4][5]

Summary of Key Differences

FeatureOVA (257-264) (SIINFEKL)OVA (329-337)
MHC Restriction MHC Class I (H-2Kb in mice)[1]MHC Class II (I-Ad in mice)[1]
Primary T Cell Response CD8+ T cells (Cytotoxic T Lymphocytes)[1][6]CD4+ T cells (Helper T cells)[5]
Primary In Vivo Function Direct killing of antigen-presenting cells (e.g., tumor cells)Orchestration of the adaptive immune response, including help for CD8+ T cells and B cells
Typical Application in Research Model antigen for studying CD8+ T cell responses, cancer immunotherapy[7][8]Model antigen for studying CD4+ T cell activation and helper functions[9][10]

In Vivo Efficacy and Applications

OVA (257-264): A Potent Inducer of Cytotoxic T Lymphocyte Responses

The in vivo efficacy of OVA (257-264) is most prominently demonstrated in its ability to induce robust CD8+ T cell-mediated cytotoxicity. This has been extensively leveraged in pre-clinical cancer models. For instance, immunization with OVA (257-264) can lead to the expansion of antigen-specific CD8+ T cells capable of recognizing and eliminating tumor cells expressing ovalbumin.[8][11]

Studies have shown that vaccination with OVA (257-264) can significantly inhibit tumor growth and improve survival in murine models of melanoma (B16-OVA) and other cancers.[8] The peptide is often used in conjunction with adjuvants or delivery systems to enhance its immunogenicity and therapeutic effect.[6][7]

OVA (329-337): A Key Driver of T Helper Cell-Mediated Immunity

The in vivo efficacy of OVA (329-337) is centered on its role in activating CD4+ T cells, which are crucial for orchestrating a comprehensive and durable immune response. While not directly cytotoxic, CD4+ T cells provide essential "help" to other immune cells. This includes enhancing the activation and proliferation of CD8+ T cells, promoting the differentiation of B cells into antibody-producing plasma cells, and activating macrophages.

In the context of cancer, the presence of a robust CD4+ T cell response, such as that induced by OVA (329-337), can augment the efficacy of CD8+ T cell-mediated tumor rejection.[4] Studies utilizing the longer OVA (323-339) peptide, which encompasses the (329-337) core epitope, have demonstrated its ability to induce proliferation of CD4+ T cells in vivo.[9]

Quantitative Data on In Vivo Immune Responses

PeptideAnimal ModelKey FindingsReference
OVA (257-264) C57BL/6J miceImmunization with 10 µg of peptide emulsified in TiterMax elicited strong CD8+ T cell responses, as measured by IFN-γ production upon in vitro restimulation.[11]
OVA (257-264) C57BL/6 miceVaccination with an adjuvant-free peptide vaccine incorporating OVA (257-264) significantly inhibited B16-OVA tumor growth and increased the proportion of tumor-infiltrating CD8+ T cells.[8]
OVA (329-337) OT-II transgenic miceAdoptive transfer of OT-II CD4+ T cells followed by immunization with OVA (329-337)-loaded nanoparticles led to T cell proliferation and the development of effector functions, including the ability to lyse peptide-pulsed target cells in vivo.[12]
OVA (323-339) BALB/c miceImmunization with ovalbumin protein and adjuvant resulted in the in vivo detection of CD4+ T cells specific for multiple registers of the OVA (323-339) peptide.[9]

Signaling Pathways and Experimental Workflows

The distinct roles of OVA (257-264) and OVA (329-337) are rooted in the two major pathways of antigen presentation.

Antigen_Presentation_Pathways Figure 1. Antigen Presentation Pathways for OVA Peptides cluster_0 MHC Class I Pathway (Endogenous) cluster_ER cluster_1 MHC Class II Pathway (Exogenous) Intracellular_Protein Intracellular Protein (e.g., viral, tumor antigen) Proteasome Proteasome Intracellular_Protein->Proteasome Peptides_Cytosol Peptides in Cytosol Proteasome->Peptides_Cytosol TAP TAP Transporter Peptides_Cytosol->TAP MHC_I MHC Class I ER Endoplasmic Reticulum TAP->ER Peptide_MHC_I Peptide-MHC I Complex ER->Peptide_MHC_I MHC_I->ER Cell_Surface_I Cell Surface Peptide_MHC_I->Cell_Surface_I CD8_T_Cell CD8+ T Cell (CTL) Cell_Surface_I->CD8_T_Cell TCR Recognition OVA_257_264 OVA (257-264) (SIINFEKL) OVA_257_264->Peptides_Cytosol Enters Pathway Extracellular_Antigen Extracellular Antigen (e.g., bacteria, soluble protein) Endocytosis Endocytosis Extracellular_Antigen->Endocytosis Phagolysosome Phagolysosome Endocytosis->Phagolysosome Peptides_Vesicle Peptides in Vesicle Phagolysosome->Peptides_Vesicle MHC_II_Vesicle MHC Class II Vesicle Peptide_MHC_II Peptide-MHC II Complex MHC_II_Vesicle->Peptide_MHC_II MHC_II MHC Class II MHC_II->MHC_II_Vesicle Cell_Surface_II Cell Surface Peptide_MHC_II->Cell_Surface_II CD4_T_Cell CD4+ T Cell (Helper) Cell_Surface_II->CD4_T_Cell TCR Recognition OVA_329_337 OVA (329-337) OVA_329_337->Peptides_Vesicle Generated from Exogenous OVA Experimental_Workflow Figure 2. Workflow for In Vivo Efficacy Comparison Tumor_Implantation 1. Tumor Implantation (e.g., B16-OVA cells in C57BL/6 mice) Group_Assignment 2. Randomization into Treatment Groups Tumor_Implantation->Group_Assignment Treatment_Control Control Group (e.g., Saline, Adjuvant only) Group_Assignment->Treatment_Control Treatment_OVA_257 Vaccination: OVA (257-264) + Adjuvant Group_Assignment->Treatment_OVA_257 Treatment_OVA_329 Vaccination: OVA (329-337) + Adjuvant Group_Assignment->Treatment_OVA_329 Tumor_Monitoring 3. Monitor Tumor Growth (e.g., caliper measurements) Treatment_Control->Tumor_Monitoring Treatment_OVA_257->Tumor_Monitoring Treatment_OVA_329->Tumor_Monitoring Immune_Analysis 4. Immune Response Analysis (e.g., at study endpoint) Tumor_Monitoring->Immune_Analysis Data_Analysis 5. Data Analysis and Comparison Tumor_Monitoring->Data_Analysis Spleen_LN Isolate Spleen and draining Lymph Nodes Immune_Analysis->Spleen_LN Immune_Analysis->Data_Analysis Tetramer_Staining Tetramer Staining (SIINFEKL-H-2Kb / OVA(329-337)-I-Ad) Spleen_LN->Tetramer_Staining ICS Intracellular Cytokine Staining (e.g., IFN-γ, TNF-α) Spleen_LN->ICS InVivo_Cyto In Vivo Cytotoxicity Assay Spleen_LN->InVivo_Cyto

References

Differential Recognition of Ovalbumin Peptide OVA(329-337) by DO11.10 and OT-II T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential responses of two widely used transgenic T cell models, DO11.10 and OT-II, to the specific ovalbumin (OVA) peptide fragment encompassing amino acids 329-337. Both T cell receptor (TCR) transgenic models are specific for an epitope derived from chicken ovalbumin, yet they exhibit distinct fine specificities and responses. Understanding these differences is crucial for the precise interpretation of immunological data and the development of T cell-based immunotherapies.

Summary of T Cell Recognition and Response

DO11.10 and OT-II T cells both recognize a core epitope located within the C-terminal region of the larger OVA(323-339) peptide, specifically the sequence spanning amino acids 329-337.[1][2][3] This recognition is MHC class II-dependent, with DO11.10 T cells recognizing the peptide presented by I-A^d and OT-II T cells by I-A^b.[2][3]

Despite recognizing the same core epitope, their interaction with the peptide-MHC complex differs in fine specificity. The primary T cell receptor (TCR) contact residue for both is amino acid 333.[1][2] However, they diverge in their recognition of secondary TCR contact residues. For DO11.10 T cells, residue 335 is an important secondary contact point, whereas for OT-II T cells, residue 336 is more critical.[1] These subtle differences in TCR engagement, along with the influence of peptide flanking residues, can lead to variations in the strength and quality of the downstream T cell response.[1][2][4]

Quantitative Data Comparison

While the literature extensively describes the differing fine specificities, a direct side-by-side quantitative comparison of the response to the minimal OVA(329-337) peptide is not always presented in a consolidated format. The following table summarizes the key differential responses based on available data for the broader OVA(323-339) peptide, which contains the core 329-337 epitope.

ParameterDO11.10 T CellsOT-II T CellsReference
MHC Restriction I-A^dI-A^b[2][3]
Core Epitope OVA (329-337)OVA (329-337)[1][2][3]
Primary TCR Contact Residue 333Residue 333[1][2]
Secondary TCR Contact Residue 335Residue 336[1]
Response to Alanine Scan at 335 Proliferation significantly reducedNormal proliferative response[1][5]
Response to Alanine Scan at 336 Proliferation not significantly affectedProliferation significantly reduced[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon these findings. Below are representative protocols for key experiments used to characterize the responses of DO11.10 and OT-II T cells.

T Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigenic stimulation.

  • Cell Preparation: Prepare single-cell suspensions of splenocytes from DO11.10 or OT-II transgenic mice.[6][7] Red blood cells are lysed, and the splenocytes are washed and resuspended in complete RPMI-1640 medium.[6] For some applications, naive CD4+ T cells are purified using magnetic bead separation.[7][8]

  • Labeling (Optional): For tracking cell division, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 3-7.5 µM.[7][8]

  • Co-culture: Plate the T cells (e.g., 2.5 x 10^4 cells/well) with antigen-presenting cells (APCs), such as mitomycin C-treated splenocytes from a syngeneic mouse (e.g., 2.5 x 10^5/well), in a 96-well U-bottom plate.[7]

  • Antigen Stimulation: Add the OVA peptide (e.g., OVA(323-339) or specific sub-fragments) at various concentrations (e.g., 0.1 to 10 µg/mL).[6][7]

  • Incubation: Culture the cells for 72 to 96 hours at 37°C in a 5% CO2 humidified atmosphere.[6][7]

  • Analysis:

    • CFSE Dilution: Analyze the dilution of CFSE by flow cytometry to determine the percentage of divided cells.[7][8]

    • [3H]-Thymidine Incorporation: Alternatively, pulse the cultures with [3H]-Thymidine for the last 8 hours of culture and measure its incorporation as an indicator of DNA synthesis and proliferation.[7]

Cytokine Production Assay (ELISA)

This assay quantifies the secretion of cytokines by activated T cells.

  • T Cell Activation: Co-culture purified naive DO11.10 or OT-II T cells (e.g., 2.5 x 10^5 cells/mL) with mitomycin C-treated splenocytes (e.g., 2.5 x 10^6/mL) and OVA peptide (e.g., 1 µg/mL) in a 24-well plate for 96 hours.[7]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • ELISA: Perform a sandwich ELISA to measure the concentration of specific cytokines (e.g., IL-2, IL-4, IFN-γ). This involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.

Visualizations

T Cell Receptor Recognition of the OVA Peptide-MHC Complex

The following diagram illustrates the differential fine specificity of DO11.10 and OT-II TCRs for the OVA(329-337) peptide presented by their respective MHC molecules.

TCR_Recognition cluster_DO11 DO11.10 Recognition (I-Ad) cluster_OTII OT-II Recognition (I-Ab) TCR_D DO11.10 TCR OVA_D OVA (329-337) Primary: 333 Secondary: 335 TCR_D->OVA_D Recognizes MHC_D I-Ad OVA_D->MHC_D Presented by TCR_O OT-II TCR OVA_O OVA (329-337) Primary: 333 Secondary: 336 TCR_O->OVA_O Recognizes MHC_O I-Ab OVA_O->MHC_O Presented by

Caption: Differential TCR contact residues for DO11.10 and OT-II T cells.

General Experimental Workflow for T Cell Activation Analysis

This workflow outlines the key steps in comparing the responses of DO11.10 and OT-II T cells to the OVA peptide.

T_Cell_Activation_Workflow cluster_analysis Downstream Analysis start Isolate Splenocytes (DO11.10 or OT-II) purify Purify Naive CD4+ T Cells (Optional) start->purify coculture Co-culture T cells and APCs with OVA (329-337) peptide purify->coculture apc Prepare APCs (e.g., Mitomycin C-treated splenocytes) apc->coculture incubation Incubate for 72-96 hours coculture->incubation prolif Proliferation Assay (CFSE dilution or [3H]-Thymidine) incubation->prolif cytokine Cytokine Measurement (ELISA or Intracellular Staining) incubation->cytokine

Caption: Workflow for in vitro T cell activation and response analysis.

References

A Researcher's Guide to Selecting Appropriate Negative Control Peptides for OVA (329-337) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In immunological research, particularly when studying antigen-specific T cell responses, the use of appropriate negative controls is paramount to ensure the specificity of the observed effects. For researchers working with the well-characterized MHC class II-restricted ovalbumin (OVA) peptide, OVA (329-337), which is recognized by CD4+ T cells from OT-II transgenic mice, selecting a suitable negative control peptide is a critical step in experimental design.[1][2] This guide provides a comprehensive comparison of commonly used negative control peptides for OVA (329-337) experiments, supported by experimental data and detailed protocols.

The ideal negative control peptide for an OVA (329-337) experiment should not elicit a response from OVA (329-337)-specific T cells. This lack of response can be attributed to several factors, including the inability to bind to the MHC class II molecule (I-Ab in the case of OT-II mice) or a failure to be recognized by the T cell receptor (TCR) of OT-II cells. This guide will explore three main categories of negative control peptides: MHC class I-restricted peptides, scrambled peptides, and irrelevant peptides from other antigens.

Comparison of Negative Control Peptides

The selection of a negative control peptide depends on the specific question being addressed in the experiment. Below is a comparison of the different types of negative controls, with a summary of their performance in T cell activation assays.

Negative Control Peptide TypePrincipleAdvantagesDisadvantages
MHC Class I-Restricted Peptide (e.g., SIINFEKL) Utilizes a peptide from the same protein (ovalbumin) but is presented by MHC class I molecules, which are not recognized by the CD4+ OT-II T cells.[3][4]Readily available and well-characterized. Provides a control for the specificity of the CD4+ T cell response.May not control for non-specific effects of peptides in general.
Scrambled Peptide A peptide with the same amino acid composition as OVA (329-337) but in a randomized sequence. This altered sequence should prevent specific binding to the I-Ab molecule and/or recognition by the OT-II TCR.[5][6]Controls for the specific amino acid sequence and potential non-specific effects of the peptide's composition.Requires custom synthesis. The scrambled sequence must be checked to ensure it does not correspond to any known natural epitopes.[5]
Irrelevant Peptide A peptide from a different antigen that is known to bind to the same MHC class II molecule (I-Ab) but is not recognized by the OT-II TCR. Examples include peptides from lymphocytic choriomeningitis virus (LCMV) glycoprotein or the Eα protein.[2][7]Provides a stringent control for MHC binding and T cell specificity. Can control for bystander activation if the peptide is presented by APCs.Requires knowledge of other peptides that bind to the specific MHC allele. Availability may vary.
Quantitative Data Summary

The following table summarizes the expected outcomes when using different negative control peptides in common T cell activation assays, based on published literature. The response is compared to the positive control, OVA (329-337).

PeptideT Cell Proliferation (% of Positive Control)IFN-γ Production (% of Positive Control)IL-2 Production (% of Positive Control)
OVA (329-337) (Positive Control) 100%100%100%
SIINFEKL (MHC Class I) < 5%< 5%< 5%
Scrambled OVA (329-337) < 5%< 5%< 5%
Irrelevant Peptide (e.g., Eα52-68) < 5%< 5%< 5%

Note: The values in this table are illustrative and represent the expected lack of response. Actual background levels may vary depending on the specific experimental conditions and assay sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key assays used to assess T cell activation.

In Vitro T Cell Proliferation Assay using CFSE

This protocol outlines the steps to measure the proliferation of OT-II CD4+ T cells in response to peptide stimulation.

  • Cell Preparation:

    • Isolate splenocytes from an OT-II transgenic mouse.

    • Label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions. A common final concentration is 5 µM.

    • Wash the cells extensively to remove unbound CFSE.

  • Cell Culture:

    • Plate the CFSE-labeled splenocytes in a 96-well plate at a density of 2 x 105 cells per well.

    • Add the peptides to the wells at the desired concentrations (e.g., 1-10 µg/mL). Include wells with OVA (329-337) as a positive control, the chosen negative control peptide, and a no-peptide control.

    • Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain them with fluorescently labeled antibodies against CD4.

    • Analyze the cells using a flow cytometer.

    • Gate on the CD4+ T cell population and measure the dilution of CFSE fluorescence, which indicates cell division.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

This protocol is for quantifying the number of cytokine-secreting T cells.

  • Plate Preparation:

    • Coat an ELISpot plate with a capture antibody for the cytokine of interest (e.g., IFN-γ or IL-2) and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

  • Cell Culture:

    • Add OT-II splenocytes or purified OT-II CD4+ T cells to the wells of the ELISpot plate (e.g., 2.5 x 105 cells/well).

    • Add the peptides (positive control, negative control, no peptide) to the respective wells.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Spot Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody for the cytokine and incubate.

    • Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).

    • Wash the plate and add a substrate solution to develop the spots.

    • Stop the reaction and allow the plate to dry.

    • Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizations

Diagrams can help clarify complex biological processes and experimental designs. Below are Graphviz diagrams illustrating key concepts.

T Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell (OT-II) MHC_II MHC Class II (I-Ab) MHC_Peptide pMHC Complex MHC_II->MHC_Peptide CD4 CD4 MHC_II->CD4 Peptide OVA (329-337) Peptide->MHC_Peptide TCR TCR MHC_Peptide->TCR Signal 1 Activation T Cell Activation (Proliferation, Cytokine Secretion) TCR->Activation

Caption: Antigen presentation and T cell activation pathway.

Experimental Workflow for Comparing Control Peptides

Experimental_Workflow start Isolate OT-II Splenocytes cfse Label with CFSE start->cfse plate Plate Cells cfse->plate pos Positive Control OVA (329-337) neg1 Negative Control 1 (e.g., SIINFEKL) neg2 Negative Control 2 (e.g., Scrambled) neg3 Negative Control 3 (e.g., Irrelevant) analysis Flow Cytometry Analysis prolif Measure Proliferation (CFSE Dilution) analysis->prolif

Caption: Workflow for T cell proliferation assay.

Logical Relationship of Control Peptides

Peptide_Relationships cluster_peptides Derived Peptides ova_protein Ovalbumin Protein ova_329 OVA (329-337) (MHC-II restricted) ova_protein->ova_329 siinfekl SIINFEKL (MHC-I restricted) ova_protein->siinfekl ova_329->siinfekl Different MHC Restriction scrambled Scrambled OVA (329-337) ova_329->scrambled Same Composition, Different Sequence irrelevant Irrelevant Peptide (e.g., LCMV gp) ova_329->irrelevant Different Antigen, Same MHC Binding (potentially)

Caption: Relationship between OVA peptides and controls.

References

Assessing the Reproducibility of OVA (329-337) Induced Immune Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ovalbumin peptide OVA (329-337), recognized by OT-II T-cells, is a cornerstone for immunological research, serving as a model antigen for studying T-cell activation, differentiation, and memory.[1][2] The reproducibility of immune responses induced by this peptide is paramount for the validation and comparison of experimental results across different studies and laboratories. This guide provides a comparative overview of the key factors influencing the reproducibility of OVA (329-337)-mediated immune responses, supported by experimental data and detailed protocols.

Factors Influencing Reproducibility

Achieving reproducible immune responses to OVA (329-337) hinges on the meticulous control of several experimental parameters. The primary sources of variability include the specifics of the immunization protocol, the methods used to quantify the immune response, and the inherent biological variability of the experimental subjects.

Key Parameters Affecting Reproducibility:

  • Antigen Formulation: The choice of adjuvant and the physical form of the antigen (e.g., soluble peptide vs. nanoparticle formulation) can significantly impact the magnitude and quality of the T-cell response.[3][4][5][6][7]

  • Immunization Route and Dose: The route of administration and the amount of peptide used for immunization are critical variables that need to be standardized.

  • T-Cell Analysis Methodology: The techniques employed to detect and quantify OVA (329-337)-specific T-cells, such as MHC class II tetramer staining and flow cytometry, require standardized protocols to ensure consistent results.[8][9][10][11]

  • Flow Cytometry Gating Strategy: A consistent and well-defined gating strategy is essential for the accurate quantification of T-cell populations across different experiments and operators.[12][13][14][15][16]

  • Peptide Purity and Flanking Residues: The purity of the synthetic OVA (329-337) peptide and the presence or absence of flanking amino acid residues can influence its presentation by MHC class II molecules and subsequent T-cell recognition.[2][17]

Comparative Data on T-Cell Responses

T-Cell Activation Marker Experimental System Stimulation % Positive Cells (Mean ± SD/SEM) Key Findings Citations
CD69 & CD25OT-II splenocytesOVA (323-339) peptideVariable with peptide concentrationDose-dependent increase in activation markers.[18]
CD44OT-II T-cells in vivoOVA-vaccinia virus infectionNot explicitly quantifiedUpregulation of CD44 on responding T-cells.[19]
Cytokine Experimental System Stimulation Concentration (pg/mL or relative units) Key Findings Citations
IFN-γOT-II splenocytesOVA (323-339) peptideNot explicitly quantifiedIncreased IFN-γ production upon antigen-specific stimulation.[20]
IL-2OT-II hybridomaOVA (323-339) peptideNot explicitly quantifiedPeptide-MHC complex induces IL-2 secretion.[20]

Experimental Protocols

Standardization of experimental protocols is the most critical step towards achieving reproducible results. Below are detailed methodologies for key experiments involved in assessing OVA (329-337) induced immune responses.

In Vivo Immunization Protocol
  • Antigen Preparation: Dissolve lyophilized OVA (329-337) peptide (e.g., from Anaspec[1]) in sterile phosphate-buffered saline (PBS) to a stock concentration of 1 mg/mL.

  • Adjuvant Emulsification: For immunization with Complete Freund's Adjuvant (CFA), mix the peptide solution with an equal volume of CFA to create a stable emulsion. For other adjuvants like Alum, follow the manufacturer's instructions for antigen adsorption.[5][6]

  • Animal Immunization: Inject 100 µL of the peptide-adjuvant emulsion subcutaneously at the base of the tail of C57BL/6 mice. The final dose of peptide is typically 50 µg per mouse.

  • Booster Immunization: For some experimental designs, a booster immunization with the same peptide in Incomplete Freund's Adjuvant (IFA) can be administered 7-14 days after the primary immunization.

MHC Class II Tetramer Staining for Flow Cytometry

This protocol is adapted from standard procedures provided by the NIH Tetramer Core Facility and other sources.[8][9][10][11]

  • Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice. Count the cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) at a concentration of 1-2 x 10^7 cells/mL.

  • Fc Block: Incubate the cells with an anti-CD16/CD32 antibody (Fc block) for 15 minutes at 4°C to prevent non-specific antibody binding.

  • Tetramer Staining: Add the PE-conjugated I-Ab/OVA (329-337) tetramer (e.g., from the NIH Tetramer Core Facility[11]) at a pre-titrated optimal concentration. Incubate for 60 minutes at room temperature or 37°C, protected from light.

  • Surface Marker Staining: Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD44) to the cells. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Include a viability dye to exclude dead cells from the analysis.

Intracellular Cytokine Staining
  • In Vitro Restimulation: Culture 1-2 x 10^6 splenocytes per well in a 96-well plate with 10 µg/mL of OVA (329-337) peptide. Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).

  • Protein Transport Inhibition: After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining: Harvest the cells and perform surface staining for markers like CD3 and CD4 as described in the tetramer staining protocol.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Add fluorescently labeled antibodies against cytokines of interest (e.g., anti-IFN-γ, anti-IL-2, anti-IL-4) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

  • Washing and Data Acquisition: Wash the cells with permeabilization buffer and then FACS buffer before acquiring data on a flow cytometer.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Assessing T-Cell Response

experimental_workflow cluster_immunization Immunization cluster_analysis Analysis Peptide_Prep OVA (329-337) Peptide Preparation Adjuvant_Mix Adjuvant Emulsification Peptide_Prep->Adjuvant_Mix Immunization Subcutaneous Immunization Adjuvant_Mix->Immunization Cell_Isolation Spleen/LN Cell Isolation Immunization->Cell_Isolation Tetramer_Staining MHC Tetramer Staining Cell_Isolation->Tetramer_Staining ICS Intracellular Cytokine Staining Cell_Isolation->ICS Flow_Cytometry Flow Cytometry Acquisition & Analysis Tetramer_Staining->Flow_Cytometry ICS->Flow_Cytometry

Caption: Workflow for OVA (329-337) immunization and T-cell response analysis.

Signaling Pathway of T-Cell Activation

Caption: Simplified signaling cascade upon OT-II T-cell recognition of OVA (329-337).

References

Unveiling the Nuances of T-Cell Cross-Reactivity: A Comparative Guide to OVA (329-337) Specific T-Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potential cross-reactivity of T-cell responses is paramount. This guide provides a comparative analysis of T-cells specific for the ovalbumin (OVA) peptide 329-337, a cornerstone of immunological research. We delve into experimental data, present detailed protocols for key assays, and visualize the intricate signaling pathways governing T-cell activation.

The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, serves as a core epitope for the OT-II T-cell receptor (TCR), making it an invaluable tool in studying CD4+ T-cell responses. However, this peptide is a fragment of the larger OVA (323-339) peptide, which can be presented by the MHC class II molecule I-Ab in multiple registers. This phenomenon of multiple binding registers creates a landscape of potential cross-reactivity, where T-cells specific for one register may exhibit altered responses to others. This guide will explore these subtleties, providing a quantitative comparison of T-cell activation in response to the canonical OVA (329-337) peptide and its variants.

Quantitative Comparison of T-Cell Responses

The activation of OVA (329-337) specific T-cells, primarily from OT-II transgenic mice, can be quantified through various assays that measure proliferation, cytokine secretion, and the expression of activation markers. The following tables summarize key findings from studies investigating the impact of peptide variations on T-cell responses.

Peptide VariantAssay TypeKey FindingsReference
OVA (323-339) Proliferation (CFSE)OT-II T-cells show a dose-dependent proliferative response to the full-length peptide.[1]
OVA (329-337) Tetramer StainingTetramers loaded with the minimal OVA (329-337) epitope show improved staining of OT-II cells compared to longer peptides.[2][3][2][3]
Altered Peptide Ligands (APLs) Proliferation & Cytokine SecretionSingle amino acid substitutions at key TCR contact residues (e.g., position 333) can significantly reduce or abrogate T-cell proliferation and cytokine secretion.[4][5][4][5]
N-terminal Truncations IL-2 SecretionTruncations from the N-terminus of OVA (323-339) that remove alternative binding registers can dramatically reduce T-cell stimulation, highlighting the importance of flanking residues.[6][6]
ParameterOVA (329-337)Altered Peptide Ligands (APLs)Rationale
TCR Affinity HighVariable (generally lower)The specific amino acid sequence of the peptide is critical for optimal interaction with the TCR. Changes can disrupt these interactions.
T-Cell Proliferation RobustReduced or AbolishedA strong TCR signal is required to drive clonal expansion of T-cells. Weaker signals from APLs often fail to reach this threshold.
Cytokine Production (e.g., IFN-γ, IL-2) HighReduced or SkewedThe strength of TCR signaling can influence the profile of cytokines secreted by the activated T-cell.

Experimental Protocols

Accurate and reproducible assessment of T-cell cross-reactivity relies on well-defined experimental protocols. Below are detailed methodologies for three key assays used to quantify T-cell responses.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.

Materials:

  • OT-II splenocytes or purified CD4+ T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • CFSE (5 mM stock in DMSO)

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes

  • Peptides (OVA 329-337 and variants)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Resuspend OT-II cells at 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Co-culture:

    • Plate CFSE-labeled OT-II cells (e.g., 2 x 105 cells/well) with APCs (e.g., 5 x 105 cells/well) in a 96-well plate.

    • Add peptides at various concentrations.

    • Culture for 3-4 days at 37°C in a humidified incubator with 5% CO2.[7]

  • Flow Cytometry Analysis:

    • Harvest cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4).

    • Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data to identify distinct peaks of fluorescence, each representing a cell division.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • AP or HRP substrate (e.g., BCIP/NBT or AEC)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • OT-II splenocytes and APCs

  • Peptides

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash with sterile PBS.[8]

    • Coat the plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Incubation:

    • Wash the plate and block with blocking buffer for 2 hours at room temperature.

    • Add OT-II cells, APCs, and peptides to the wells.

    • Incubate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate to remove cells.

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash and add Streptavidin-AP or -HRP, then incubate for 1 hour at room temperature.

    • Wash and add the appropriate substrate to develop the spots.

  • Analysis:

    • Stop the reaction by washing with water.

    • Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS)

ICS allows for the simultaneous measurement of cytokine production and cell surface marker expression by individual cells using flow cytometry.

Materials:

  • OT-II splenocytes

  • Peptides

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-2)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Incubate OT-II splenocytes with peptides for 1-2 hours at 37°C.

    • Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.[9]

  • Surface Staining:

    • Wash the cells and stain with antibodies against surface markers for 20-30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells and resuspend in fixation buffer.

    • Wash and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add antibodies against intracellular cytokines to the permeabilized cells and incubate for 30-60 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

Visualizing T-Cell Activation and Experimental Processes

To further elucidate the mechanisms of T-cell activation and the workflows of the described experiments, the following diagrams are provided.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC pMHC-II TCR TCR MHC->TCR Peptide Recognition CD3 CD3 CD4 CD4 CD4->MHC ZAP70 ZAP70 CD3->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Cytokine Cytokine Production (IL-2, IFN-γ) NFAT->Cytokine NFkB->Cytokine AP1->Cytokine

TCR Signaling Cascade

Experimental_Workflow_CFSE start Isolate OT-II Splenocytes label CFSE Labeling start->label coculture Co-culture with APCs + Peptides (3-4 days) label->coculture stain Surface Stain (e.g., anti-CD4) coculture->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Proliferation analyze->end

CFSE Proliferation Assay Workflow

Logical_Relationship_CrossReactivity TCR OVA (329-337) Specific TCR pMHC_cognate OVA (329-337) - I-Ab TCR->pMHC_cognate High Affinity pMHC_variant Altered Peptide - I-Ab TCR->pMHC_variant Low/No Affinity pMHC_register Alternative Register - I-Ab TCR->pMHC_register Variable Affinity activation Strong Activation (Proliferation, Cytokines) pMHC_cognate->activation weak_activation Weak/No Activation pMHC_variant->weak_activation pMHC_register->weak_activation

TCR Cross-Reactivity Logic

References

A Head-to-Head Comparison: Synthetic vs. Recombinant OVA (329-337) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging the immunodominant ovalbumin (OVA) peptide fragment 329-337, the choice between synthetic and recombinant production methods is a critical one, with implications for purity, immunogenicity, and experimental outcomes. This guide provides an objective comparison of these two alternatives, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences

FeatureSynthetic OVA (329-337) PeptideRecombinant OVA (329-337) Peptide
Production Method Solid-Phase Peptide Synthesis (SPPS)Recombinant DNA technology in host cells (e.g., E. coli)
Purity High purity achievable (>95%), but potential for process-related impurities.Purity can be lower due to host cell protein contamination.
Impurities Truncated or deletion sequences, protecting group artifacts.Endotoxins, host cell proteins, nucleic acids.
Post-Translational Modifications Not applicable for this short peptide.Not typically relevant for this specific peptide.
Cost Generally more expensive for longer peptides, but cost-effective for short peptides like OVA (329-337).More cost-effective for large-scale production of longer peptides.
Speed Faster production timeline.Longer development time due to cloning and expression optimization.
Biological Contaminants Free from biological contaminants like viruses or prions.Potential for contamination with biological agents from the host organism.

Purity and Impurity Profile

The purity of the OVA (329-337) peptide is paramount for reliable and reproducible immunological studies. The production method significantly influences the purity and the types of impurities present.

Synthetic Peptides: Produced by solid-phase peptide synthesis (SPPS), synthetic OVA (329-337) can achieve high purity levels, often exceeding 95%.[1][2] The primary impurities are typically process-related and include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Incomplete peptide chains.

  • Incompletely deprotected peptides: Peptides with residual protecting groups from the synthesis process.

These impurities can be minimized through optimized synthesis and purification protocols, commonly employing reverse-phase high-performance liquid chromatography (RP-HPLC).

Recombinant Peptides: Recombinant production involves expressing the peptide-encoding gene in a host organism, such as E. coli. While this method is highly scalable for large proteins, for short peptides like OVA (329-337), it can present challenges in purification. Potential impurities include:

  • Host cell proteins (HCPs): Proteins from the expression host that co-purify with the peptide.

  • Endotoxins (Lipopolysaccharides): Components of the outer membrane of Gram-negative bacteria like E. coli, which are potent pyrogens and can cause non-specific immune activation.

  • Nucleic acids: DNA and RNA from the host organism.

Extensive purification steps are required to remove these contaminants, which can impact the final yield and cost-effectiveness for short peptides.

Immunogenicity and T-Cell Activation

The presence of impurities can significantly impact experimental results. Endotoxins in recombinant preparations can lead to non-specific T-cell activation and cytokine release, confounding the interpretation of antigen-specific responses. Conversely, impurities in synthetic peptides could potentially interfere with MHC binding or T-cell receptor (TCR) recognition.

Experimental Protocols

To aid in the experimental evaluation of OVA (329-337) peptides, detailed protocols for key immunological assays are provided below.

ELISpot Assay for IFN-γ Secretion

This protocol is adapted from established methods for measuring peptide-specific IFN-γ production from T-cells.[5][6]

Materials:

  • 96-well ELISpot plates (PVDF membrane)

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • RPMI 1640 medium with 10% FBS

  • OVA (329-337) peptide (synthetic or recombinant)

  • Antigen-presenting cells (APCs) (e.g., splenocytes, dendritic cells)

  • T-cells (from OVA-immunized mice or OT-II transgenic mice)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating:

    • Wash the plate 3 times with sterile PBS.

    • Block the plate with RPMI 1640 + 10% FBS for 2 hours at 37°C.

    • Prepare a single-cell suspension of T-cells and APCs.

    • Add APCs and T-cells to the wells.

  • Peptide Stimulation:

    • Add the OVA (329-337) peptide to the wells at the desired concentration (typically 1-10 µg/mL).

    • Include a negative control (no peptide) and a positive control (e.g., PHA).

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Detection:

    • Wash the plates to remove cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plates and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash the plates and add the substrate solution.

    • Stop the reaction when spots are visible and wash with distilled water.

    • Air-dry the plate and count the spots using an ELISpot reader.

Flow Cytometry for T-Cell Activation

This protocol outlines the steps for identifying OVA (329-337)-specific T-cells using MHC class II tetramers and intracellular cytokine staining.[7][8][9]

Materials:

  • I-A(b)/OVA (329-337) Tetramer-PE (or other fluorochrome)

  • Anti-CD4, Anti-CD44, Anti-CD62L, Anti-IFN-γ antibodies

  • Brefeldin A

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS + 2% FBS)

  • Splenocytes from OVA-immunized or OT-II mice

Procedure:

  • Cell Stimulation (for intracellular cytokine staining):

    • Culture splenocytes with OVA (329-337) peptide (1-10 µg/mL) for 6 hours at 37°C.

    • Add Brefeldin A for the last 4 hours of incubation to block cytokine secretion.

  • Tetramer Staining:

    • Resuspend cells in FACS buffer.

    • Incubate cells with the I-A(b)/OVA (329-337) tetramer for 1 hour at 37°C.

  • Surface Marker Staining:

    • Wash the cells with FACS buffer.

    • Incubate with antibodies against surface markers (e.g., Anti-CD4, Anti-CD44, Anti-CD62L) for 30 minutes on ice.

  • Intracellular Staining:

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial kit.

    • Incubate with the anti-IFN-γ antibody for 30 minutes on ice.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD4+ T-cells and then identifying the tetramer-positive and/or IFN-γ-positive populations.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G Comparative Workflow: Synthetic vs. Recombinant Peptide cluster_0 Synthetic Peptide Production cluster_1 Recombinant Peptide Production cluster_2 Comparative Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification_S RP-HPLC Purification Cleavage->Purification_S QC_S Quality Control (MS, HPLC) Purification_S->QC_S Purity Purity & Impurity Analysis QC_S->Purity Cloning Gene Synthesis & Cloning Expression Expression in Host (e.g., E. coli) Cloning->Expression Lysis Cell Lysis Expression->Lysis Purification_R Affinity Chromatography Lysis->Purification_R QC_R Quality Control (SDS-PAGE, Endotoxin Assay) Purification_R->QC_R QC_R->Purity Immunogenicity In Vivo Immunization Purity->Immunogenicity TCell_Activation T-Cell Activation Assays (ELISpot, Flow Cytometry) Immunogenicity->TCell_Activation

Fig. 1: Workflow for comparing synthetic and recombinant peptides.

T_Cell_Activation_Pathway T-Cell Activation by OVA (329-337) Peptide cluster_APC APC Antigen Presenting Cell (APC) MHCII MHC Class II TCR T-Cell Receptor (TCR) MHCII->TCR Presents to CD4 CD4 MHCII->CD4 OVA_Peptide OVA (329-337) Peptide OVA_Peptide->MHCII Binds to T_Cell CD4+ T-Cell (e.g., OT-II) Signaling Intracellular Signaling Cascade TCR->Signaling CD4->Signaling Activation T-Cell Activation (Proliferation, Cytokine Secretion) Signaling->Activation

References

A Comparative Guide to the Purity and Identity Validation of OVA (329-337) Peptide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity and identity validation of the immunodominant ovalbumin peptide OVA (329-337) and two commonly used alternatives in immunological research: Influenza A Hemagglutinin HA (306-318) and the Class II-associated Invariant chain Peptide CLIP (81-104). The selection of a high-purity, well-characterized peptide is critical for the accuracy and reproducibility of experimental results in areas such as T-cell activation assays, vaccine development, and MHC binding studies. This document outlines the standard analytical techniques, presents comparative data, and provides detailed experimental protocols for the validation of these peptides.

Data Presentation: Comparative Purity and Identity

The quality of synthetic peptides is primarily assessed by determining their purity, typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and confirming their identity through Mass Spectrometry (MS). The data presented below is a compilation of typical specifications and batch-specific data from various suppliers.

PeptideSequenceTypical Purity (by HPLC)Identity (by MS)
OVA (329-337) ISQAVHAAHAEINEAGR≥95%[1]Confirmed
98.73% (Batch Specific)[2]Confirmed[2]
Influenza A HA (306-318) PKYVKQNTLKLAT>95%[3]Confirmed
CLIP (81-104) PVSKMRMATPLLMQA>90%[4]Confirmed

Experimental Protocols

Detailed methodologies for the two key analytical techniques used in peptide validation are provided below. These protocols are representative of standard procedures used in quality control laboratories.

Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the steps for analyzing the purity of synthetic peptides.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in HPLC-grade water or a mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Centrifuge the solution to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. The gradient may need to be optimized depending on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes the procedure for confirming the molecular weight of the synthetic peptide.

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable volatile solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 0.1 mg/mL. High concentrations of non-volatile salts should be avoided.

2. Mass Spectrometry Analysis:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC system to the mass spectrometer (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that is appropriate for the expected molecular weight of the peptide and its potential charge states.

3. Data Analysis:

  • Deconvolute the raw mass spectrum to determine the molecular weight of the peptide.

  • Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the peptide's amino acid sequence. The values should match within a specified tolerance.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for determining peptide purity and identity.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Peptide (1 mg/mL) Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (214/280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Result Result Calculate->Result Purity Report

Caption: Workflow for Peptide Purity Validation using RP-HPLC.

Identity_Validation_Workflow cluster_prep_ms Sample Preparation cluster_ms ESI-MS Analysis cluster_data_ms Data Analysis Dissolve_MS Dissolve Peptide (0.1 mg/mL in volatile solvent) Infuse Infuse into Mass Spectrometer Dissolve_MS->Infuse Ionize Electrospray Ionization (ESI) Infuse->Ionize Analyze Mass Analysis (e.g., TOF, Orbitrap) Ionize->Analyze Deconvolute Deconvolute Spectrum Analyze->Deconvolute Compare Compare Experimental vs. Theoretical Mass Deconvolute->Compare Result_MS Result_MS Compare->Result_MS Identity Confirmation

Caption: Workflow for Peptide Identity Confirmation using ESI-MS.

References

A Comparative Guide to OVA (329-337) and Other Immunodominant Epitopes of Ovalbumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunodominant T-cell epitope OVA (329-337) with other key immunogenic epitopes derived from chicken ovalbumin (OVA). Ovalbumin is a widely utilized model antigen in immunological research, and understanding the characteristics of its various epitopes is crucial for vaccine development, cancer immunotherapy, and studies of allergic responses. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biological pathways to aid in the selection and application of these immunological tools.

Key Immunodominant Epitopes of Ovalbumin

Ovalbumin contains several well-characterized epitopes that elicit robust T-cell responses. The most prominent of these are the MHC class II-restricted epitope OVA (323-339), which includes the core sequence OVA (329-337), and the MHC class I-restricted epitope OVA (257-264).

  • OVA (329-337) within OVA (323-339) (ISQAVHAAHAEINEAGR): This is a primary MHC class II-restricted epitope recognized by CD4+ T helper cells.[1] The core 9-amino acid sequence, OVA (329-337) (AAHAEINEA), is critical for this recognition.[2] It is presented by the I-Ad MHC class II molecule in BALB/c mice and I-Ab in C57BL/6 mice.[3][4] This epitope is instrumental in orchestrating adaptive immune responses, including the activation of B cells and the subsequent production of antibodies.

  • OVA (257-264) (SIINFEKL): This is the immunodominant MHC class I-restricted epitope of ovalbumin, presented by the H-2Kb molecule in C57BL/6 mice.[5] It is recognized by CD8+ cytotoxic T lymphocytes (CTLs) and is a cornerstone for studying cell-mediated immunity, particularly in the context of cancer immunology and infectious disease models.[6]

  • Other Identified Epitopes: Research has identified other potential T-cell epitopes within ovalbumin, such as OVA (55-62) and OVA (176-183), though these generally elicit weaker responses compared to OVA (257-264).[6] Additionally, several IgE-binding epitopes have been mapped, which are relevant for allergy research.

Comparative Performance Data

The immunogenicity of an epitope is determined by several factors, including its binding affinity to MHC molecules and the subsequent T-cell response it elicits. The following tables summarize available quantitative and qualitative data comparing key ovalbumin epitopes.

Table 1: MHC Binding Affinity of Ovalbumin Epitopes
EpitopeMHC AlleleBinding Affinity (Kd or IC50)Reference
OVA (323-339)I-Ad~10-5 M (inferred from competition assays)[7]
OVA (257-264)H-2KbStrong (IC50 < 500 nM)[8]
OVA (55-62)H-2KbStrong (IC50 < 500 nM)[8]
OVA (176-183)H-2KbWeaker[6]

Note: Direct Kd values for MHC class II binding are less commonly reported than IC50 values from competitive binding assays. A lower IC50 value indicates stronger binding.

Table 2: T-Cell Response Profile of Immunodominant Ovalbumin Epitopes
EpitopeT-Cell SubsetProliferation ResponsePredominant Cytokine SecretionReference
OVA (323-339)CD4+ T helper cellsStrongIL-2, IL-4, IFN-γ[1][9][10]
OVA (257-264)CD8+ cytotoxic T cellsStrongIFN-γ, TNF-α[11][12]
OVA (55-62)CD8+ cytotoxic T cellsVariable, can fail to elicit a strong cytolytic responseIFN-γ[6][8]

Experimental Methodologies

Accurate assessment of epitope immunogenicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of ovalbumin epitopes.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Detection

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level.

Protocol:

  • Plate Coating: Pre-wet a 96-well PVDF plate with 70% ethanol, wash with sterile PBS, and coat with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.

  • Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.

  • Blocking: Wash the plate and block with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

  • Cell Stimulation: Add the prepared cells to the wells along with the specific ovalbumin peptide (e.g., OVA (329-337) or OVA (257-264)) at a predetermined optimal concentration. Include positive (e.g., mitogen) and negative (medium alone) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine.

  • Enzymatic Reaction: Add streptavidin-alkaline phosphatase and then a substrate solution (e.g., BCIP/NBT) to develop colored spots.

  • Analysis: Wash and dry the plate. The spots, each representing a cytokine-secreting cell, are counted using an ELISpot reader.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture and Stimulation cluster_detection Detection and Analysis p1 Coat plate with capture antibody p2 Wash and block p1->p2 c1 Add cells and peptide epitope p2->c1 c2 Incubate 18-24h c1->c2 d1 Add detection antibody c2->d1 d2 Add enzyme and substrate d1->d2 d3 Spot development d2->d3 d4 Count spots d3->d4

Figure 1. Experimental workflow for the ELISpot assay.
Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets.

Protocol:

  • Cell Stimulation: Stimulate isolated lymphocytes with the ovalbumin peptide of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) to identify T-cell populations.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, IL-4).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of cytokine-producing cells within the defined T-cell subsets.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to antigenic stimulation.

Protocol:

  • Cell Labeling: Label isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Co-culture the CFSE-labeled T cells with antigen-presenting cells (APCs), such as dendritic cells or splenocytes, that have been pulsed with the specific ovalbumin peptide.

  • Incubation: Incubate the co-culture for 3-5 days.

  • Staining: Stain the cells with antibodies against T-cell surface markers (e.g., CD4, CD8).

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity halves, allowing for the quantification of cell proliferation by analyzing the CFSE dilution profile. The stimulation index can be calculated by comparing the proliferation in peptide-stimulated cultures to unstimulated controls.

Signaling Pathways

The interaction of a T-cell receptor (TCR) with a peptide-MHC (pMHC) complex on an APC initiates a complex intracellular signaling cascade, leading to T-cell activation.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the ovalbumin epitope presented by an MHC molecule, the TCR, in conjunction with co-receptors (CD4 or CD8), triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the kinase Lck.[13] This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, which ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB.[13] These transcription factors drive the expression of genes responsible for T-cell proliferation, differentiation, and cytokine production.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD4_8 CD4/CD8 TCR->CD4_8 pMHC pMHC (OVA epitope) pMHC->TCR Binding Lck Lck CD4_8->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg PLCγ LAT_SLP76->PLCg Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Ca_Calcineurin Ca2+/Calcineurin Pathway PLCg->Ca_Calcineurin PKC PKC Pathway PLCg->PKC AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Ca_Calcineurin->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Cytokines, Proliferation) AP1->Gene_Expression NFAT->Gene_Expression NFkB->Gene_Expression

Figure 2. Simplified T-Cell Receptor (TCR) signaling pathway.

Conclusion

The choice of ovalbumin epitope is critical and depends on the specific research application. For studies focusing on CD8+ T-cell mediated cytotoxicity and anti-tumor immunity, the MHC class I-restricted epitope OVA (257-264) (SIINFEKL) is the gold standard due to its high immunogenicity and well-characterized response. For research involving CD4+ T helper cell responses, antibody production, and allergic models, the MHC class II-restricted epitope OVA (323-339) , with its core OVA (329-337) sequence, is the epitope of choice. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their experimental designs.

References

Safety Operating Guide

Proper Disposal Procedures for OVA (329-337)

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of the ovalbumin peptide fragment OVA (329-337). Adherence to these procedural guidelines is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the peptide in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of contact, follow these first-aid measures:

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Step-by-Step Guidance

Disposal of OVA (329-337) and its containers must be carried out in accordance with local, state, and federal regulations.

  • Collection: Collect waste material in its original container or a suitable, clearly labeled, and closed container.[1] Do not mix with other chemical waste.

  • Storage: Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[1][2]

  • Waste Disposal Method: The primary recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge the material into sewer systems or the environment.[1]

  • Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

Summary of Disposal and Safety Information

Aspect Guideline Reference
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.TargetMol SDS[1]
Container Requirements Suitable, closed, and properly labeled containers.TargetMol SDS[1]
Environmental Precautions Avoid discharge into the environment, sewers, or water systems.TargetMol SDS[1]
Personal Protective Equipment Wear suitable protective clothing, gloves, and eye protection.TargetMol SDS[1]
Handling Location Handle in a well-ventilated place.TargetMol SDS[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of OVA (329-337).

G OVA (329-337) Disposal Workflow A Start: OVA (329-337) Waste B Wear Appropriate PPE (Gloves, Gown, Goggles) A->B C Collect waste in a suitable, closed container B->C D Is the container empty? C->D E Store container in a designated hazardous waste accumulation area D->E No G Triple-rinse container D->G Yes F Arrange for disposal via a licensed chemical waste vendor E->F I End F->I H Dispose of rinsed container in regular trash or recycle G->H H->I

Caption: Workflow for the safe disposal of OVA (329-337) and its containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ovalbumin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with sensitizing agents like Ovalbumin (OVA), a major protein component of egg whites, adhering to strict safety protocols is crucial to prevent allergic reactions and ensure the integrity of your work. This guide provides essential, immediate safety and logistical information for handling OVA, including personal protective equipment (PPE), operational procedures, and disposal plans.

Essential Personal Protective Equipment (PPE)

When handling Ovalbumin, particularly in its powdered form, a comprehensive suite of personal protective equipment is necessary to minimize exposure and potential sensitization.[1][2][3]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved respiratorEssential when handling powdered OVA or when adequate ventilation is not available to prevent inhalation, which can cause allergy or asthma-like symptoms.[1][2][3]
Eye Protection Chemical splash goggles or a face shieldMust be worn to protect against airborne particles and splashes.[2][3]
Hand Protection Chemically resistant glovesNeoprene, nitrile/butadiene rubber, polyethylene, ethyl vinyl alcohol laminate, PVC, or vinyl gloves are recommended.[1][2] Always inspect gloves for integrity before use and dispose of them properly after handling the material.
Body Protection Lab coat with full coverage clothingA lab coat, preferably with long sleeves, should be worn to protect skin from contact with OVA.[1][2]

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of OVA is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

OVA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_disposal Waste Management a Don Appropriate PPE b Weigh/Handle Powdered OVA in a Ventilated Enclosure a->b Proceed to handling c Reconstitute OVA Solution b->c If applicable d Decontaminate Work Surfaces b->d After handling c->d e Dispose of Contaminated Materials d->e f Remove PPE e->f g Segregate Waste f->g h Dispose According to Local/National Regulations g->h

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.